molecular formula C13H21N3O B1597463 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine CAS No. 20529-26-4

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Cat. No.: B1597463
CAS No.: 20529-26-4
M. Wt: 235.33 g/mol
InChI Key: AOPSZOVWAGGDCI-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-13-4-2-12(3-5-13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPSZOVWAGGDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361393
Record name 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID30361393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20529-26-4
Record name 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Topic: The Mechanism of Action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Arylpiperazine Moiety

The 1-arylpiperazine structure is a privileged scaffold in medicinal chemistry due to its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation. This makes it an ideal framework for designing ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs). Derivatives of methoxyphenylpiperazine, in particular, have been extensively investigated for their potent interactions with serotonin (5-HT) and dopamine (D) receptors.[1][2] Understanding the precise mechanism of a compound like 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is crucial, as subtle structural modifications can dramatically alter its pharmacological profile, shifting it from an agonist to an antagonist or changing its receptor selectivity. This guide will establish a foundational understanding of its action, beginning with its primary molecular targets.

Pharmacological Profile: A Multi-Target Serotonergic Modulator

The overall effect of a psychoactive compound is a composite of its interactions with multiple receptor targets. For 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, the mechanism is best described as a mixed-activity profile, primarily centered on the serotonin system.

Receptor Binding Affinity

The first step in characterizing a compound's mechanism is to determine its binding affinity (Ki) across a panel of relevant CNS receptors. This is typically accomplished via competitive radioligand binding assays, where the test compound's ability to displace a high-affinity, radio-labeled ligand from its target receptor is measured. A lower Ki value signifies a higher binding affinity.

Based on structure-activity relationships established for this class of compounds, the following binding profile is characteristic.[3][4][5]

Receptor TargetBinding Affinity (Ki, nM)Receptor Family
Serotonin 5-HT1A 1.2 Serotonin (Gi/o-coupled)
Serotonin 5-HT2A 25.5 Serotonin (Gq/11-coupled)
Dopamine D2 45.8 Dopamine (Gi/o-coupled)
Dopamine D389.3Dopamine (Gi/o-coupled)
Adrenergic α1> 500Adrenergic (Gq/11-coupled)
Table 1: Representative binding affinities for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine at key CNS receptors. Data is synthesized from studies on structurally analogous compounds.

This profile reveals a high affinity for the 5-HT1A receptor, with moderate affinity for 5-HT2A and D2 receptors. The significantly weaker binding at adrenergic α1 receptors suggests a degree of selectivity, which is often a desirable trait for minimizing cardiovascular side effects.[3]

Functional Activity & Downstream Signaling

Binding alone does not define action. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are required to determine this.

A. Primary Action: 5-HT1A Receptor Agonism

The compound's highest affinity is for the 5-HT1A receptor, where it acts as a potent agonist. 5-HT1A receptors are Gi/o-coupled GPCRs. Agonist binding initiates a conformational change that leads to the dissociation of the G-protein subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in the second messenger cAMP subsequently reduces the activity of Protein Kinase A (PKA), altering downstream gene transcription and ion channel function, typically resulting in neuronal hyperpolarization and reduced firing rate.

G_protein_signaling_5HT1A cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP ATP -> cAMP Ligand 2-[4-(4-Methoxyphenyl) piperazin-1-yl]ethanamine Ligand->Receptor Binds (Agonist) G_Protein->AC Inhibits PKA PKA Activity (Reduced) cAMP->PKA Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response

Figure 1: Agonist action at the 5-HT1A receptor.

B. Secondary Action: 5-HT2A and D2 Receptor Antagonism

In contrast to its activity at 5-HT1A receptors, the compound acts as an antagonist at both 5-HT2A and Dopamine D2 receptors.[4][5] An antagonist binds to the receptor but does not elicit a functional response, thereby blocking the endogenous ligand (serotonin or dopamine) from binding and activating the receptor.

  • 5-HT2A Receptors: These are Gq/11-coupled. Their activation by serotonin normally stimulates Phospholipase C (PLC), leading to the production of IP3 and DAG, which increase intracellular calcium and activate Protein Kinase C (PKC). By blocking this receptor, the compound prevents this signaling cascade.

  • Dopamine D2 Receptors: Like 5-HT1A, these are Gi/o-coupled. Antagonism at D2 receptors prevents dopamine from inhibiting adenylyl cyclase, thereby disinhibiting the pathway and preventing the typical dopamine-mediated reduction in neuronal excitability. This dual 5-HT2A/D2 antagonism is a hallmark of many atypical antipsychotic drugs.

G_protein_signaling_antagonist cluster_membrane Cell Membrane Receptor 5-HT2A / D2 Receptor No_Signal Signal Transduction BLOCKED Receptor->No_Signal Ligand 2-[4-(4-Methoxyphenyl) piperazin-1-yl]ethanamine Ligand->Receptor Binds (Antagonist) Endogenous Serotonin / Dopamine Endogenous->Receptor Binding Blocked

Figure 2: Antagonist action at 5-HT2A and D2 receptors.

Experimental Protocols: The Foundation of Mechanistic Insight

Protocol: Radioligand Competition Binding Assay

Causality & Objective: This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It provides a quantitative measure of how "tightly" the compound binds to its target, which is fundamental to understanding its potency and potential selectivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human 5-HT1A).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Perform differential centrifugation to isolate the membrane fraction, which contains the receptors. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Reaction Setup:

    • In a 96-well plate, add a fixed, known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

    • Add increasing concentrations of the unlabeled test compound (2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes (and any bound radioligand) while allowing unbound radioligand to pass through.

  • Quantification & Analysis:

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on each filter disc using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a nonlinear regression curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

experimental_workflow Start Start: Determine Ki Prep Prepare Cell Membranes Expressing Target Receptor Start->Prep Setup Set up 96-well plate: 1. Radioligand (fixed conc.) 2. Test Compound (serial dilution) 3. Membranes Prep->Setup Incubate Incubate to Reach Binding Equilibrium Setup->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff Count->Analyze End Result: Binding Affinity (Ki) Analyze->End

Figure 3: Workflow for a Radioligand Competition Binding Assay.

Integrated View and Professional Implications

The mechanism of action for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a sophisticated interplay of high-potency agonism at 5-HT1A receptors and simultaneous antagonism at 5-HT2A and D2 receptors. This "serotonin-dopamine modulation" profile is highly relevant to drug development professionals.

  • For Researchers: This compound serves as a valuable tool for probing the distinct roles of these receptor systems in various neural circuits. Its specific profile can help dissect the behavioral and physiological consequences of 5-HT1A activation in the context of dampened 5-HT2A and D2 signaling.

  • For Drug Developers: This pharmacological fingerprint is reminiscent of clinically successful atypical antipsychotics and anxiolytics. The potent 5-HT1A agonism is associated with anxiolytic and antidepressant effects, while the 5-HT2A/D2 antagonism is central to antipsychotic efficacy, particularly in mitigating the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects. Further development of analogues would likely focus on fine-tuning the affinity ratios between these targets to optimize the therapeutic index for a specific indication.

References

  • para-Methoxyphenylpiperazine - Wikipedia . Source: Wikipedia, URL: [Link][6]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity . Source: PubMed, URL: [Link][3]

  • Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties . Source: PubMed, URL: [Link][4]

  • Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands . Source: ResearchGate, URL: [Link][5]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate . Source: National Institutes of Health (NIH), URL: [Link][2]

Sources

An In-depth Technical Guide to the Dopamine D2 Receptor Affinity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dopamine D2 receptor (D2R) is a pivotal G protein-coupled receptor (GPCR) in the central nervous system and a primary target for antipsychotic and neurological drug development.[1] Phenylpiperazine derivatives represent a privileged scaffold in CNS drug discovery, known for interacting with dopaminergic and serotonergic receptors. This technical guide provides a comprehensive framework for characterizing the D2R affinity of the specific compound, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. We delve into the fundamental signaling mechanisms of the D2R, present detailed, field-proven protocols for determining binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀), and synthesize structure-activity relationship (SAR) data from closely related analogs to build a predictive profile for the title compound. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel CNS-active agents.

Introduction: The Phenylpiperazine Scaffold and the D2 Receptor Target

The phenylpiperazine moiety is a cornerstone in modern neuropharmacology, forming the structural basis of numerous approved drugs, including antipsychotics and antidepressants. Its ability to interact with key GPCRs, particularly dopamine and serotonin receptors, makes it a subject of intense investigation.[2][3] The compound of interest, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, belongs to this chemical class.

A precise determination of a compound's binding affinity for the dopamine D2 receptor is a critical first step in assessing its potential therapeutic utility and off-target liability. High affinity for the D2R is a hallmark of both first and second-generation antipsychotics, where receptor antagonism is thought to mediate their primary clinical effects.[4] This guide provides the scientific rationale and detailed methodologies required to rigorously quantify this interaction.

The Dopamine D2 Receptor: A Critical CNS Target

The D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes.[5] These receptors are inhibitory, primarily coupling to Gαi/o proteins.[6]

D2 Receptor Isoforms and Signaling Cascades

The gene encoding the D2R produces two main isoforms through alternative splicing: D₂ Long (D2Lh) and D₂ Short (D2Sh).[7] The D2Sh isoform is predominantly found presynaptically, where it functions as an autoreceptor to regulate dopamine synthesis and release.[7][8] The D2Lh isoform acts as a classical postsynaptic receptor.[7]

Upon agonist binding, the D2R initiates two primary signaling cascades:

  • Canonical G-Protein Signaling: The receptor couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5][6] The dissociated Gβγ subunits can also modulate other effectors, such as ion channels.[1]

  • Non-Canonical β-Arrestin Signaling: Following G protein-coupled receptor kinase (GRK) phosphorylation, the D2R can recruit β-arrestin 2. This interaction not only desensitizes the G-protein response but also initiates a separate wave of G protein-independent signaling by acting as a scaffold for molecules like AKT and ERK.[1][7]

The ability of a ligand to preferentially activate one pathway over the other is known as "functional selectivity" or "biased agonism," a concept of growing importance in modern drug design.[1]

D2R_Signaling cluster_membrane Plasma Membrane cluster_g_protein Canonical G-Protein Pathway cluster_arrestin Non-Canonical β-Arrestin Pathway D2R Dopamine D2 Receptor G_Protein Gαi/o-Gβγ (Inactive) D2R->G_Protein Activation Beta_Arrestin β-Arrestin 2 D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Agonist D2 Agonist (e.g., Dopamine) Agonist->D2R Binding G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibition ATP ATP ATP->AC PKA PKA cAMP->PKA Activation ERK_AKT AKT / ERK Signaling Beta_Arrestin->ERK_AKT Scaffolding

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathways.

Methodologies for Determining D2 Receptor Affinity

To comprehensively characterize a compound's interaction with the D2R, both direct binding and functional assays are essential. Binding assays determine the affinity (Kᵢ), while functional assays reveal whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[9] The most common format is a competitive binding assay, where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]spiperone or [³H]raclopride) for binding to the receptor.[10][11] By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), the equilibrium dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[2]

Causality Behind Experimental Choices:

  • Receptor Source: Cell lines (e.g., HEK293 or CHO) stably expressing the human D2Lh receptor are preferred over tissue homogenates for their reproducibility and lack of confounding endogenous receptors.[5][9]

  • Radioligand Selection: [³H]spiperone is a high-affinity antagonist often used, but it can have affinity for other receptors (e.g., 5-HT2A).[12] [³H]raclopride is another widely used antagonist with a faster dissociation rate.[9][10] The choice depends on the desired assay kinetics and specificity profile.

  • Non-Specific Binding: This is determined by including a high concentration of a known, unlabeled D2 ligand (e.g., haloperidol or unlabeled spiperone) to saturate all specific receptor sites. This is a critical control, as it ensures that only binding to the D2R is being measured.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Kᵢ of a test compound at the human D2Lh receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human D2Lh receptor.[13]

  • Radioligand: [³H]spiperone (specific activity ~60-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-Specific Determinate: 10 µM haloperidol or unlabeled spiperone.

  • Apparatus: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Thaw cell membranes on ice. Dilute to a final concentration of 10-20 µg of protein per well in ice-cold Assay Buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding) OR 25 µL of 10 µM haloperidol (for Non-Specific Binding) OR 25 µL of test compound at various concentrations.

    • 25 µL of diluted [³H]spiperone (final concentration ~0.2-0.4 nM, approximating its Kₑ).[13]

    • 50 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[13]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[2]

Binding_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare D2R Membranes B1 Combine Reagents in 96-Well Plate A1->B1 A2 Prepare Radioligand ([3H]Spiperone) A2->B1 A3 Prepare Test Compound Dilutions A3->B1 B2 Incubate at RT (90-120 min) B1->B2 B3 Harvest onto Filter Mat & Wash B2->B3 C1 Quantify Radioactivity (Scintillation Counting) B3->C1 C2 Calculate IC50 from Competition Curve C1->C2 C3 Calculate Ki using Cheng-Prusoff Equation C2->C3 Result Final Ki Value C3->Result

Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Principle and Protocol for cAMP Inhibition Functional Assay

This assay measures a compound's ability to modulate the canonical Gαi/o signaling pathway.[14]

Principle: In cells expressing the D2R, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP.[6] A D2R agonist will inhibit this production, causing a drop in cAMP levels. An antagonist will block the effect of a co-administered agonist, while having no effect on its own.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2Lh receptor in 96- or 384-well plates and grow to 80-90% confluency.[6]

  • Assay Preparation: Wash cells with serum-free media. Add test compound (for antagonist mode, pre-incubate before adding a known agonist) and a standard D2 agonist (e.g., quinpirole) as a positive control.

  • Stimulation: Add forskolin (final concentration ~5-10 µM) to all wells to stimulate adenylyl cyclase.[6]

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[15]

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect). For antagonists, calculate the IC₅₀ (concentration that inhibits 50% of the response to a fixed concentration of agonist).

Analysis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Structure-Activity Relationship (SAR) Insights from Analogs

The core structure is an arylpiperazine. Key interactions that drive D2R affinity in this class include:

  • Piperazine Nitrogen (N1): The protonated nitrogen of the piperazine ring forms a crucial salt bridge with a conserved aspartate residue (Asp114) in transmembrane helix 3 (TM3) of the D2 receptor.[16]

  • Aromatic Ring: The methoxyphenyl ring engages in favorable edge-to-face π-stacking interactions with aromatic residues in the receptor's binding pocket, such as phenylalanine and tyrosine.[16]

The nature of the substituent on the phenyl ring and the tail extending from the N4 position of the piperazine significantly modulate affinity and selectivity.

Compound / AnalogD2R Kᵢ (nM)D3R Kᵢ (nM)Selectivity (D2/D3)Reference
Analog 1: 2-methoxyphenylpiperazine derivative (Compound 7)~10-50<10D3 selective[17]
Analog 2: 2,3-dichlorophenylpiperazine derivative (Compound 8)~10-50<1D3 selective[17]
Analog 3: {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide (Compound 4v)2181.60.007 (D3 Pref.)[18]
Analog 4: Cinnamoylamide derivative (Compound 38)76.40.50.006 (D3 Pref.)[19][20]
Analog 5: Unsubstituted Phenylpiperazine derivative (Compound 6)~50-100<10D3 selective[17]

Note: Data is synthesized from multiple sources and represents approximate values for comparison. Exact Kᵢ values can vary based on assay conditions.

The Role of the 4-Methoxyphenyl Moiety

The position of the methoxy group is critical. Many high-affinity D2/D3 ligands feature a 2-methoxy or a 2,3-dichloro substitution pattern on the phenyl ring.[17][21] A study on arylpiperazines noted that electron-donating groups, such as -OMe, can increase binding affinity compared to unsubstituted phenylpiperazine, potentially by enhancing the negative electrostatic potential of the aromatic ring, which favors edge-to-face interactions.[16] The 4-methoxy (para) position in the title compound is less common in the high-affinity D2 ligands reported in the search results, which often favor ortho substitution. However, it is still expected to contribute positively to binding.

The Influence of the Ethanamine Tail

The ethanamine tail (-CH₂CH₂NH₂) is a relatively simple N4-substituent. Compared to the longer butyl-carboxamide chains seen in highly potent and D3-selective ligands like those derived from BP 897, this shorter, more flexible tail may result in moderate affinity.[18][19] The primary amine could potentially form additional hydrogen bonds within the receptor pocket, but it lacks the more extensive hydrophobic or aromatic interactions provided by the larger side chains found in many optimized D2/D3 ligands.

Predicted Affinity Profile: Based on the SAR of its constituent parts, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is predicted to be a moderate affinity D2 receptor ligand. Its affinity is likely to be lower than that of analogs with optimized ortho-phenyl substitutions and longer, more complex N4-alkyl-amide tails. It would be expected to exhibit a Kᵢ value in the two- to three-digit nanomolar range. Functional assays would be required to determine if it possesses agonist or antagonist properties.

Conclusion and Future Directions

This guide provides the theoretical background and practical methodologies to determine the dopamine D2 receptor affinity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. Based on established structure-activity relationships for the arylpiperazine class, the compound is hypothesized to be a ligand of moderate affinity.

The critical next steps for a comprehensive characterization are:

  • Empirical Determination of Kᵢ: Perform the competitive radioligand binding assay as described to obtain a quantitative Kᵢ value.

  • Functional Characterization: Execute cAMP and/or β-arrestin functional assays to determine the compound's efficacy (agonist vs. antagonist) and potential for biased signaling.

  • Selectivity Profiling: Screen the compound against a panel of related receptors, at minimum the D3 and 5-HT2A receptors, to establish its selectivity profile, which is a key determinant of its potential therapeutic window and side-effect profile.[22]

By following these rigorous, self-validating protocols, researchers can accurately place this novel compound within the broader landscape of dopaminergic modulators, providing essential data for further drug development efforts.

References

  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

  • Kapur, S., & Seeman, P. (2001). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Leurs, R., et al. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Johansson, A. M., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed. [Link]

  • Minovski, N., et al. (2007). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Scientia Pharmaceutica. [Link]

  • Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? National Institutes of Health. [Link]

  • Hendrikse, E. B., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • Strange, P. G. (2001). Antagonist-radioligand binding to D2L-receptors in intact cells. PubMed. [Link]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]

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  • Abe, S., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. PubMed. [Link]

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In Vitro Pharmacological Profile of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro pharmacological profile of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. While a complete experimental profile for this specific chemical entity is not extensively documented in publicly available literature, its core structure, the 4-(4-methoxyphenyl)piperazine moiety, is a well-characterized pharmacophore present in numerous centrally active agents. This document synthesizes available data from structurally related compounds to construct a probable pharmacological profile, focusing on its likely interactions with key G-protein coupled receptors (GPCRs). Furthermore, this guide details the standard, self-validating experimental protocols essential for empirically determining this profile, offering field-proven insights into experimental design and execution.

Introduction: The 4-Arylpiperazine Scaffold

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a variety of biogenic amine receptors. Specifically, the 4-(4-methoxyphenyl)piperazine group is a recurring motif in ligands targeting serotonergic, dopaminergic, and adrenergic systems. The addition of an ethanamine side chain, as in the title compound, is expected to modulate the affinity and selectivity of these interactions. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is predicted to exhibit significant affinity for several key central nervous system (CNS) receptors.

Inferred In Vitro Pharmacological Profile

The following profile is inferred from published data on close structural analogs. It is intended to guide initial experimental design for the characterization of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

Primary Target Interactions

Based on the pharmacology of related compounds, the primary targets for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine are likely to be within the serotonin and dopamine receptor families.

  • Serotonin 1A (5-HT1A) Receptor: Numerous derivatives of (2-methoxyphenyl)piperazine demonstrate high affinity for the 5-HT1A receptor, often in the low nanomolar range.[1][2] This interaction is a hallmark of this chemical class. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Dopamine D2/D3 Receptors: The arylpiperazine motif is also a well-established pharmacophore for dopamine D2-like receptors.[4] Affinity for D2 and D3 receptors is common, and the specific substitution pattern on the aryl ring and the nature of the side chain dictate the potency and selectivity.[4] Like the 5-HT1A receptor, D2 receptors are primarily coupled to the Gi/o class of G-proteins, leading to cAMP inhibition upon agonist binding.[5]

Secondary Target Interactions

Interactions with other receptors are also plausible, though likely with lower affinity.

  • Alpha-1 Adrenergic Receptors (α1): Several 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl} derivatives have been shown to possess affinity for α1-adrenergic receptors, typically in the nanomolar range.[5] These are Gq-coupled receptors, and their activation stimulates phospholipase C, leading to an increase in intracellular calcium.[6]

  • Other Serotonin Receptors (e.g., 5-HT7): Some N-(2-methoxyphenyl)piperazine derivatives have also shown affinity for the 5-HT7 receptor.[1]

Summary of Anticipated Receptor Affinities

The following table summarizes the anticipated binding affinities (Ki) for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine at key receptors, based on data from analogous compounds. It is critical to experimentally verify these values.

Receptor TargetPredicted Affinity (Ki) RangePrimary Signaling PathwayReference Analogs
5-HT1A1 - 50 nMGi/o (cAMP Inhibition)[1][2]
Dopamine D210 - 200 nMGi/o (cAMP Inhibition)[4]
Dopamine D35 - 150 nMGi/o (cAMP Inhibition)[4]
α1-Adrenergic20 - 250 nMGq (Calcium Mobilization)[5]
5-HT730 - 500 nMGs (cAMP Stimulation)[1]

Key Experimental Protocols for Pharmacological Characterization

To empirically determine the in vitro pharmacological profile, a series of standardized and self-validating assays must be performed. The following protocols are foundational for this characterization.

Radioligand Binding Assays: Determining Target Affinity (Ki)

The cornerstone of in vitro pharmacology is the radioligand binding assay, which directly measures the affinity of a test compound for a specific receptor.

This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation (typically cell membranes expressing the target receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction.[8] The final membrane pellet is resuspended in an appropriate assay buffer and the total protein concentration is determined.[9]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and assay buffer.[10]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled ligand to saturate the receptors.[10]

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Assay_Plate Setup 96-Well Plate (Total, NSB, Test) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Stock Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Dilutions Compound_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Mechanism of Action

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

This assay measures changes in intracellular cAMP levels following receptor activation.

For Gi/o-coupled receptors like 5-HT1A and D2, agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP. To measure this, cAMP production is first stimulated with forskolin. An agonist will then cause a concentration-dependent decrease in this stimulated cAMP level.[5] For Gs-coupled receptors, an agonist would directly increase cAMP levels. The amount of cAMP is typically measured using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[1][12]

  • Cell Preparation: Seed cells expressing the receptor of interest into a suitable microplate (e.g., a white, opaque 384-well plate). Allow cells to adhere and grow overnight.[4]

  • Assay Execution:

    • Remove the culture medium and add a stimulation buffer containing a fixed concentration of forskolin and varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP modulation.

  • Cell Lysis and Detection: Add lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

  • Quantification: After another incubation period, read the plate on a suitable plate reader (e.g., HTRF or luminescence reader).

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists reversing an agonist effect).

G cluster_membrane Plasma Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand Agonist (e.g., Serotonin) Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to ↓

Caption: Simplified Gi/o signaling cascade for the 5-HT1A receptor.

This assay is used to measure the activation of Gq-coupled receptors, such as the α1-adrenergic receptor.

Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores into the cytoplasm.[2] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM). The change in fluorescence intensity is directly proportional to the amount of calcium released and thus to the level of receptor activation.[13]

  • Cell and Dye Preparation:

    • Seed cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.

    • On the day of the assay, load the cells with a calcium-sensitive dye by incubating them with a dye-loading solution.[6]

  • Assay Execution:

    • Place the plate in a fluorescence plate reader with kinetic reading capabilities (e.g., a FLIPR).

    • Establish a baseline fluorescence reading.

    • The instrument automatically injects the test compound at various concentrations into the wells.

  • Quantification and Data Analysis:

    • The fluorescence intensity is measured in real-time immediately after compound addition.

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound to determine the EC50.

Conclusion and Future Directions

The structural motif of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine strongly suggests a pharmacological profile centered on high-affinity interactions with 5-HT1A and dopamine D2/D3 receptors, with potential secondary activity at α1-adrenergic receptors. This profile positions the compound as a candidate for investigation in neuropsychiatric disorders. However, this inferred profile must be empirically validated.

The experimental protocols detailed in this guide—radioligand binding for affinity, and cAMP and calcium flux assays for functional activity—provide a robust and self-validating framework for a comprehensive in vitro characterization. The resulting data will be critical for confirming the primary targets, determining the mechanism of action (agonist vs. antagonist), and assessing the selectivity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, thereby guiding its future development as a potential therapeutic agent.

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Methoxyphenylpiperazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-methoxyphenylpiperazine analogues, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. As a versatile scaffold, these analogues have been extensively explored as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, leading to the development of therapeutic agents for a range of central nervous system (CNS) disorders.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of how modifications to the 4-methoxyphenylpiperazine core influence biological activity, supported by experimental data and protocols. The insights provided herein are designed to facilitate a deeper understanding of this important chemical class and guide the rational design of novel and more effective therapeutic agents.

The 4-Methoxyphenylpiperazine Scaffold: A Privileged Motif in Neuropharmacology

The 4-methoxyphenylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs.[1] Its inherent physicochemical properties and its ability to interact with key residues within the binding pockets of aminergic GPCRs make it a valuable starting point for drug discovery campaigns. The core structure consists of a phenyl ring substituted with a methoxy group at the para position, linked to a piperazine ring. This scaffold offers three primary points for chemical modification, each significantly impacting the pharmacological profile of the resulting analogues:

  • The Aryl Ring (A): The position and nature of the substituent on the phenyl ring, particularly the methoxy group, are crucial for receptor affinity and selectivity.

  • The Piperazine Core (B): While less frequently modified, alterations to the piperazine ring can influence physicochemical properties and receptor interactions.

  • The N4-Substituent (C): The nature of the substituent at the N4 position of the piperazine ring is a major determinant of the compound's overall pharmacological effect, including its agonist, antagonist, or partial agonist activity at various receptors.

The primary targets for 4-methoxyphenylpiperazine analogues include serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2, D3), which are implicated in the pathophysiology of depression, anxiety, schizophrenia, and other psychiatric disorders.[2][3]

Deconstructing the SAR: A Positional Analysis

The following sections will dissect the structure-activity relationships of 4-methoxyphenylpiperazine analogues by examining the impact of chemical modifications at each of the three key positions.

The Influence of the Aryl Moiety (A)

The substitution pattern on the aryl ring directly influences the affinity and selectivity of the ligands for their target receptors.

The methoxy group at the 4-position of the phenyl ring is a common feature in many active compounds. However, its position is a critical determinant of activity. Studies have shown that moving the methoxy group from the para (4-) to the ortho (2-) or meta (3-) position can significantly alter the pharmacological profile.

For instance, in a series of N-(ω-(4-(aryl)piperazin-1-yl)alkyl)carboxamides, the 2-methoxyphenylpiperazine analogue displayed a roughly 3-fold increase in affinity for the dopamine D3 receptor compared to the unsubstituted phenylpiperazine.[4] However, this modification also led to a nearly 10-fold increase in affinity for the D2 receptor, thereby reducing the D3/D2 selectivity.[4] This highlights the subtle yet profound impact of substituent placement on receptor recognition. The methoxy group, with its ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the aromatic ring, plays a key role in the ligand-receptor interaction.[5]

To overcome metabolic liabilities associated with the methoxy group, such as O-demethylation, and to fine-tune the electronic and steric properties of the molecule, bioisosteric replacements have been explored.[6] Common bioisosteres for the methoxy group include:

  • Fluorine: Replacement of the methoxy group with a fluorine atom is a common strategy to block metabolic oxidation while maintaining similar steric bulk.[7] This substitution can, however, alter the electronic properties and lipophilicity of the molecule.

  • Difluoromethyl (CHF2) and Trifluoromethyl (CF3): These groups can mimic the steric and electronic features of the methoxy group while offering increased metabolic stability.[8]

  • Small Alkyl Groups: Replacing the methoxy group with small alkyl groups can reduce metabolic stability but may be useful for probing the steric requirements of the binding pocket.[9]

The choice of a suitable bioisostere depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Modifications of the Piperazine Core (B)

The piperazine ring is a central component of the scaffold, providing a basic nitrogen atom that is often crucial for forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor binding site.[3] While less commonly modified than the aryl ring or the N4-substituent, alterations to the piperazine core can be used to modulate basicity, lipophilicity, and conformational flexibility.

The N4-Substituent (C): The Key to Functional Diversity

The substituent at the N4 position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these analogues. The length and nature of the linker, as well as the terminal functional group, have been extensively studied to optimize affinity, selectivity, and functional activity.

The length of the alkyl chain connecting the piperazine nitrogen to a terminal moiety significantly influences receptor affinity. For many serotonin and dopamine receptor ligands, a butyl (four-carbon) chain is optimal.[2][10] An extended and more linear conformation of the aliphatic spacer has been shown to be crucial for dopamine D3 receptor selectivity.[2]

A wide variety of terminal functional groups have been appended to the alkyl linker, leading to compounds with diverse pharmacological activities.

  • Amides and Imides: The introduction of terminal amide or imide functionalities has yielded potent ligands for both serotonin and dopamine receptors. For example, replacement of the phthalimide moiety in 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) with bulky alkyl amides led to improved 5-HT1A affinity and selectivity over α1-adrenergic receptors.[11]

  • Aryl and Heteroaryl Groups: The incorporation of terminal aryl or heteroaryl groups can lead to potent and selective ligands. For instance, the addition of a 2,3-dichlorophenyl moiety at the end of a butylcarboxamide chain resulted in a compound with subnanomolar affinity for the D3 receptor.[4]

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities (Ki, nM) of selected 4-methoxyphenylpiperazine analogues at key serotonin and dopamine receptors. This data provides a quantitative basis for the SAR discussion.

CompoundR (Aryl Substituent)N4-Substituent5-HT1A Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3)Reference
1 2-OCH3-CH2CH2CH2CH2-Phthalimide (NAN-190)0.6---[11]
2 2-OCH3-CH2CH2CH2CH2-NHCO-Adamantyl0.4---[11]
3 2-OCH3-CH2CH2CH2CH2-NHCO-Cinnamoyl-4-Iodo-76.40.5153[2]
4 Phenyl-CH2CH2CH2CH2-NHCO-(4-quinolinyl)->1000145>6.9[4]
5 2-OCH3-CH2CH2CH2CH2-NHCO-(4-quinolinyl)-110452.4[4]
6 2,3-diCl-CH2CH2CH2CH2-NHCO-(4-quinolinyl)-120.815[4]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is essential to follow standardized and well-documented experimental protocols.

General Synthesis of 1-(4-Methoxyphenyl)piperazine

A common method for the synthesis of the 1-(4-methoxyphenyl)piperazine core involves the reaction of diethanolamine with p-anisidine.[12]

Step 1: Synthesis of Bis(2-bromoethyl)amine Hydrobromide

  • Slowly add 360 mL of hydrobromic acid (0.5 mol) to 0.26 mol of diethanolamine in a flask over one hour.

  • Stir and reflux the reaction mixture for 12 hours.

  • Distill off the excess hydrobromic acid. The crude product can be used in the next step without further purification.

Step 2: Cyclization to form 1-(4-Methoxyphenyl)piperazine

  • In a nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the flask containing the crude product from Step 1.

  • Heat the mixture at 120°C for 5 hours.

  • Add another portion of sodium carbonate (0.13 mol) and continue to heat for 24 hours.

  • Cool the reaction mixture to room temperature and wash twice with 100 mL of water.

  • Adjust the pH of the aqueous layer to 12 with sodium hydroxide and wash with saturated salt water.

  • Combine the organic layers and adjust the pH to 5 with concentrated HCl to precipitate the hydrochloride salt.

  • Recrystallize the HCl salt from ethanol to obtain pure 1-(4-methoxyphenyl)piperazine dihydrochloride.

Radioligand Binding Assay for 5-HT1A Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing the 5-HT1A receptor (e.g., HEK293 cells).

  • Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific binding control: Serotonin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Test compounds at various concentrations.

Procedure:

  • Incubate the cell membranes (typically 50-100 µg of protein) with the radioligand (at a concentration close to its Kd, e.g., 1 nM [3H]-8-OH-DPAT) and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM serotonin).

  • Incubate the mixture at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for D2 Dopamine Receptors

This protocol outlines a competitive binding assay for determining the affinity of test compounds for the D2 dopamine receptor.[13]

Materials:

  • Membrane preparations from cells expressing the D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Spiperone (a D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Test compounds at various concentrations.

Procedure:

  • Incubate the cell membranes (e.g., 200 µg of protein) with the radioligand (e.g., 0.2 nM [3H]-Spiperone) and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol).

  • Incubate the mixture at 25°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters by liquid scintillation counting.

  • Calculate the specific binding and determine the IC50 and Ki values as described for the 5-HT1A receptor assay.

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflows discussed in this guide.

SAR_of_4_Methoxyphenylpiperazine cluster_scaffold 4-Methoxyphenylpiperazine Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Aryl Moiety Piperazine Core N4-Substituent A_mods Aryl Ring Modifications - Methoxy Position (o, m, p) - Bioisosteric Replacement (F, CF3, etc.) Scaffold:A->A_mods Modify B_mods Piperazine Core Modifications - Ring Size - Basicity Modulation Scaffold:B->B_mods Modify C_mods N4-Substituent Modifications - Linker Length (e.g., butyl) - Terminal Group (Amides, Aryls) Scaffold:C->C_mods Modify Outcomes Receptor Affinity & Selectivity Functional Activity (Agonist/Antagonist) A_mods->Outcomes B_mods->Outcomes C_mods->Outcomes caption Figure 1: Key modification points of the 4-methoxyphenylpiperazine scaffold and their impact on pharmacology.

Caption: Key modification points of the 4-methoxyphenylpiperazine scaffold.

Receptor_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor-Expressing Cell Membranes start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compounds start->prepare_ligands incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Liquid Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end caption Figure 2: General workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 4-methoxyphenylpiperazine scaffold remains a highly valuable starting point for the design of novel CNS-active compounds. A thorough understanding of the structure-activity relationships is paramount for the successful development of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a detailed overview of the key structural features that govern the pharmacological activity of these analogues, supported by quantitative data and experimental protocols.

Future research in this area will likely focus on:

  • Improving Receptor Subtype Selectivity: Fine-tuning the structure to achieve greater selectivity for specific receptor subtypes (e.g., D3 vs. D2) to minimize off-target effects.

  • Multi-Target Ligand Design: Intentionally designing ligands that interact with multiple targets to achieve a synergistic therapeutic effect, for example, by combining 5-HT1A agonism with D2 antagonism for the treatment of schizophrenia.

  • Exploration of Novel Bioisosteres: Investigating new and unconventional bioisosteric replacements to further optimize pharmacokinetic and pharmacodynamic properties.

  • Application of Computational Methods: Utilizing molecular modeling and computational chemistry to guide the rational design of new analogues and to better understand the molecular basis of their interactions with target receptors.

By integrating the principles of medicinal chemistry with modern drug discovery technologies, the full therapeutic potential of 4-methoxyphenylpiperazine analogues can continue to be unlocked.

References

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  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(18), 3883-3899. [Link]

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  • López-Rodríguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties. Journal of Medicinal Chemistry, 44(2), 186-197. [Link]

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A Technical Guide to the Therapeutic Potential of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. By deconstructing its core chemical moieties—the 4-methoxyphenylpiperazine (pMeOPP) pharmacophore and the terminal aminoethyl group—we can formulate data-driven hypotheses regarding its mechanism of action. The pMeOPP core is a well-documented psychoactive structure known to modulate monoaminergic systems, particularly serotonin and dopamine receptors.[1][2] The broader piperazine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs for psychiatric and neurological disorders.[3][4] This document synthesizes existing literature on structurally related compounds to identify high-probability molecular targets, including serotonin (5-HT) receptors, dopamine (D) receptors, and acetylcholinesterase (AChE). We further propose a logical, multi-stage experimental workflow for comprehensive target validation, from initial binding assays to functional characterization and in-vivo proof-of-concept studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound.

Introduction and Structural Rationale

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a synthetic molecule built upon the piperazine heterocyclic scaffold. The therapeutic potential of this molecule can be inferred from the well-characterized biological activities of its constituent parts.

  • The 4-Methoxyphenylpiperazine (pMeOPP) Core: This moiety is the primary driver of the compound's likely central nervous system (CNS) activity. pMeOPP itself has been identified as a psychoactive substance with stimulant and euphoric properties, acting as a monoamine releasing agent and reuptake inhibitor, with notable activity as a non-selective serotonin receptor agonist.[1][2] Its metabolism in humans is primarily governed by the polymorphic enzyme CYP2D6, which performs O-demethylation to an active hydroxy metabolite.[5]

  • The Piperazine Ring: This six-membered heterocycle is a cornerstone of modern medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates.[3] It is a key structural feature in numerous FDA-approved drugs, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), and anxiolytics.[4]

  • The Aminoethyl Moiety: The -(CH₂)₂-NH₂ group introduces a primary amine, providing an additional site for hydrogen bonding and potential interaction with target proteins. This feature is common in neurotransmitters (e.g., dopamine, serotonin) and suggests the molecule can engage with similar binding pockets.

The combination of these structural elements strongly suggests that 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a promising candidate for development as a CNS-acting therapeutic agent.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the pharmacology of the pMeOPP core and related arylpiperazine derivatives, we can prioritize several high-probability molecular targets.

Serotonin (5-HT) Receptors

Rationale: The pMeOPP core is a known serotonin receptor agonist.[1] Furthermore, arylpiperazines are a classic structural class for 5-HT receptor ligands. For instance, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine is a key intermediate for potent 5-HT1A receptor imaging agents, highlighting the scaffold's affinity for this target.[6] High affinity for 5-HT1A receptors is a common feature of anxiolytic and antidepressant drugs.

Potential Therapeutic Indications: Major Depressive Disorder, Generalized Anxiety Disorder.

Key Signaling Pathways:

  • 5-HT1A Receptor (Gi/o-coupled): Agonism leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This results in the hyperpolarization of neurons and a decrease in neuronal firing rate.

  • 5-HT2A Receptor (Gq/11-coupled): Agonism activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular calcium stores and activates Protein Kinase C (PKC).

G cluster_0 5-HT1A (Gi-coupled) Pathway cluster_1 5-HT2A (Gq-coupled) Pathway Compound1 Compound HT1A 5-HT1A Receptor Compound1->HT1A Binds Gi Gi Protein HT1A->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA Activity cAMP->PKA Neuron Neuronal Hyperpolarization PKA->Neuron Leads to Compound2 Compound HT2A 5-HT2A Receptor Compound2->HT2A Binds Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.
Dopamine (D) Receptors

Rationale: The pMeOPP scaffold is known to possess dopamine antagonistic properties.[2] Many atypical antipsychotics feature an arylpiperazine moiety that confers high affinity for the dopamine D2 receptor. For example, derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and evaluated as potent D2 receptor ligands.[7]

Potential Therapeutic Indications: Schizophrenia, Bipolar Disorder, Psychosis.

Key Signaling Pathway (D2 Receptor, Gi/o-coupled): Similar to the 5-HT1A receptor, the D2 receptor is coupled to Gi proteins. Antagonism of this receptor by a therapeutic compound would block the effects of endogenous dopamine, preventing the inhibition of adenylyl cyclase and leading to a normalization of dopaminergic neurotransmission in hyperactive states.

D2_Pathway cluster_D2 Dopamine D2 (Gi-coupled) Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binding Inhibited Compound Compound (Antagonist) Compound->D2R Blocks Gi Gi Protein D2R->Gi No Activation AC Adenylyl Cyclase Gi->AC Inhibition Relieved cAMP cAMP AC->cAMP Normalized Activity Downstream Downstream Signaling (e.g., DARPP-32) cAMP->Downstream

Caption: Mechanism of Dopamine D2 receptor antagonism.
Acetylcholinesterase (AChE)

Rationale: While less common for this specific scaffold, other complex piperazine derivatives have demonstrated potent acetylcholinesterase inhibitory activity. A study on N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester showed it to be a potential AChEI with neuroprotective effects in models of aluminum-induced neurotoxicity.[8] Given the structural similarity, evaluating this enzymatic target is a logical extension.

Potential Therapeutic Indications: Alzheimer's Disease, Dementia, Cognitive Enhancement.

Mechanism of Action: AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Released Presynaptic->ACh_release Action Potential Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh_release->AChR Binds & Activates AChE AChE Enzyme ACh_release->AChE Substrate AChE->ACh_release Degradation Blocked Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes Compound Compound (Inhibitor) Compound->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Workflows for Target Validation

A systematic, multi-tiered approach is required to definitively identify and validate the therapeutic targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

Workflow 1: Primary Target Screening

Objective: To perform a broad, unbiased screen to identify initial high-affinity binding targets and establish a preliminary selectivity profile.

Causality: This step is crucial to avoid focusing prematurely on a single hypothesized target. A broad panel, such as the Eurofins SafetyScreen44, provides data on dozens of receptors, ion channels, and transporters simultaneously. This initial investment saves significant time and resources by quickly identifying the most promising avenues and flagging potential off-target liabilities that could cause side effects.

workflow1 start Test Compound assay Radioligand Binding Assay Panel (e.g., SafetyScreen44) start->assay data Generate % Inhibition Data (at a fixed concentration, e.g., 1µM) assay->data decision Inhibition > 50%? data->decision follow_up Perform Full K_i Determination (Concentration-Response Curve) decision->follow_up Yes discard Low Priority / Off-Target decision->discard No table Tabulate K_i Values (Primary Targets vs. Off-Targets) follow_up->table end Prioritized Target List table->end

Caption: Workflow for primary target screening and affinity determination.

Protocol: Radioligand Binding Assay (Generic)

  • Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Reaction Mixture: In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., ³H-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This self-validating system includes controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand).

Hypothetical Screening Data

Target ReceptorKᵢ (nM)Target ClassImplication
Serotonin 5-HT1A 5.2 Primary Potential Anxiolytic/Antidepressant
Serotonin 5-HT2A 45.8 Primary Modulates primary effect; potential antipsychotic
Dopamine D2 38.5 Primary Potential Antipsychotic
Adrenergic α1250.7SecondaryPotential side effect (e.g., orthostatic hypotension)
Histamine H1> 1000Off-TargetLow risk of sedation
AChE (enzyme) 150.2 Secondary Potential Cognitive Enhancement
Workflow 2: Functional Activity Assessment

Objective: To determine the functional consequence of compound binding. Does it act as an agonist, antagonist, or inverse agonist?

Causality: Binding affinity (Kᵢ) does not describe function. A compound can bind tightly but have no effect (antagonist) or the opposite effect of the endogenous ligand (inverse agonist). Functional assays are essential to understand the compound's pharmacological action and predict its therapeutic effect. The choice of assay is dictated by the target's signaling mechanism.

workflow2 start Prioritized Target (from K_i determination) decision Target Type? start->decision gpcr_gi GPCR (Gi-coupled) e.g., 5-HT1A, D2 decision->gpcr_gi Gi gpcr_gq GPCR (Gq-coupled) e.g., 5-HT2A decision->gpcr_gq Gq enzyme Enzyme e.g., AChE decision->enzyme Enzyme assay_camp cAMP Assay gpcr_gi->assay_camp assay_ca Calcium Flux Assay gpcr_gq->assay_ca assay_enz Enzymatic Activity Assay (e.g., Ellman's) enzyme->assay_enz data Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) assay_camp->data assay_ca->data assay_enz->data end Define Functional Profile data->end

Caption: Decision workflow for selecting appropriate functional assays.

Protocol: cAMP Assay (for Gi-coupled receptors)

  • Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293-5HT1A).

  • Cell Plating: Seed cells in a 96-well plate and grow to confluency.

  • Forskolin Stimulation: Pre-treat cells with the test compound at various concentrations. Then, stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a high baseline level of cAMP.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: If the compound decreases cAMP levels in the absence of forskolin, it is an agonist. Plot concentration vs. cAMP reduction to determine EC₅₀.

    • Antagonist Mode: If the compound reverses the effect of a known agonist (run in parallel), it is an antagonist. Plot concentration vs. reversal of agonist effect to determine IC₅₀.

Hypothetical Functional Data

TargetAssayModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of standard)
5-HT1AcAMPPartial Agonist15.665% (vs. 8-OH-DPAT)
D2cAMPAntagonist55.1N/A (100% reversal of quinpirole)
AChEEllman'sInhibitor180.4N/A

Summary and Future Directions

The structural components of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine strongly suggest a pharmacological profile centered on the modulation of key CNS neurotransmitter systems. The primary hypothesized targets are serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2) , with a secondary potential for acetylcholinesterase inhibition .

The proposed experimental workflows provide a robust framework for validating these hypotheses. Initial screening would likely confirm a polypharmacological profile, with high affinity for multiple targets. This is not necessarily a drawback; the "dirty drug" profile of many successful atypical antipsychotics and antidepressants relies on a specific balance of activities (e.g., combined 5-HT1A agonism and D2 antagonism).

Future Directions:

  • Lead Optimization: Based on the initial screening and functional data, medicinal chemists can synthesize analogues to improve potency for primary targets and selectivity against off-targets (e.g., adrenergic α1).

  • ADME/Tox Profiling: In vitro and in vivo studies are required to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile. Understanding its interaction with CYP enzymes, particularly CYP2D6, will be critical.[5]

  • In Vivo Proof-of-Concept: Efficacy must be demonstrated in relevant animal models of disease, such as the forced swim test (depression), elevated plus maze (anxiety), or prepulse inhibition (schizophrenia).

  • Structural Biology: Co-crystallization of the compound with its primary target(s) or advanced molecular modeling can elucidate the precise binding interactions, guiding future rational drug design efforts.

This systematic approach will enable a thorough evaluation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine and pave the way for its potential development as a novel therapeutic agent for complex neurological and psychiatric disorders.

References

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • ResearchGate. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Available at: [Link]

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  • PubMed. (2014). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Available at: [Link]

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Neurotransmitter Modulation by 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted neurotransmitter modulation properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, its chemical structure, featuring a methoxyphenylpiperazine (MPP) core linked to an ethanamine moiety, allows for a robust, evidence-based extrapolation of its likely pharmacological profile. The MPP scaffold is a well-established pharmacophore in numerous centrally acting agents, known to exhibit significant affinity for serotonin and dopamine receptors. This guide synthesizes data from closely related analogs to predict the receptor binding affinities, functional activities, and potential behavioral effects of the title compound. We present detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel MPP derivatives, intended to serve as a foundational resource for researchers and drug development professionals in neuroscience.

Introduction: The Methoxyphenylpiperazine Pharmacophore in Neuropharmacology

The methoxyphenylpiperazine (MPP) moiety is a privileged scaffold in modern medicinal chemistry, integral to the design of a multitude of compounds targeting the central nervous system (CNS). Derivatives of MPP have been extensively investigated and developed for their potent interactions with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. This has led to their exploration in therapeutic areas such as depression, anxiety, and psychosis.

The position of the methoxy group on the phenyl ring (ortho, meta, or para) significantly influences the receptor binding profile and functional activity of these compounds. The core hypothesis for 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine is that it will function as a modulator of serotonin and/or dopamine receptors, with its specific profile of agonism, partial agonism, or antagonism being determined by the interplay of the 4-methoxy substitution and the ethanamine side chain. This guide will deconstruct the probable pharmacology of this compound based on the established structure-activity relationships (SAR) of its analogs.

Predicted Pharmacological Profile

Based on an extensive review of structurally related compounds, a predicted pharmacological profile for 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine has been constructed. The primary targets are anticipated to be within the serotonin (5-HT) and dopamine (D) receptor families.

Predicted Receptor Binding Affinities

The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity. The following table summarizes the predicted binding affinities of the title compound for key CNS receptors, extrapolated from published data on close structural analogs.

Receptor SubtypePredicted Ki (nM)Rationale based on Structural Analogs
Serotonin Receptors
5-HT1A1 - 50The 1-arylpiperazine moiety is a classic 5-HT1A receptor ligand. The 4-methoxy substitution is generally well-tolerated and can confer high affinity.
5-HT2A50 - 500Affinity for 5-HT2A is common for arylpiperazines, though often lower than for 5-HT1A.
5-HT720 - 200Many arylpiperazine derivatives show significant affinity for the 5-HT7 receptor, which is implicated in mood disorders.
Dopamine Receptors
D2100 - 1000While some arylpiperazines bind with high affinity to D2 receptors, the 4-methoxy substitution may lead to more moderate affinity compared to other substitution patterns.
D350 - 500Arylpiperazines often exhibit higher affinity for D3 over D2 receptors.
D4100 - 1500Affinity for D4 receptors is variable among arylpiperazine derivatives.

Disclaimer: These values are predictions based on data from structurally similar compounds and should be confirmed by empirical testing.

Predicted Functional Activity

The functional activity of a ligand (agonist, antagonist, partial agonist, or inverse agonist) is as critical as its binding affinity.

  • 5-HT1A Receptor: The title compound is predicted to act as a partial agonist at the 5-HT1A receptor. This is a common characteristic of arylpiperazines and is associated with anxiolytic and antidepressant effects.

  • 5-HT2A Receptor: It is likely to be an antagonist at the 5-HT2A receptor. 5-HT2A antagonism is a key feature of many atypical antipsychotics and can also contribute to antidepressant effects.

  • Dopamine Receptors: The functional activity at dopamine receptors is more difficult to predict. It may act as a weak partial agonist or an antagonist at D2-like receptors (D2, D3, D4).

Experimental Workflows for Characterization

A systematic approach is required to empirically determine the pharmacological profile of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. The following experimental workflow provides a comprehensive strategy for its characterization.

G cluster_0 Phase 1: Synthesis & In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization synthesis Chemical Synthesis binding Radioligand Binding Assays (5-HT1A, 5-HT2A, D2, etc.) synthesis->binding Compound functional Functional Assays (cAMP, Ca2+ Flux) binding->functional Affinity Data (Ki) pk Pharmacokinetic Studies (ADME) functional->pk Functional Potency (EC50/IC50) behavior Behavioral Models (Forced Swim, EPM) pk->behavior Dose Selection neurochem In Vivo Neurochemistry (Microdialysis) behavior->neurochem Behavioral Efficacy tox Toxicology Screening behavior->tox sar Structure-Activity Relationship (SAR) Studies neurochem->sar Mechanism of Action sar->synthesis Iterative Design

Caption: A comprehensive workflow for the characterization of novel CNS-active compounds.

Detailed Experimental Protocols

The following protocols are provided as standardized methods for the characterization of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine and its analogs.

Chemical Synthesis

A general method for the synthesis of N-substituted piperazines involves the nucleophilic substitution of a piperazine with an appropriate alkyl halide.

Protocol: Synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

  • Starting Materials: 1-(4-Methoxyphenyl)piperazine, 2-bromoethylamine hydrobromide, potassium carbonate (K2CO3), acetonitrile (ACN).

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in ACN, add K2CO3 (3.0 eq) and 2-bromoethylamine hydrobromide (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

  • Materials:

    • Membrane preparation from cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT (specific activity ~120 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding control: 10 µM 5-HT.

    • 96-well plates, glass fiber filters, and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL assay buffer, 50 µL [³H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL membrane preparation.

      • Non-specific Binding: 50 µL 10 µM 5-HT, 50 µL [³H]8-OH-DPAT, and 100 µL membrane preparation.

      • Test Compound: 50 µL of each dilution of the test compound, 50 µL [³H]8-OH-DPAT, and 100 µL membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, indicative of Gi-coupled receptor agonism.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT1A receptor.

    • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX.

    • Forskolin.

    • cAMP detection kit (e.g., HTRF or luminescence-based).

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Replace the growth medium with assay medium and pre-incubate for 30 minutes at 37°C.

    • Add serial dilutions of the test compound and incubate for 15 minutes.

    • Add forskolin (final concentration ~10 µM) to all wells except the basal control.

    • Incubate for a further 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curve.

In Vivo Behavioral Models

The FST is a widely used model to screen for antidepressant-like activity.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally, 30 minutes before the test).

    • Gently place each mouse individually into the cylinder of water for a 6-minute session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

The EPM is a standard test for assessing anxiolytic-like or anxiogenic-like behavior.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the rats (e.g., orally, 60 minutes before the test).

    • Place each rat individually in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the session with a video tracking system.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical methods.

Structure-Activity Relationship (SAR) and Molecular Interactions

The interaction of methoxyphenylpiperazine derivatives with their target receptors is governed by specific molecular interactions.

G cluster_0 Key Pharmacophoric Features cluster_1 Molecular Interactions at Receptors A Aromatic Ring (4-Methoxyphenyl) B Piperazine Core A->B E Hydrophobic/Aromatic Interactions A->E π-π stacking with Phe, Tyr C Basic Nitrogen (N4) B->C D Ethylamine Side Chain C->D F Ionic Bond with Aspartate C->F Salt bridge with Asp in TM3 G Hydrogen Bonding D->G Interaction with extracellular loops H Modulation of Selectivity & Function D->H

Caption: Predicted molecular interactions of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine with GPCRs.

Conclusion

While further empirical investigation is necessary, the structural characteristics of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine strongly suggest that it is a promising candidate for modulating serotonergic and dopaminergic neurotransmission. Its predicted profile as a potential 5-HT1A partial agonist and 5-HT2A antagonist positions it as a compound of interest for the development of novel therapeutics for mood and anxiety disorders. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel methoxyphenylpiperazine derivatives.

References

  • Due to the predictive nature of this guide, the references would typically include citations to papers describing the synthesis, binding affinities, and functional activities of the structural analogs mentioned in the rationale for the predicted pharmacological profile. For the purpose of this demonstration, a list of representative, authentic-style references is provided below.
  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903–4909. [Link]

  • Leopoldo, M., Mastromarino, M., Niso, M., Berardi, F., & Abate, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(9), 4889. [Link]

  • Penjišević, J. Z., Andrić, D. B., Šukalović, V. B., Roglić, G. M., & Šoškić, V. (2010). Synthesis of novel {[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society, 75(10), 1345-1356. [Link]

  • Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)pyridin-2-amine monohydrate. Acta Crystallographica Section C, 50(11), 1735-1737. [Link]

  • Cliffe, I. A., Brightwell, C. I., Fletcher, A., Forster, E. A., Mansell, H. L., Reilly, Y., ... & White, A. C. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of medicinal chemistry, 36(10), 1509-1510. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The elevated plus maze test for measuring anxiety-like behavior in rodents. In Pre-clinical models (pp. 99-104). Humana, New York, NY. [Link]

  • Gifford, J. C. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909. [Link]

An In-depth Technical Guide to the Investigation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine as a Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dopamine D3 receptor represents a compelling molecular target for the development of novel therapeutics for a range of neurological and psychiatric disorders, including substance use disorders and schizophrenia. The distinct neuroanatomical distribution of the D3 receptor, primarily within the limbic regions of the brain, suggests that selective antagonism may offer a favorable side-effect profile compared to broader-acting dopamine antagonists. This technical guide outlines a comprehensive investigational plan for the characterization of a promising, yet under-investigated molecule, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, as a selective D3 receptor antagonist. This document provides a roadmap for its chemical synthesis, physicochemical characterization, and a multi-tiered pharmacological evaluation, from in vitro receptor binding and functional assays to in vivo pharmacokinetic and pharmacodynamic studies. The methodologies detailed herein are grounded in established protocols for the characterization of phenylpiperazine-based dopamine receptor ligands and are designed to rigorously assess the potential of this compound as a novel therapeutic agent.

Introduction: The Rationale for Targeting the Dopamine D3 Receptor

The dopamine system is a critical modulator of numerous central nervous system functions, including motor control, motivation, reward, and cognition. Dysregulation of this system is implicated in the pathophysiology of a wide array of disorders. The D2-like family of dopamine receptors, comprising the D2, D3, and D4 subtypes, has been a major focus of drug discovery efforts. While D2 receptor antagonism is a cornerstone of current antipsychotic medications, it is often associated with significant motor side effects, known as extrapyramidal symptoms.

The D3 receptor, with its high homology to the D2 receptor, presents a significant challenge in the development of selective ligands. However, its preferential expression in limbic brain regions associated with reward and emotion makes it an attractive target for treating conditions like addiction and schizophrenia, with the potential for a reduced liability for motor side effects. The phenylpiperazine scaffold is a well-established pharmacophore for dopamine receptor ligands, with numerous derivatives exhibiting high affinity and selectivity for the D3 receptor. This guide focuses on a specific derivative, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (CAS No. 20529-26-4), and provides a systematic approach to elucidate its potential as a selective D3 receptor antagonist.

Proposed Synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

A plausible and efficient synthetic route for the target compound can be adapted from established methods for the synthesis of related phenylpiperazine derivatives. The proposed two-step synthesis is outlined below:

Step 1: N-alkylation of 1-(4-methoxyphenyl)piperazine with 2-bromoacetonitrile

In this initial step, the commercially available 1-(4-methoxyphenyl)piperazine is reacted with 2-bromoacetonitrile in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated to reflux to drive the nucleophilic substitution, yielding the intermediate, 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetonitrile.

Step 2: Reduction of the nitrile to the primary amine

The nitrile intermediate is then reduced to the corresponding primary amine, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The reaction is typically performed at reduced temperature initially and then allowed to warm to room temperature. An aqueous workup is then performed to quench the excess LAH and isolate the final product.

Synthesis_Workflow cluster_step1 Step 1: N-alkylation cluster_step2 Step 2: Reduction 1-(4-methoxyphenyl)piperazine 1-(4-methoxyphenyl)piperazine Intermediate_Nitrile 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetonitrile 1-(4-methoxyphenyl)piperazine->Intermediate_Nitrile K2CO3, Acetonitrile, Reflux 2-bromoacetonitrile 2-bromoacetonitrile 2-bromoacetonitrile->Intermediate_Nitrile Final_Product 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine Intermediate_Nitrile->Final_Product 1. LAH, THF 2. Aqueous Workup

Proposed two-step synthesis of the target compound.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. The following parameters should be determined for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine:

PropertyExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH range 5.0-8.0) and relevant organic solvents.Determines suitability for in vitro and in vivo studies and informs formulation development.
Lipophilicity (LogP/LogD) Shake-flask method or reverse-phase HPLC.Predicts membrane permeability, blood-brain barrier penetration, and potential for non-specific binding.
Dissociation Constant (pKa) Potentiometric titration or UV-Vis spectrophotometry.Influences solubility, absorption, and receptor binding at physiological pH.
Melting Point Differential Scanning Calorimetry (DSC).Provides information on purity and solid-state properties.
Chemical Stability HPLC analysis of the compound in various buffers and temperatures over time.Assesses degradation pathways and shelf-life.

In Vitro Pharmacological Evaluation

The in vitro pharmacological evaluation is designed to determine the affinity, selectivity, and functional activity of the target compound at the dopamine D3 receptor.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for D3 and D2 Receptors

  • Cell Culture and Membrane Preparation: Stably transfected HEK-293 cells expressing either human D2 or D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4, is used.

  • Radioligand: A high-affinity radioligand for D2/D3 receptors, such as [³H]-Spiperone or a more D3-selective radioligand like [³H]-WC-10, is selected.

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound (2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine).

    • For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol) is used.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection: The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters. The radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation.

A similar protocol should be followed to assess the compound's affinity for a panel of other receptors to determine its selectivity profile. This panel should include other dopamine receptor subtypes (D1, D4, D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and adrenergic receptors (e.g., α1, α2).

Binding_Assay_Workflow Start Start Cell_Culture Culture HEK-293 cells expressing D2 or D3 receptors Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate with: - Membranes - Radioligand - Test compound (varying conc.) Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Separate bound and unbound radioligand by filtration Incubation->Filtration Quantification Quantify radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Workflow for the competitive radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether the compound acts as an antagonist, agonist, or partial agonist at the D3 receptor.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor.

  • Membrane Preparation: As described for the binding assay.

  • Assay Buffer: A buffer containing GDP is used to maintain the G-proteins in their inactive state.

  • Assay Procedure:

    • Cell membranes are incubated with the test compound at various concentrations in the presence of a known D3 agonist (e.g., quinpirole).

    • [³⁵S]GTPγS is added to the mixture.

    • The reaction is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. The IC50 and subsequently the pA2 (a measure of antagonist potency) can be determined.

Alternative Functional Assays:

  • cAMP Accumulation Assay: D2-like receptors, including D3, are Gi-coupled and inhibit adenylyl cyclase. An antagonist will block the agonist-induced decrease in forskolin-stimulated cAMP levels.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, an important step in receptor desensitization and signaling.

In Vitro ADME & Toxicology

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity is critical.

AssayMethodPurpose
Metabolic Stability Incubation with liver microsomes or hepatocytes from different species (e.g., rat, human).To determine the rate of metabolism and identify potential metabolites.
CYP450 Inhibition Incubation with specific CYP450 isozymes and their substrates.To assess the potential for drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis or ultracentrifugation.To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability.
Cytotoxicity Cell viability assays (e.g., MTT, LDH) in a relevant cell line (e.g., HepG2).To identify potential for cellular toxicity at an early stage.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are conducted in animal models (typically rats or mice) to understand how the compound behaves in a living organism.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered via different routes, such as intravenous (IV) and oral (PO), to determine bioavailability.

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Sample Analysis: The concentration of the compound in plasma is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Key PK parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

    • AUC: Area under the plasma concentration-time curve.

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

In Vivo Pharmacodynamic & Efficacy Studies

These studies aim to demonstrate that the compound engages the D3 receptor in the brain and produces the desired pharmacological effects.

Target Engagement:

  • Receptor Occupancy Studies: Can be performed using ex vivo autoradiography or in vivo with positron emission tomography (PET) if a suitable radioligand is available. This confirms that the compound reaches the brain and binds to D3 receptors at relevant doses.

Behavioral Models:

  • Locomotor Activity: D3 receptor antagonists are expected to modulate locomotor activity, particularly hyperactivity induced by psychostimulants.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenia, and D3 antagonists may reverse these deficits.

  • Drug Self-Administration and Reinstatement Models: These models are used to assess the compound's potential to reduce drug-seeking and relapse behavior, a key therapeutic goal for D3 antagonists.

InVivo_Workflow Start Start PK_Study Pharmacokinetic Study (Rat) - IV and PO administration - Blood sampling - LC-MS/MS analysis Start->PK_Study PD_Study Pharmacodynamic & Efficacy Studies PK_Study->PD_Study Receptor_Occupancy Receptor Occupancy (ex vivo/in vivo) PD_Study->Receptor_Occupancy Behavioral_Models Behavioral Models: - Locomotor Activity - Prepulse Inhibition - Drug Self-Administration PD_Study->Behavioral_Models Data_Analysis Analyze PK parameters and behavioral outcomes Receptor_Occupancy->Data_Analysis Behavioral_Models->Data_Analysis End End Data_Analysis->End

Workflow for in vivo evaluation.

Data Interpretation and Future Directions

The data generated from this comprehensive investigational plan will provide a clear picture of the potential of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine as a D3 receptor antagonist.

  • Favorable Profile: A successful candidate would exhibit high affinity and selectivity for the D3 receptor over the D2 receptor and other off-target receptors. It would demonstrate antagonist activity in functional assays. The compound should possess drug-like physicochemical properties, good oral bioavailability, and a favorable pharmacokinetic profile. In vivo, it should demonstrate target engagement and efficacy in relevant behavioral models without causing significant side effects.

  • Next Steps: If the initial data are promising, further studies would include more extensive toxicology and safety pharmacology assessments, lead optimization to improve any identified liabilities, and ultimately, progression towards clinical development.

This technical guide provides a rigorous and scientifically sound framework for the thorough investigation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine as a novel dopamine D3 receptor antagonist. The successful execution of these studies will be instrumental in determining its therapeutic potential.

References

  • Heidler, P., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014. [Link]

  • Cliffe, I. A., et al. (1993). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 36(10), 1509-1510. [Link]

  • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(10), 4074-4091. [Link]

  • Xu, R., et al. (2010). [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide: A Selective Radioligand for Dopamine D3 receptors. II. Quantitative Analysis of Dopamine D3 and D2 Receptor Density Ratio in the Caudate-Putamen. Synapse, 64(1), 47-58. [Link]

  • Panayi, M. C., et al. (2021). The selective D3-Receptor antagonist VK4-116 effectively treats behavioral inflexibility in rats caused by self-administration and withdrawal from cocaine. Neuropsychopharmacology, 46(12), 2155-2164. [Link]

  • Kracmar, J., et al. (2005). [A study of physicochemical properties of 2-, 3-, 4-alkoxyphenylcarbamic acid derivatives with a substituted N-phenylpiperazine moiety in the basic part]. *Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a

Introduction to Methoxyphenylpiperazines: A Class of Multifunctional Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Central Nervous System Effects of Methoxyphenylpiperazines

This guide provides a comprehensive exploration of the central nervous system (CNS) effects of methoxyphenylpiperazines (MPPs), a class of synthetic compounds with complex and multifaceted neuropharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven experimental insights. We will delve into the molecular mechanisms, structure-activity relationships, and the critical in vitro and in vivo methodologies required to rigorously evaluate these compounds.

Methoxyphenylpiperazines are derivatives of piperazine, a core scaffold found in numerous CNS-active agents.[1] The defining feature of this class is the presence of a methoxy (-OCH₃) group on the phenyl ring. The position of this group—ortho (2-), meta (3-), or para (4-)—dramatically influences the compound's pharmacological properties.

Initially gaining notoriety as ingredients in "Party pills" due to their stimulant and euphoric effects, MPPs have since become valuable tools in neuroscience research.[2][3] Their complex interplay with key neurotransmitter systems, particularly serotonergic and dopaminergic pathways, makes them compelling subjects for investigating neural circuits and potential therapeutic leads for various neurological disorders.[1] The para-isomer, pMeOPP, for example, is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with amphetamines, while also acting as a non-selective serotonin receptor agonist.[2]

Neuropharmacology: Deconstructing the Molecular Interactions

The CNS effects of MPPs are a direct consequence of their interaction with multiple G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Their "mixed-activity" profile is the cornerstone of their complex behavioral outputs.

Primary Molecular Targets
  • Serotonin (5-HT) Receptors: This is the primary system modulated by MPPs. They exhibit significant affinity for several subtypes, most notably:

    • 5-HT₁A Receptors: Many MPP derivatives, particularly those with an ortho-methoxy group, act as high-affinity ligands, often functioning as partial or full agonists.[4][5] This interaction is crucial for potential anxiolytic and antidepressant effects.

    • 5-HT₂A Receptors: Affinity for this receptor is also common and contributes to the psychedelic-like effects observed with some analogues.[6][7]

  • Dopamine (D₂) Receptors: Several MPPs demonstrate moderate to high affinity for D₂ receptors, typically acting as antagonists or blockers.[6][8] This activity can modulate motor control, motivation, and reward pathways, and is a hallmark of atypical antipsychotic drugs.[6]

  • Adrenergic (α₁) Receptors: Cross-reactivity with α₁-adrenergic receptors is a known liability, often leading to undesired cardiovascular side effects. A significant focus in medicinal chemistry has been to design MPP analogues with high selectivity for serotonin receptors over adrenergic ones.[4][9]

  • Monoamine Transporters: Certain isomers, like pMeOPP, can also interact with serotonin and dopamine transporters, inhibiting neurotransmitter reuptake and promoting their release, contributing to their stimulant properties.[2]

Structure-Activity Relationships (SAR)

The chemical structure of an MPP derivative dictates its binding affinity and functional activity. Key SAR insights include:

  • Methoxy Group Position: The location of the methoxy group is critical. Ortho-methoxyphenylpiperazines often show high affinity and selectivity for the 5-HT₁A receptor.[4][10]

  • Alkyl Chain Length: The length of the linker chain between the piperazine core and other moieties significantly impacts affinity and selectivity for 5-HT₁A versus α₁ receptors.[4]

  • Terminal Group Bulk: Introducing bulky terminal groups, such as an adamantine moiety, can dramatically increase 5-HT₁A affinity and selectivity over α₁-adrenergic sites.[9]

Core Signaling Pathways

The interaction of MPPs with their primary receptor targets initiates downstream intracellular signaling cascades. Understanding these pathways is fundamental to interpreting cellular and behavioral outcomes.

Diagram: 5-HT₁A Receptor Signaling Pathway

5HT1A_Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT₁A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked G_protein->AC Inhibits MPP Methoxyphenyl- piperazine (Agonist) MPP->5HT1A_R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response 5HT2A_Signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT₂A Receptor G_protein Gq/11 Protein 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG MPP Methoxyphenyl- piperazine (Agonist) MPP->5HT2A_R ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Increased Neuronal Excitability Ca2->Response PKC->Response

Caption: Agonist binding to the Gq-coupled 5-HT₂A receptor activates PLC.

In Vitro Exploratory Studies: From Binding to Function

A systematic in vitro evaluation is essential to build a comprehensive pharmacological profile of any MPP derivative. The objective is to move from simple binding affinity to functional activity and cellular consequences.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow Start Test Compound (MPP Derivative) Binding Primary Screening: Radioligand Binding Assays (Ki Determination) Start->Binding Function Secondary Screening: Functional Assays (Agonist/Antagonist Mode) Binding->Function High-affinity hits Electrophys Tertiary Characterization: In Vitro Electrophysiology (Neuronal Activity) Function->Electrophys Potent functional hits Metabolism ADME Profiling: Microsomal Stability (CYP450 Interaction) Electrophys->Metabolism Decision Lead Candidate? Metabolism->Decision

Caption: A hierarchical workflow for the in vitro characterization of MPP derivatives.

Radioligand Binding Assays

These assays are the first step, quantifying the affinity of an MPP for a specific receptor target. The output is the inhibition constant (Kᵢ), which represents the concentration of the MPP required to occupy 50% of the receptors.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Methoxyphenylpiperazine Derivatives

Compound5-HT₁A5-HT₂AD₂α₁-AdrenergicReference
o-MeOPP Derivative (1h)31.7>1000>10000>1000[4]
NAN-190 (o-MeOPP base)0.6--0.8[9]
Adamantane Derivative (2j)0.4--64[9]
Cinnamyl-o-MeOPP Deriv.Low-ModerateLow-ModerateHighVariable[6]

Note: Data are illustrative and compiled from multiple sources. "High" affinity generally corresponds to low Kᵢ values.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat hippocampus for 5-HT₁A) or cultured cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet membranes and resuspend to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed, low concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A).

    • Increasing concentrations of the unlabeled test compound (MPP derivative).

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in wells containing a high concentration of a known standard ligand.

    • Subtract non-specific binding from all other counts.

    • Plot the percentage of specific binding against the log concentration of the MPP.

    • Fit the data to a one-site competition curve to determine the IC₅₀ (concentration of MPP that inhibits 50% of radioligand binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Electrophysiology

This technique provides direct evidence of how MPPs affect neuronal function. Whole-cell patch-clamp recordings from brain slices allow for precise measurement of changes in firing rate, membrane potential, and synaptic currents.

Protocol: Brain Slice Electrophysiology

  • Slice Preparation: Anesthetize a rodent and rapidly dissect the brain into ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Use a vibratome to cut thin slices (e.g., 300 µm) of the brain region of interest (e.g., dorsal raphe nucleus, hippocampus). [11]2. Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at physiological temperature.

  • Patching: Under visual guidance, approach a neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Data Acquisition: Rupture the membrane patch to achieve whole-cell configuration. Record baseline neuronal activity (e.g., spontaneous firing rate).

  • Drug Application: Bath-apply the MPP derivative at known concentrations.

  • Analysis: Measure changes in firing frequency, resting membrane potential, and input resistance. For example, a 5-HT₁A agonist is expected to hyperpolarize the neuron and decrease its firing rate. [11]

In Vivo Exploratory Studies: Bridging Molecular Action to Behavior

In vivo studies are critical for understanding the integrated physiological and behavioral effects of MPPs in a complex living system. These studies help validate in vitro findings and assess the therapeutic potential and liability profile of a compound.

Diagram: In Vivo Experimental Workflow

In_Vivo_Workflow Candidate Lead Candidate from In Vitro Studies PK Pharmacokinetics: BBB Penetration & Dosing Candidate->PK Behavior Tier 1: Basic Behavioral Screening (Locomotion, HTR) PK->Behavior ComplexBehavior Tier 2: Complex Behavioral Models (Anxiety, Drug Discrimination) Behavior->ComplexBehavior Activity confirmed Neurochem Target Engagement: In Vivo Microdialysis (Neurotransmitter Levels) ComplexBehavior->Neurochem Desired behavioral profile Decision Preclinical Candidate? Neurochem->Decision

Caption: A tiered approach for the in vivo evaluation of MPP candidates.

Key Behavioral Assays in Rodents
  • Locomotor Activity: Measures general stimulant or sedative effects. BZP, a related piperazine, dose-dependently increases locomotor activity, while many phenylpiperazines decrease it. [12][13]* Head-Twitch Response (HTR): A specific behavioral assay in mice that serves as a reliable proxy for 5-HT₂A receptor agonism and potential hallucinogenic-like effects. [12][13]* Drug Discrimination: A sophisticated test of a drug's subjective effects. Animals are trained to recognize the internal state produced by a known drug (e.g., MDMA) and will respond on a specific lever after being administered a test compound with similar subjective effects. Several piperazines substitute for MDMA in these paradigms. [12][14]* Anxiety Models: Assays like the elevated plus-maze or social interaction test are used to evaluate anxiolytic or anxiogenic properties, often linked to 5-HT₁A receptor activity. [4][15] Protocol: Head-Twitch Response (HTR) Assay

  • Acclimation: Place mice individually into clear observation chambers and allow them to acclimate for 30-60 minutes.

  • Administration: Administer the test MPP or a vehicle control via the desired route (e.g., intraperitoneal injection).

  • Observation: Immediately after injection, begin observing the animals for a set period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches for each animal. A head twitch is a rapid, convulsive rotational movement of the head.

  • Data Analysis: Compare the mean number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in HTR suggests 5-HT₂A agonist activity.

In Vivo Neurochemistry
  • Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals. It can be used to confirm that an MPP alters dopamine or serotonin release in a manner predicted by its in vitro profile. [8]* Metabolite Analysis: Measuring brain levels of neurotransmitter metabolites, such as homovanillic acid (HVA) for dopamine, can provide an indirect measure of neurotransmitter turnover. N-o-Methoxyphenylpiperazine has been shown to increase brain HVA levels, consistent with dopamine receptor blockade. [8]

Metabolism and Analytical Considerations

For a compound to exert CNS effects, it must cross the blood-brain barrier. [16][17]The metabolism of MPPs is also a critical factor. The primary metabolic pathway for many MPPs is O-demethylation, converting the methoxyphenyl group to a hydroxyphenyl group. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, which is known for its genetic polymorphisms in the human population. [2] Accurate detection and quantification of MPPs in research samples and forensic cases rely on robust analytical methods, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3][18]

Conclusion and Future Directions

The methoxyphenylpiperazines represent a structurally simple but pharmacologically complex class of CNS-active compounds. Their unique profile as modulators of multiple serotonin and dopamine receptor subtypes makes them valuable probes for dissecting neural circuitry. The key takeaway for researchers is the critical importance of a multi-tiered evaluation strategy, progressing logically from in vitro binding and functional assays to in vivo behavioral and neurochemical studies.

Future research should focus on leveraging the rich structure-activity relationship data to design novel analogues with enhanced selectivity for specific receptor subtypes (e.g., pure 5-HT₁A agonists or selective 5-HT₂A antagonists). Such compounds could hold significant promise as next-generation therapeutics for depression, anxiety, and other neuropsychiatric disorders.

References

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  • Chilmonczyk, Z., et al. (2009). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]

  • Fung, Y. K., & Uretsky, N. J. (1979). N-o-Methoxyphenylpiperazine: A Simple Blocker of Dopaminergic Receptors in the Brain. Journal of Pharmacy and Pharmacology. [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

  • Pop, F., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • López-Rodríguez, M. L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. PubMed. [Link]

  • Leth-Petersen, S., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central (PMC). [Link]

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  • Corradetti, R., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]

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Sources

Methodological & Application

Receptor binding assay protocol using 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Receptor Binding Assay Protocol for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing Novel Ligand-Receptor Interactions

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine belongs to the arylpiperazine class, a scaffold known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2] Determining the binding affinity of this novel compound for its specific molecular target is a critical step in drug discovery and pharmacological research.[3] This document provides a detailed protocol for a competitive radioligand binding assay, a robust and sensitive method considered the gold standard for quantifying ligand-receptor interactions.[3][4]

This application note will guide the user through the principles of competitive binding assays, provide a step-by-step experimental protocol, detail data analysis for determining the inhibition constant (Ki), and offer insights into ensuring data integrity and troubleshooting common issues.

Principle of Competitive Radioligand Binding Assay

A competitive binding assay measures the affinity of an unlabeled test compound (the "competitor," in this case, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine) for a receptor by quantifying its ability to displace a radiolabeled ligand ("hot ligand") that has a known high affinity and specificity for the same receptor.[3][4][5] The assay is performed by incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[4] The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[5][6]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenate) Assay_Plate Incubate: - Receptor - Radioligand - Test Compound (or buffer for total binding) - Excess unlabeled ligand (for non-specific binding) Receptor_Prep->Assay_Plate Radioligand_Prep Radioligand Stock Solution Radioligand_Prep->Assay_Plate Compound_Prep Serial Dilution of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine Compound_Prep->Assay_Plate Filtration Rapid Filtration through Glass Fiber Filters Assay_Plate->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation->Data_Analysis

Figure 1. General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific receptor system being investigated.

I. Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compound: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

  • Unlabeled Ligand: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: Buffer composition is critical and receptor-dependent. A common starting point is 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., MgCl₂, NaCl) and protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • 96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes (e.g., GF/B or GF/C).

  • Scintillation Fluid: A high-efficiency liquid scintillation cocktail.

  • Microplate Scintillation Counter: For detecting radioactivity.

II. Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid interference.

    • Dilute the radioligand in assay buffer to a working concentration, typically at or below its Kd value for the receptor.[7]

    • Prepare a high concentration of the unlabeled ligand in assay buffer for determining non-specific binding (typically 100-1000 times the Kd of the radioligand).

    • Dilute the receptor preparation in assay buffer to a concentration that results in specific binding of approximately 5-10% of the total added radioligand.[7]

  • Assay Plate Setup:

    • Total Binding (TB): Add receptor preparation, radioligand, and assay buffer to designated wells.

    • Non-Specific Binding (NSB): Add receptor preparation, radioligand, and a saturating concentration of the unlabeled ligand to designated wells.[8][9]

    • Competition Binding: Add receptor preparation, radioligand, and each concentration of the serially diluted 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine to designated wells.

    • All determinations should be performed in duplicate or triplicate.

  • Incubation:

    • Incubate the assay plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This should be determined experimentally in preliminary kinetic studies.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand. The number of washes should be optimized to maximize the signal-to-noise ratio.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

III. Key Experimental Parameters
ParameterRecommended Value/ConsiderationRationale
Radioligand Concentration At or below the KdMaximizes the sensitivity of the assay to competitive displacement.
Receptor Concentration 5-10% specific binding of total radioligandAvoids ligand depletion and ensures the assay is in "Zone A" for accurate Kd determination.[7]
Incubation Time Sufficient to reach equilibriumEnsures that the binding reaction has gone to completion for accurate affinity measurements.
Incubation Temperature Receptor-dependent (e.g., RT, 37°C)Affects binding kinetics and receptor stability. Should be kept constant.
Non-specific Binding Definition Use a structurally different, high-affinity ligandProvides a more accurate measure of true non-specific binding compared to using a high concentration of the radioligand itself.
Assay Volume Consistent across all wellsEnsures accurate concentrations of all components.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).[10]

    • For the competition curve, calculate the percent specific binding at each concentration of the test compound: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100

  • Determine the IC50:

    • Plot the percent specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate the Ki:

    • The Ki is the inhibition constant and represents the affinity of the competitor for the receptor. It can be calculated from the IC50 using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Example Data Presentation
[Competitor] (M)% Specific Binding
1.00E-1098.5
1.00E-0995.2
1.00E-0875.3
1.00E-0748.9
1.00E-0620.1
1.00E-055.6

// Nodes for axes xaxis [label="log[Competitor] (M)"]; yaxis [label="% Specific Binding", pos="0,2!"];

// Data points p1 [pos="-2,3.92", label="•"]; p2 [pos="-1,3.808", label="•"]; p3 [pos="0,3.012", label="•"]; p4 [pos="1,1.956", label="•"]; p5 [pos="2,0.804", label="•"]; p6 [pos="3,0.224", label="•"];

// Curve subgraph { edge [style=solid, color="#EA4335"]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 [splines=curved]; }

// IC50 line subgraph { edge [style=dashed, color="#34A853"]; ic50_y [pos="-3,2", label="50%"]; ic50_point [pos="0.8,2", label="IC50"]; ic50_y -> ic50_point; ic50_point -> "0.8,0" [label=""]; }

// Axes " -4,0" -> "4,0" [label=""]; " -3,-0.5" [label="-10"]; " -2,-0.5" [label="-9"]; " -1,-0.5" [label="-8"]; " 0,-0.5" [label="-7"]; " 1,-0.5" [label="-6"]; " 2,-0.5" [label="-5"]; " 3,-0.5" [label="-4"]; " -3,0" -> "-3,4" [label=""]; " -3.5,0" [label="0"]; " -3.5,2" [label="50"]; " -3.5,4" [label="100"]; }

Figure 2. Example of a competitive binding curve.

Advanced Data Interpretation: Hill Slope

The steepness of the competition curve is described by the Hill slope or Hill coefficient (nH).[11]

  • A Hill slope of -1.0 suggests that the binding follows the law of mass action for a single binding site.[6]

  • A Hill slope steeper than -1.0 may indicate positive cooperativity or complex binding interactions.

  • A Hill slope shallower than -1.0 could suggest negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.[6]

Ensuring Trustworthiness: A Self-Validating System

A robust receptor binding assay should include several internal controls to validate the results:

  • Standard Compound: Include a known reference compound with a well-characterized Ki in each assay. This serves as a positive control and allows for assay-to-assay comparison.

  • Signal Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10) to provide a robust signal.

  • Data Reproducibility: The Ki value for the test compound should be consistent across multiple independent experiments.

  • Saturation Binding: It is crucial to first perform a saturation binding experiment with the radioligand to accurately determine its Kd and Bmax (receptor density).[10][12] This ensures the competitive binding assay is conducted under optimal conditions.

Conclusion

This application note provides a comprehensive framework for determining the binding affinity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine using a competitive radioligand binding assay. By carefully optimizing assay conditions, including appropriate controls, and employing rigorous data analysis, researchers can obtain reliable and reproducible affinity data (Ki values). This information is fundamental for understanding the pharmacological profile of this novel compound and guiding further drug development efforts.

References

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

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  • Wikipedia. (2023, August 2). Hill equation (biochemistry). Retrieved from [Link]

  • Pearson. (n.d.). Hill Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909. [Link]

  • de la Fuente Revenga, M., Elorza, A., Brea, J., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of medicinal chemistry, 39(22), 4439–4450. [Link]

Sources

Application of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, forming the core of numerous approved and investigational drugs targeting a wide range of neuropsychiatric and neurological disorders. This structural motif has proven to be a versatile template for designing ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. These receptors are critically involved in the pathophysiology of conditions such as schizophrenia, depression, anxiety, and Parkinson's disease.

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, a member of the arylpiperazine class, represents a key pharmacophore for interacting with these crucial CNS targets. The methoxyphenyl group, the piperazine ring, and the ethylamine side chain all contribute to the molecule's ability to bind to and modulate the activity of specific receptor subtypes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its analogs in CNS drug discovery, detailing its mechanism of action, and providing in-depth protocols for its in vitro and in vivo characterization.

Mechanism of Action: Targeting the Serotonergic and Dopaminergic Systems

The primary mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine and its analogs involves their interaction with serotonin and dopamine receptors. The specific affinity and functional activity at these receptors can be fine-tuned by chemical modifications to the arylpiperazine core, leading to a diverse range of pharmacological profiles.

Key Molecular Targets and Signaling Pathways
  • Serotonin 1A (5-HT1A) Receptors: Arylpiperazines often exhibit high affinity for 5-HT1A receptors, where they can act as agonists, partial agonists, or antagonists. 5-HT1A receptors are inhibitory GPCRs that couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to neuronal hyperpolarization and reduced neuronal firing, a mechanism thought to contribute to anxiolytic and antidepressant effects.

  • Dopamine D2 Receptors: The D2 receptor is a primary target for antipsychotic drugs. Arylpiperazines can act as antagonists or partial agonists at D2 receptors, which are also coupled to Gi/o proteins. Blockade or partial agonism of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.

The interplay between a compound's activity at 5-HT1A and D2 receptors is a critical determinant of its therapeutic potential and side-effect profile. For instance, partial agonism at D2 receptors, as seen with drugs like aripiprazole, is thought to reduce the risk of extrapyramidal side effects associated with full D2 antagonism.

Signaling_Pathways cluster_0 5-HT1A Receptor Signaling cluster_1 D2 Receptor Signaling Arylpiperazine_5HT1A 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (Agonist/Partial Agonist) 5HT1A_Receptor 5-HT1A Receptor Arylpiperazine_5HT1A->5HT1A_Receptor Binds to Gi_o_5HT1A Gi/o Protein 5HT1A_Receptor->Gi_o_5HT1A Activates AC_5HT1A Adenylyl Cyclase Gi_o_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Neuronal_Hyperpolarization Neuronal Hyperpolarization cAMP_5HT1A->Neuronal_Hyperpolarization Therapeutic_Effect_Anxiolytic Anxiolytic/Antidepressant Effects Neuronal_Hyperpolarization->Therapeutic_Effect_Anxiolytic Arylpiperazine_D2 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (Antagonist/Partial Agonist) D2_Receptor D2 Receptor Arylpiperazine_D2->D2_Receptor Binds to Gi_o_D2 Gi/o Protein D2_Receptor->Gi_o_D2 Activates AC_D2 Adenylyl Cyclase Gi_o_D2->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Dopaminergic_Modulation Modulation of Dopaminergic Neurotransmission cAMP_D2->Dopaminergic_Modulation Therapeutic_Effect_Antipsychotic Antipsychotic Effects Dopaminergic_Modulation->Therapeutic_Effect_Antipsychotic

Figure 1: Simplified signaling pathways of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine at 5-HT1A and D2 receptors.

Quantitative Data Summary

Compound/AnalogTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
1-(2-Methoxyphenyl)piperazine5-HT1A25Agonist[1]
1-(2-Methoxyphenyl)piperazineD2250Antagonist[1]
Analog A5-HT1A1.5Partial AgonistFictional
Analog BD210Partial AgonistFictional
Analog C5-HT2A50AntagonistFictional

Note: Data for Analogs A, B, and C are representative values based on published data for similar arylpiperazine compounds and are included for illustrative purposes. Researchers should determine the specific binding profile of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine experimentally.

Experimental Protocols: In Vitro Characterization

The initial characterization of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine and its analogs involves a series of in vitro assays to determine their binding affinity and functional activity at key CNS receptors.

Protocol 1: Radioligand Binding Assay for 5-HT1A and D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the test compound for 5-HT1A and D2 receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human recombinant 5-HT1A or D2 receptors.

  • Radioligands:

    • For 5-HT1A: [³H]8-OH-DPAT (a 5-HT1A agonist)

    • For D2: [³H]Spiperone (a D2 antagonist)

  • Non-specific Binding Control:

    • For 5-HT1A: 10 µM Serotonin

    • For D2: 10 µM Haloperidol

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine, serially diluted.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well Plates

  • Filtration Apparatus (Cell Harvester)

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice. Homogenize the membranes in assay buffer using a glass-Teflon homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of serially diluted test compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound - Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation_Counting Measure radioactivity Washing->Scintillation_Counting Data_Analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay for 5-HT1A and D2 Receptors

This protocol describes a functional assay to determine whether the test compound acts as an agonist, antagonist, or partial agonist at 5-HT1A and D2 receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cell Line: A stable cell line expressing the human recombinant 5-HT1A or D2 receptor (e.g., HEK293 or CHO cells).

  • cAMP Assay Kit: A commercially available cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Agonist (for antagonist mode):

    • For 5-HT1A: 5-CT or 8-OH-DPAT

    • For D2: Quinpirole

  • Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase and establish a baseline cAMP level.

  • Test Compound: 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine, serially diluted.

  • Cell Culture Medium and Reagents

  • Plate Reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating: Culture the cells according to standard protocols. Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Agonist Mode:

    • Replace the cell culture medium with assay buffer.

    • Add serially diluted test compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with serially diluted test compound for a specified time (e.g., 15-30 minutes) at 37°C.

    • Add a fixed concentration of the appropriate agonist (typically the EC80 concentration).

    • For Gi-coupled receptors, co-stimulate with forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value. The Schild analysis can be used to determine the pA2 value, which is a measure of antagonist potency.

Experimental Protocols: In Vivo Characterization

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their therapeutic potential and potential side effects.

Protocol 3: Prepulse Inhibition (PPI) Test for Antipsychotic-like Activity

The PPI test is a measure of sensorimotor gating, which is deficient in patients with schizophrenia. This test is used to screen for compounds with potential antipsychotic activity.

Animals:

  • Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).

Apparatus:

  • Acoustic startle chambers equipped with a load cell platform to measure the startle response and a speaker to deliver acoustic stimuli.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the test (e.g., 30-60 minutes).

  • Habituation: Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise.

  • Test Session: The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75-85 dB, 20 ms duration).

    • Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the startle reflex.

    • Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].

    • Compare the %PPI between the test compound-treated group and the vehicle-treated group. An increase in %PPI suggests antipsychotic-like activity.

Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral test to screen for compounds with potential antidepressant activity.

Animals:

  • Male mice (e.g., C57BL/6 or BALB/c).

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Dosing: Administer the test compound or vehicle via the desired route at a specified time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Gently place the mouse into the water-filled cylinder.

    • Record the animal's behavior for a 6-minute period.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

    • Compare the duration of immobility between the test compound-treated group and the vehicle-treated group. A significant decrease in immobility time suggests antidepressant-like activity.

Conclusion and Future Directions

2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine and its analogs are a promising class of compounds for CNS drug discovery. Their ability to modulate key neurotransmitter systems, particularly the serotonergic and dopaminergic systems, makes them attractive candidates for the development of novel therapeutics for a range of psychiatric and neurological disorders. The protocols outlined in this application note provide a robust framework for the in vitro and in vivo characterization of these compounds, from initial receptor binding and functional screening to preclinical behavioral assessment.

Future research in this area will likely focus on the development of arylpiperazine derivatives with enhanced selectivity for specific receptor subtypes and improved pharmacokinetic properties. The use of advanced techniques such as structure-based drug design and high-throughput screening will undoubtedly accelerate the discovery of new and improved CNS drugs based on this versatile chemical scaffold.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Staack, R. F., & Maurer, H. H. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Drug Metabolism and Disposition, 36(10), 2058-2065. [Link]

  • Raghupathi, R. K., Rydelek-Fitzgerald, L., Teitler, M., & Glennon, R. A. (1991). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 34(9), 2633-2638. [Link]

  • Gupta, S., Bihaqi, S. W., & Tiwari, M. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease, 30(3), 733-745. [Link]

  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Penjišević, J. Z., Andrić, D. B., Šukalović, V. B., Roglić, G. M., & Šoškić, V. (2011). Synthesis of novel {[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and assessment of their interactions with the D2 dopamine receptor. Journal of the Serbian Chemical Society, 76(1), 1-13. [Link]

  • Wikipedia contributors. (2023, December 12). Aminoethylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • de Oliveira, R. S., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(4), 397-407. [Link]

  • Kumar, B., et al. (2023). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 131, 106284. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1642–1646. [Link]

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Application Notes and Protocols: Synthesis of Methoxyphenylpiperazine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Methoxyphenylpiperazine Scaffold in Modern Drug Discovery

The methoxyphenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS). These derivatives have shown significant affinity and selectivity for a range of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[1][2] Their versatile pharmacology has led to their investigation and development as antipsychotics, antidepressants, anxiolytics, and agents for treating other neurological disorders.[3][4]

The position of the methoxy group on the phenyl ring (ortho, meta, or para) profoundly influences the pharmacological profile of the resulting molecule. For instance, ortho-methoxyphenylpiperazine (oMeOPP) is known to be a potent 5-HT1A receptor partial agonist, while the para-substituted analog (pMeOPP) exhibits stimulant effects through interaction with monoamine transporters.[3][5] This positional isomerism, coupled with the ability to readily modify the second nitrogen of the piperazine ring, makes this scaffold an ideal template for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the synthetic strategies for preparing a library of methoxyphenylpiperazine derivatives. It offers detailed, field-proven protocols and explains the underlying chemical principles, enabling researchers to efficiently generate compound libraries for robust SAR exploration.

Strategic Approaches to Synthesis: Building the Arylpiperazine Core

The primary challenge in synthesizing 1-arylpiperazines lies in the formation of the C-N bond between the aromatic ring and the piperazine nitrogen. Several robust and scalable methods have been established, with the choice of method often depending on the electronic nature of the aryl halide and the desired scale of the reaction.

The three most prevalent methods for constructing the N-arylpiperazine core are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for forming C-N bonds. It offers excellent functional group tolerance and generally proceeds with high yields.[6]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen a resurgence with the development of new ligand systems. It is particularly effective for electron-deficient aryl halides.[7]

  • Nucleophilic Aromatic Substitution (SNAr): This method is most effective when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group (typically a halide).[6]

This guide will focus on the Buchwald-Hartwig amination due to its broad applicability and reliability in generating diverse libraries for SAR studies.

Visualizing the Synthetic Workflow

The general workflow for the synthesis and subsequent derivatization of methoxyphenylpiperazines for SAR studies can be visualized as follows:

SAR_Workflow cluster_synthesis Core Synthesis cluster_derivatization Library Generation (SAR) cluster_evaluation Biological Evaluation A Aryl Halide (e.g., Methoxybromoanisole) C Buchwald-Hartwig Amination A->C B Piperazine (mono-protected or excess) B->C D 1-(Methoxyphenyl)piperazine (Core Scaffold) C->D F Derivatization Reaction (Alkylation, Acylation, Reductive Amination) D->F E Diverse Building Blocks (Alkyl halides, Acyl chlorides, Aldehydes, etc.) E->F G Library of Methoxyphenyl- piperazine Derivatives F->G H In vitro Assays (e.g., Receptor Binding) G->H I SAR Analysis H->I

Caption: General workflow for the synthesis and SAR study of methoxyphenylpiperazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine via Buchwald-Hartwig Amination

This protocol describes the synthesis of the ortho-methoxyphenylpiperazine core scaffold. The use of a slight excess of piperazine serves both as a reactant and as a base, simplifying the reaction setup.

Rationale: The choice of a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos) is crucial for efficient catalytic turnover. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the piperazine nitrogen, a key step in the catalytic cycle. Toluene is a common high-boiling solvent suitable for these reactions.

Materials:

  • 1-Bromo-2-methoxybenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition: Add piperazine (1.5 eq) followed by anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 1-bromo-2-methoxybenzene (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield 1-(2-methoxyphenyl)piperazine as a pure product.

Protocol 2: N-Alkylation of 1-(Methoxyphenyl)piperazine for Library Generation

This protocol details a general method for derivatizing the core scaffold at the N4 position, which is critical for exploring the SAR.[2]

Rationale: This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as a nucleophile. Potassium carbonate is a mild base sufficient to scavenge the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent for this transformation. The choice of the alkylating agent (R-X) is determined by the desired SAR exploration.

Materials:

  • 1-(Methoxyphenyl)piperazine (from Protocol 1)

  • Alkyl halide (e.g., 4-chlorobutanenitrile, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(methoxyphenyl)piperazine (1.0 eq) in acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the solid K2CO3. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated derivative.

Data Presentation for SAR Studies

To effectively conduct SAR studies, it is crucial to organize the synthetic and biological data in a structured format. The following table provides a template for summarizing the results for a library of synthesized derivatives.

Compound IDR Group (Substitution at N4)Yield (%)Purity (%)5-HT1A Ki (nM)[2]α1 Ki (nM)[2]D2 Ki (nM)[2]
MPP-01 -H (Core Scaffold)78>9831.7>1000>10000
MPP-02 -CH385>99DataDataData
MPP-03 -CH2CH2CN81>98DataDataData
MPP-04 -CH2Ph90>99DataDataData
MPP-05 -COPh75>97DataDataData

Note: Ki values are representative and should be determined experimentally for each new compound.

Structure-Activity Relationship (SAR) Insights

The data generated from such a library allows for the elucidation of key SAR trends:

  • Length and Nature of the N4-Alkyl Chain: The length of the linker between the piperazine and a terminal functional group is often critical for receptor affinity and selectivity.[2]

  • Aromatic vs. Aliphatic Substituents: Introducing aromatic rings at the N4 position can lead to additional π-π stacking or hydrophobic interactions within the receptor binding pocket.

  • Presence of Hydrogen Bond Donors/Acceptors: Incorporating functionalities capable of hydrogen bonding (e.g., amides, alcohols) can significantly impact binding affinity.

  • Positional Isomerism of the Methoxy Group: As previously mentioned, the position of the methoxy group (ortho, meta, para) on the phenyl ring is a primary determinant of the pharmacological profile.[3][5]

Visualizing SAR Logic

The logical flow of an SAR study can be represented as an iterative cycle of design, synthesis, and testing.

SAR_Cycle Design Design Analogs (Hypothesis-driven) Synthesize Synthesize Library Design->Synthesize Protocols 1 & 2 Test Biological Testing (In vitro / In vivo) Synthesize->Test Analyze Analyze Data (Identify SAR Trends) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion

The synthetic routes and protocols outlined in this guide provide a robust framework for the generation of methoxyphenylpiperazine derivative libraries. The Buchwald-Hartwig amination offers a reliable method for constructing the core scaffold, while subsequent N-alkylation or acylation allows for extensive chemical space exploration. By systematically modifying the structure and correlating these changes with biological activity, researchers can develop a deep understanding of the SAR, paving the way for the rational design of novel CNS-active agents with improved potency, selectivity, and pharmacokinetic profiles.

References

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  • Benchchem. The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
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  • PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link]

  • ResearchGate. SAR studies of 2‐methoxyphenylpiperazine derivatives as antidepressants. Available from: [Link]

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Use of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine as a chemical precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine as a Versatile Chemical Precursor

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine stands out as a precursor of significant interest due to its embodiment of a "privileged scaffold." This molecule integrates three key structural motifs: a 4-methoxyphenyl group, a piperazine core, and a primary ethylamine chain. The 4-methoxyphenyl)piperazine moiety is a well-established pharmacophore found in numerous centrally active drugs, particularly those targeting serotonergic and dopaminergic systems. The terminal primary amine provides a versatile reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. We will delve into its core properties, explore its utility in the synthesis of diverse bioactive molecules, and provide detailed, field-proven protocols to facilitate its effective use in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties and handling requirements is the foundation of safe and successful experimentation.

PropertyValue
Chemical Name 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine[1]
Synonyms 2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanamine
CAS Number 20529-26-4[1]
Molecular Formula C₁₃H₂₁N₃O[1]
Molecular Weight 235.33 g/mol [1]
IUPAC Name 2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanamine
Storage Temperature 2-8°C
Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on data for structurally related piperazine derivatives, the following guidelines should be observed:

  • Hazards: This class of compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Some piperazine derivatives are classified as corrosive and can cause severe skin burns and eye damage.[4][5]

  • Precautions: Always handle this compound in a well-ventilated area or fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.[2][5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[2]

Core Applications in Synthetic Chemistry

The primary utility of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine lies in the reactivity of its terminal primary amine. This functional group serves as an excellent nucleophile, enabling the construction of more complex molecules through the formation of stable amide, sulfonamide, and urea linkages.

Precursor for CNS-Active Agents

The phenylpiperazine scaffold is a cornerstone in the design of ligands for central nervous system (CNS) receptors. Derivatives of 1-(2-methoxyphenyl)piperazine, a close structural analog, have shown high affinity for 5-HT₁A and 5-HT₇ receptors, which are key targets for antidepressant and anxiolytic drugs.[6] By using 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine as a starting material, medicinal chemists can synthesize libraries of compounds to probe these and other CNS targets, such as dopamine D₂ receptors.[7] The ethylamine linker provides optimal spacing and flexibility for the newly introduced moiety to interact with receptor binding pockets.

Synthesis of Novel Enzyme Inhibitors for Oncology

The piperazine ring is a common structural motif in various enzyme inhibitors.[8] Research has demonstrated that derivatives incorporating this scaffold can exhibit potent inhibitory activity against targets relevant to cancer therapy. For instance, novel thiouracil amides synthesized from piperazine-containing precursors have been shown to inhibit poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, thereby inducing apoptosis in breast cancer cells.[9] Similarly, arylamide derivatives with a piperazine moiety have been identified as inhibitors of tubulin polymerization, a validated target for anticancer agents.[10] The subject precursor provides a direct route to generate analogous amide derivatives for screening in such oncology programs.

General Synthetic Pathways

The versatility of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine is best illustrated by its common reaction pathways. The primary amine can be readily acylated, sulfonylated, or alkylated to generate a diverse array of derivatives.

G cluster_0 Reaction Pathways precursor 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine reagent1 R-COOH (Carboxylic Acid) + Coupling Agent precursor->reagent1 Amidation reagent2 R-SO₂Cl (Sulfonyl Chloride) + Base precursor->reagent2 Sulfonylation reagent3 R-NCO (Isocyanate) precursor->reagent3 Urea Formation product1 Amide Derivative reagent1->product1 product2 Sulfonamide Derivative reagent2->product2 product3 Urea Derivative reagent3->product3

Caption: Key synthetic transformations of the precursor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic applications. These are designed as self-validating systems, incorporating in-process checks and purification strategies.

Protocol 1: Synthesis of an Amide Derivative via EDC Coupling

This protocol describes a general procedure for coupling the precursor with a carboxylic acid. The causality behind this choice is the mildness and efficiency of carbodiimide coupling agents like EDC, which minimize side reactions and are suitable for a wide range of substrates.

Materials:

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the precursor.

  • Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the HOBt active ester, which improves coupling efficiency and suppresses racemization if the carboxylic acid has a chiral center.

  • Amine Addition: In a separate flask, dissolve 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (1.0 eq) and DIPEA (3.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. The base (DIPEA) is crucial for neutralizing the HCl salt of EDC and the HOBt, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by water (1x), and finally brine (1x) to reduce the water content.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol outlines the reaction with a sulfonyl chloride. The primary amine of the precursor is a strong enough nucleophile to react directly with the highly electrophilic sulfonyl chloride.

Materials:

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (1.0 eq)

  • Sulfonyl chloride of interest (1.05 eq)

  • Pyridine or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (1.0 eq) and the base (Pyridine or TEA, 2.0-3.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and prevent potential side reactions.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Dilute the mixture with DCM.

    • Wash the organic layer with 1 M HCl (aq) (2x) to remove the excess base, followed by saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization to obtain the desired sulfonamide.

Experimental Workflow Visualization

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification A 1. Combine Reactants (e.g., Acid, EDC, HOBt) in Anhydrous Solvent B 2. Pre-activation (Stir at RT, 30 min) A->B C 3. Add Precursor & Base (Dropwise at RT) B->C D 4. Reaction Monitoring (TLC / LC-MS, 12-24h) C->D E 5. Dilute with Solvent D->E F 6. Aqueous Washes (NaHCO₃, H₂O, Brine) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterization (NMR, MS, Purity) H->I J Pure Product I->J

Caption: A typical workflow for synthesis and purification.

Conclusion: A Gateway to Chemical Diversity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is more than just a chemical; it is a strategic starting point for innovation in drug discovery. Its inherent structural features, combined with the reactivity of its primary amine, provide a reliable and efficient platform for generating diverse libraries of novel compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable precursor, paving the way for the discovery of the next generation of therapeutic agents.

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Molecular docking of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine with serotonin receptors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Molecular Docking of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine with Serotonin Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The serotonin (5-HT) receptor family, a class of G protein-coupled receptors (GPCRs), is a cornerstone of neuropharmacology, implicated in a vast array of physiological and pathological processes including mood, cognition, and anxiety.[1][2] Consequently, 5-HT receptors are primary targets for therapeutic intervention in psychiatric and neurological disorders. The arylpiperazine moiety, particularly the (methoxyphenyl)piperazine scaffold, is a well-established pharmacophore that confers high affinity for various 5-HT receptor subtypes, notably 5-HT1A and 5-HT2A.[3][4][5] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine, a representative arylpiperazine ligand, against key serotonin receptor subtypes. By elucidating the structural basis of its binding, including specific molecular interactions and predicted affinities, researchers can gain critical insights for structure-activity relationship (SAR) studies and the rational design of next-generation subtype-selective serotonergic agents. The protocol emphasizes not only the procedural "how" but the scientific "why," incorporating essential validation steps to ensure the trustworthiness and reliability of the computational results.

Scientific Rationale and Strategic Overview

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex.[6] In drug discovery, its primary purpose is to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein.

The ligand of interest, 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine, contains the critical (methoxyphenyl)piperazine pharmacophore. The methoxy group's position on the phenyl ring and the nature of the piperazine substituent are known to significantly influence binding affinity and selectivity across the 5-HT receptor family.[7][8] Docking this ligand into various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) allows for a comparative analysis, providing a structural hypothesis for its potential selectivity profile.

This protocol is designed around a central workflow: Preparation → Simulation → Validation → Analysis . Each stage contains critical decision points that are essential for the scientific validity of the outcome. For G protein-coupled receptors like the 5-HT family, which are notoriously challenging to crystallize, computational methods such as homology modeling and molecular docking are indispensable tools for structural investigation.[1][9]

G P1 Receptor Acquisition (PDB Database) P3 Receptor Cleanup (Remove Water, Add Hydrogens) P1->P3 P2 Ligand Structure (PubChem Database) P4 Ligand Optimization (Energy Minimization) P2->P4 S1 Define Binding Site (Grid Box Generation) P3->S1 P4->S1 S2 Run Docking Algorithm (e.g., AutoDock Vina) S1->S2 S3 Protocol Validation (Redock Native Ligand) S2->S3 S4 Calculate RMSD (< 2.0 Å indicates success) S3->S4 A1 Analyze Binding Energy (Docking Score) S4->A1 A2 Visualize Poses (Top Ranked Conformations) A1->A2 A3 Identify Key Interactions (H-Bonds, Hydrophobic, etc.) A2->A3 A4 Comparative Analysis (Selectivity Profile) A3->A4

Caption: High-level workflow for the molecular docking protocol.

Required Resources

Successful execution of this protocol requires access to specific software and online databases. The following table summarizes the key resources. While commercial packages offer streamlined workflows, this guide focuses on widely accessible and validated open-source tools where possible.

Resource CategoryNamePurpose
Protein Structure Protein Data Bank (PDB)Repository for 3D structures of proteins and nucleic acids.
Ligand Structure PubChemDatabase of chemical molecules and their activities.
Docking Engine AutoDock VinaA widely used open-source program for molecular docking.[6]
Preparation & Analysis AutoDock Tools (ADT)Graphical front-end for creating docking input files.
Visualization PyMOL / UCSF ChimeraMolecular visualization systems for 3D analysis of structures.
Ligand Drawing ChemDraw / MarvinSketchFor drawing and converting 2D chemical structures.

Detailed Experimental Protocol

This protocol is divided into three core stages: pre-processing of the receptor and ligand, execution of the docking simulation, and post-processing analysis of the results.

Part I: Receptor and Ligand Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the starting structures. This pre-processing stage is arguably the most critical for obtaining meaningful results.

Step 1: Receptor Structure Acquisition and Preparation

  • Selection: Choose a high-resolution crystal structure of a target serotonin receptor from the PDB. For this example, we will use the human 5-HT1A receptor. A suitable entry is PDB ID: 7E2Z . This structure is co-crystallized with the arylpiperazine-containing drug aripiprazole, making its binding pocket well-defined.[8]

  • Download: Download the PDB file (7e2z.pdb).

  • Initial Cleanup (Using PyMOL or ADT):

    • Load the PDB structure.

    • Remove all non-essential components. This includes water molecules (HOH), co-factors, and any co-crystallized ligands. The goal is to have a protein-only file. The original ligand should be saved separately to be used for defining the binding site and for protocol validation.

    • Causality: Water molecules within the binding site can interfere with the docking algorithm unless their displacement is specifically being studied. Removing them simplifies the system and allows the algorithm to explore ligand binding to the protein surface directly.

  • Protein Preparation (Using AutoDock Tools):

    • Load the cleaned PDB file.

    • Add Hydrogens: Add polar hydrogens to the protein. Crystal structures often do not resolve hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonding.

    • Compute Charges: Assign Gasteiger charges to all atoms. Accurate charge distribution is essential for calculating the electrostatic interaction component of the docking score.

    • Set Atom Types: Assign AutoDock 4 atom types.

    • Save as PDBQT: Save the prepared receptor file in the .pdbqt format. This format includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Structure Acquisition and Preparation

  • Acquisition: Obtain the structure of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine. This can be done by searching for its name or SMILES string (COc1ccc(cc1)N1CCN(CC1)CC[NH3+]) in PubChem (CID: 122244). Download the structure in 3D SDF format.

  • Ligand Preparation (Using AutoDock Tools):

    • Load the ligand SDF file.

    • Detect Root and Torsion: Define the rotatable bonds. This allows the ligand to be flexible during the docking simulation, which is critical for it to find its optimal conformation within the binding site.

    • Save as PDBQT: Save the prepared ligand file in the .pdbqt format.

Part II: Docking Simulation and Validation

Step 3: Defining the Binding Pocket (Grid Box Generation)

  • Rationale: The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand. Its size and location are critical parameters. A box that is too small may exclude the true binding pose, while one that is too large will needlessly increase computation time and can decrease prediction accuracy.

  • Procedure (Using AutoDock Tools):

    • Load the prepared receptor PDBQT file.

    • Load the original co-crystallized ligand (e.g., aripiprazole from 7E2Z) that was saved in Step 1.

    • Center the grid box on this ligand. Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around the ligand in all directions. A common size is 25 x 25 x 25 Å.

    • Record the coordinates for the center of the grid and its dimensions (x, y, z). This information will be used in the configuration file.

Step 4: Configuring and Running AutoDock Vina

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

    • Expertise Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the global energy minimum but also increase computation time. A value of 8-16 is typically sufficient for standard docking, while more complex systems may benefit from higher values.

  • Execution: Run the docking simulation from the command line: vina --config conf.txt --log output_log.txt

Step 5: Self-Validation of the Docking Protocol

  • Trustworthiness: Before interpreting the results for your test ligand, you must validate that your docking protocol can reproduce known binding poses. This is a critical self-validating step.[10]

  • Redocking Procedure:

    • Take the co-crystallized ligand (aripiprazole) that was extracted from the PDB file.

    • Prepare this ligand using the same procedure as in Step 2.

    • Dock it back into its own receptor using the identical grid box and docking parameters.

  • Success Criterion:

    • Compare the top-ranked docked pose of the native ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the docking protocol is reliable for this specific binding site.[10]

Part III: Analysis and Interpretation

Step 6: Analyzing Binding Affinity and Poses

  • Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol in the output log and PDBQT files. This score is an estimation of the binding free energy. More negative values indicate stronger predicted binding.

  • Pose Visualization: The output PDBQT file (output_poses.pdbqt) contains multiple binding modes (typically 9), ranked by their binding affinity. Load the receptor and this output file into a molecular viewer like PyMOL to visualize the predicted conformations of the ligand in the binding site.

Step 7: Identifying Key Molecular Interactions

  • Interaction Analysis: For the top-ranked pose, meticulously analyze the non-covalent interactions between the ligand and the amino acid residues of the receptor.

    • Hydrogen Bonds: Look for donors and acceptors on both the ligand (e.g., the amine) and receptor (e.g., Asp, Ser, Asn residues).

    • Hydrophobic Interactions: The methoxyphenyl ring is likely to engage in hydrophobic interactions with nonpolar residues like Val, Leu, Ile, and Phe.

    • Ionic/Salt Bridge Interactions: The protonated amine of the ethanamine tail can form a strong salt bridge with an acidic residue, such as an Aspartate (Asp) or Glutamate (Glu). This is a common and critical anchor point for aminergic GPCR ligands.[11]

    • Pi-Stacking: The aromatic methoxyphenyl ring can stack with other aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Caption: Logical flow for interpreting molecular docking results.

Data Presentation and Expected Outcomes

The results should be summarized to allow for easy comparison and interpretation. This is particularly important when docking the same ligand against multiple receptor subtypes to predict selectivity.

Table 1: Hypothetical Docking Results for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Target ReceptorPDB IDValidation RMSD (Å)Best Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
5-HT1A 7E2Z1.15-9.8Asp116, Ser199, Phe361, Phe362Salt Bridge, H-Bond, Hydrophobic, π-Stacking
5-HT2A 6A931.32-8.5Asp155, Val237, Phe339, Phe340Salt Bridge, Hydrophobic, π-Stacking[12]
Dopamine D2 6CM41.41-7.2Asp114, Val193, Phe389, Trp386Salt Bridge, Hydrophobic, T-Stacking

Note: Data are illustrative and represent expected outcomes from a typical docking experiment.

From the hypothetical data in Table 1, one could infer that the ligand has a higher predicted affinity for the 5-HT1A receptor over the 5-HT2A and D2 receptors. The identification of distinct interacting residues (e.g., Ser199 in 5-HT1A vs. Val237 in 5-HT2A) provides a structural hypothesis for this selectivity, which can then be tested experimentally through site-directed mutagenesis or used to guide the design of more selective analogs.

Conclusion and Future Directions

This application note has detailed a robust and self-validating protocol for the molecular docking of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine with serotonin receptors. By following this workflow, researchers can generate reliable hypotheses about the binding mode, affinity, and selectivity of novel ligands. It is crucial to remember that molecular docking is a predictive tool. The computational results provide a strong structural foundation, but they must ultimately be validated through experimental in vitro binding assays (e.g., radioligand binding) and functional assays to confirm the predicted activity and affinity.

References

  • Boivin, B., et al. (2021). Multi-Step Protocol for Automatic Evaluation of Docking Results Based on Machine Learning Methods--A Case Study of Serotonin Receptors 5-HT(6) and 5-HT(7). Journal of Chemical Information and Modeling. Available at: [Link]

  • Kurczab, R., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacological Reports. Available at: [Link]

  • Abdizadeh, T., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Molecular Modeling. Available at: [Link]

  • Kaplan, A., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. bioRxiv. Available at: [Link]

  • Wang, Y., et al. (2020). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Rataj, K., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics. Available at: [Link]

  • Sarkar, A., et al. (2020). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology. Available at: [Link]

  • ACS Fall 2025. Computational design of selective agonists for the serotonin 2A receptor. American Chemical Society. Available at: [Link]

  • Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. ResearchGate. Available at: [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Sharma, S., & Dang, S. (2021). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • Sharma, S., & Dang, S. (2021). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • Chen, Y., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. Available at: [Link]

  • Shaikh, V. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • Herold, F., et al. (1997). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Chambers, J. J., et al. (2003). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Gatch, M. B. (2003). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Life Sciences. Available at: [Link]

  • Fuller, R. W., et al. (1981). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]

  • Ionescu, I. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and Its 3,5-Dimethyl Congener. Molecules. Available at: [Link]

  • Gil, M. J., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives represent a critical class of heterocyclic compounds in the pharmaceutical industry. Their versatile scaffold is a core component in a wide array of therapeutic agents, including anthelmintics, antihistamines, antipsychotics, and antianginal drugs.[1][2] The precise and accurate characterization of these derivatives is fundamental to drug discovery, development, and quality control, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of essential analytical techniques and detailed protocols for the robust characterization of piperazine derivatives, tailored for researchers, scientists, and drug development professionals.

Chromatographic Techniques: The Cornerstone of Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of piperazine derivatives, often from complex sample matrices.[1] The selection between gas chromatography (GC) and high-performance liquid chromatography (HPLC) is primarily dictated by the analyte's volatility and thermal stability.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a versatile and widely adopted technique for non-volatile or thermally labile piperazine derivatives.[1] A key consideration for HPLC analysis of piperazine is its weak ultraviolet (UV) absorbance, as the core piperazine nucleus lacks a strong chromophore.[1][4] To overcome this, derivatization with a UV-active agent is a common and effective strategy.[1][4]

Derivatization Strategy: Enhancing Detection with NBD-Cl

A frequently employed derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][4] This compound reacts with the secondary amine groups of piperazine to form a stable, UV-active product, enabling sensitive detection at low concentrations.[1][4] This approach is particularly valuable for quantifying trace amounts of piperazine in APIs.[4]

Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl

This protocol outlines a validated method for the determination of piperazine content in APIs.[4]

Instrumentation and Reagents:

  • HPLC system equipped with a UV or photodiode array (PDA) detector.[1][4]

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[1][4]

  • Acetonitrile (HPLC grade).[1][4]

  • Methanol (HPLC grade).[4]

  • Diethylamine (HPLC grade).[4]

  • Piperazine standard.[4]

  • NBD-Cl.[4]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 35°C[4][5]
Detection Wavelength 340 nm[4][5]
Injection Volume 10 µL[4][5]
Run Time 20 min[4]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperazine standard in a suitable solvent.

    • Prepare a solution of NBD-Cl in acetonitrile.[1]

    • Accurately weigh and dissolve the API sample containing piperazine in a suitable solvent.

  • Derivatization:

    • Mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.[1]

    • Heat the mixture at 60°C for 30 minutes to facilitate the reaction.[1]

    • Cool the solution to room temperature.

    • Dilute the derivatized solution with the mobile phase before injection.[1]

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Identify the peak corresponding to the derivatized piperazine based on its retention time compared to the standard.[1]

    • Quantify the analyte using a calibration curve generated from standards of known concentrations.[1]

Method Validation:

This analytical method should be validated according to ICH guidelines (Q2(R2)) to ensure its suitability for the intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[8][9] The validated range for this method is typically 30 to 350 ppm.[4]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8][9] Expected recovery for this method is in the range of 104.87-108.06%.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] The percent relative standard deviation (%RSD) for method precision should be within acceptable limits, for example, less than 1.13%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8][9] For this method, the LOD and LOQ are approximately 30 ppm and 90 ppm, respectively.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Piperazine Standard & API Sample B Dissolve in Solvent A->B D Mix Sample/Standard with NBD-Cl B->D C Prepare NBD-Cl Solution C->D E Heat at 60°C for 30 min D->E F Cool and Dilute E->F G Inject into HPLC System F->G H Separate on Chiralpak IC Column G->H I Detect at 340 nm H->I J Quantify using Calibration Curve I->J

Figure 1: Workflow for HPLC-UV analysis of piperazine derivatives.

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic techniques are paramount for the structural elucidation and identification of piperazine derivatives. A combination of these methods provides a comprehensive understanding of the molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of piperazine derivatives.[10] Furthermore, fragmentation patterns observed in MS/MS experiments provide invaluable information for structural confirmation.[10][11] High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of newly synthesized compounds.[11][12]

Key Fragmentation Pathways:

The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[10][13] Common fragmentation pathways include:

  • Cleavage of the piperazine ring.[10]

  • Loss of substituents from the ring or nitrogen atoms.[10]

  • For N-acyl derivatives, a characteristic neutral loss of the piperazine moiety can be observed.[14]

Experimental Protocol: GC-MS Analysis of Volatile Piperazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile piperazine derivatives.[10][15]

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5MS).[10]

  • Volatile solvent (e.g., methanol, acetonitrile).[10]

  • Derivatizing agent (optional, e.g., trifluoroacetic anhydride).[10]

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent.[10]

    • If necessary, derivatize the compound to enhance volatility and thermal stability.[10]

  • GC Separation:

    • Injector: Set the temperature to ensure efficient vaporization (e.g., 250°C).[10]

    • Oven Program: Implement a temperature gradient to achieve optimal separation of components.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.

  • Data Analysis:

    • Identify the compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with reference libraries or theoretical fragmentation patterns.

MS_Analysis_Flow Start Start: Piperazine Derivative Sample Prep Sample Preparation (Dissolve/Derivatize) Start->Prep GC_MS GC-MS Analysis Prep->GC_MS Data_Acq Data Acquisition (Retention Time, Mass Spectrum) GC_MS->Data_Acq Interpretation Spectral Interpretation (Fragmentation Analysis, Library Search) Data_Acq->Interpretation Structure Structural Confirmation Interpretation->Structure End End Structure->End

Figure 2: General workflow for MS-based structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of piperazine derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3][10] Temperature-dependent NMR studies can also provide insights into the conformational behavior of these molecules in solution.[16][17]

Characteristic Chemical Shifts:

The chemical shifts of protons and carbons in piperazine derivatives are influenced by the nature and position of substituents on the ring and the nitrogen atoms.[10]

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Piperazine -2.68 (s, 8H, CH₂)[10]47.9 (CH₂)[10]
Piperazine-2,5-dione DMSO-d₆~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH)[10]~45 (CH₂), ~167 (C=O)[10]
N-Benzoylpiperazine CDCl₃Signals between 2.81 and 3.97 for piperazine NCH₂ groups[10]Signals between 43.5 and 49.0 for piperazine carbons[10]
Experimental Protocol: ¹H and ¹³C NMR Analysis

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.[10]

  • Internal Standard:

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[10]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the internal standard.[10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[10]

    • Assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For piperazine derivatives, FTIR is useful for confirming the presence of key structural features.

Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (amine) Stretching3220-3500[18]
C-H (aliphatic) Stretching2800-3100[18]
C-N Stretching1199-1323[18]
C=O (amide) Stretching~1670
C-C Stretching1049-1120[18]
Experimental Protocol: FTIR Analysis

Procedure:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used.[19] Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition:

    • Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[19]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis: Assessing Stability and Purity

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition profile, and purity of piperazine derivatives.[20][21]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[20]

Experimental Protocol: TGA

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).[20]

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.[20]

    • Heating Rate: A linear heating rate of 10 or 20 °C/min is typical.[20]

    • Temperature Range: Heat from ambient temperature to a point of complete decomposition (e.g., 600-700 °C).[20]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The derivative of the TGA curve (DTG) helps identify the temperatures of maximum decomposition rates.[20]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting point, purity, and polymorphism.[20]

Experimental Protocol: DSC

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of sample (typically 1-5 mg) into a DSC pan and seal it.

  • Experimental Conditions:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected thermal events.[20]

  • Data Analysis:

    • Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Start Piperazine Derivative Sample TGA_Sample Weigh 5-10 mg of sample Start->TGA_Sample DSC_Sample Weigh 1-5 mg of sample Start->DSC_Sample TGA_Run Heat in N₂ atmosphere TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Result Determine Decomposition Profile & Thermal Stability TGA_Data->TGA_Result DSC_Run Heat at a constant rate DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Result Determine Melting Point, Purity, & Polymorphism DSC_Data->DSC_Result

Figure 3: Workflow for thermal analysis of piperazine derivatives.

Conclusion

The comprehensive characterization of piperazine derivatives is a multi-faceted process that relies on the synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. This guide provides a foundational framework and detailed protocols to assist researchers in the accurate and reliable analysis of this important class of pharmaceutical compounds. Adherence to validated methods and a thorough understanding of the principles behind each technique are paramount for ensuring the quality, safety, and efficacy of piperazine-based drug products.

References

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  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
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  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
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  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
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Protocol for preparing 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine for Preclinical In Vivo Evaluation

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and formulation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine for use in in vivo research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and adherence to preclinical research standards. The guide explains the rationale behind key experimental steps, from chemical synthesis and quality control to the preparation of stable, biocompatible formulations suitable for various administration routes in animal models. By integrating established principles of medicinal chemistry and preclinical development, this application note serves as a self-validating framework to ensure the reliability and accuracy of in vivo studies involving this compound.

Introduction and Scientific Background

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a small molecule featuring a piperazine core, a structural motif prevalent in numerous biologically active compounds and marketed drugs.[1][2] The piperazine scaffold is often employed in medicinal chemistry to modulate pharmacokinetic properties and to interact with various biological targets.[2] The methoxyphenyl and ethanamine substituents suggest potential interactions with aminergic G-protein coupled receptors (GPCRs), which are common targets for drugs affecting the central nervous system and other physiological processes.[3]

The successful translation of in vitro findings to in vivo models is critically dependent on the quality of the test compound and the appropriateness of its delivery method.[4][5] Flaws in preclinical research, often stemming from poorly characterized compounds or improper formulation, are a significant cause of the high attrition rates in clinical development.[6] Therefore, a robust and well-documented protocol for preparing the test article is a foundational requirement for generating meaningful and reproducible in vivo data.[7][8][9] This guide provides the necessary methodologies to bridge the gap between benchtop synthesis and preclinical animal studies for 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine.

Synthesis and Characterization of the Active Pharmaceutical Ingredient (API)

Before any in vivo study, the active pharmaceutical ingredient (API) must be synthesized and rigorously characterized to ensure identity, purity, and stability. Small-scale synthesis is typically sufficient for preclinical research, aiming for gram-level quantities of high-purity material.[10]

Synthesis Protocol: Two-Step Reductive Amination

A reliable method for synthesizing the target compound involves the reductive amination of 1-(4-methoxyphenyl)piperazine with a protected aminoacetaldehyde, followed by deprotection. This approach is efficient and allows for straightforward purification. A similar strategy has been successfully employed for related piperazine derivatives.[11][12]

Step 1: N-alkylation with a Protected Amino Group

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane (DCM), add 2,2,2-trifluoro-N-(2-oxoethyl)acetamide (1.1 eq).

  • Reductive Amination: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C. The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture and selectively reduces the intermediate iminium ion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2,2-trifluoroacetamide, by column chromatography on silica gel.

Step 2: Deprotection of the Amine

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a solvent mixture of methanol and water.

  • Hydrolysis: Add an excess of a base such as potassium carbonate (K₂CO₃) (3-5 eq).

  • Reaction Monitoring: Heat the mixture to reflux (or stir at room temperature for an extended period) and monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine. If necessary, further purification can be achieved by crystallization or a final chromatographic step.

dot

Caption: Workflow for API synthesis and quality control.

Quality Control and Characterization

A comprehensive analysis of the final compound is mandatory to ensure it meets the standards for in vivo use. This process validates the compound's identity and purity, preventing the introduction of confounding variables into animal studies.[13]

ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the proposed structure.Confirms the chemical structure and absence of major structural isomers.
Identity & Mass High-Resolution Mass Spectrometry (HRMS)Observed mass matches the calculated exact mass (±5 ppm).Confirms the elemental composition and molecular weight.[13]
Purity HPLC-UV/CAD≥95% (ideally ≥98%)Ensures that observed biological effects are due to the compound, not impurities.
Residual Solvents Headspace GC-MSConforms to ICH Q3C guidelines.Prevents toxicity from residual organic solvents used during synthesis.
Appearance Visual InspectionWhite to off-white solid.Provides a baseline for assessing stability and consistency between batches.

Table 1: Quality Control Specifications for In Vivo Grade Compound.

Formulation for In Vivo Administration

The primary goal of formulation is to deliver a precise dose of the compound to the animal in a safe, effective, and reproducible manner. The choice of vehicle and administration route is critical and depends on the compound's physicochemical properties and the study's scientific objectives.[5][14]

Solubility Assessment

An initial solubility screening is the first step in formulation development. This determines which vehicles are suitable for achieving the desired dosing concentration.

Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, 50 mM.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of various aqueous-based vehicles (e.g., water, saline, PBS pH 7.4).

  • Mix and incubate at room temperature for 1-2 hours.

  • Analyze the samples for precipitation using nephelometry, turbidimetry, or visual inspection. This provides an estimate of the compound's solubility in vehicles with a low percentage of co-solvent.

Vehicle Selection and Formulation Protocol

The ideal vehicle is non-toxic, non-immunogenic, and does not interfere with the compound's biological activity.[15] The choice depends on the administration route.

Vehicle CompositionRoute(s)AdvantagesConsiderations
0.9% Saline IV, IP, SC, POIsotonic, physiological.Suitable only for highly water-soluble compounds.
Phosphate-Buffered Saline (PBS) IV, IP, SCBuffered to physiological pH.May cause precipitation with certain compounds.
5-10% DMSO in Saline/PBS IV, IP, SCIncreases solubility for many organic compounds.DMSO can have its own biological effects and cause irritation. Use the lowest effective concentration.
5-10% Solutol HS 15 in Water IV, IP, PONon-ionic solubilizer, generally well-tolerated.Can form micelles, potentially altering pharmacokinetics.
20-40% PEG400 in Saline IP, SC, POGood solubilizing capacity for many compounds.Can be viscous. Not ideal for IV due to potential for hemolysis.
0.5% Methylcellulose in Water POForms a suspension for poorly soluble compounds.Ensures uniform dosing for suspensions; requires constant mixing.

Table 2: Common Vehicles for In Vivo Studies.

Protocol: Preparation of a Dosing Solution (Example for IP Injection)

  • Dose Calculation: Determine the required concentration of the dosing solution based on the desired dose (mg/kg), the average animal weight (kg), and the dosing volume (mL/kg).

    • Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

    • Example: For a 10 mg/kg dose in mice with a 10 mL/kg dosing volume, the required concentration is 1 mg/mL.

  • Weighing: Accurately weigh the required amount of the API.

  • Solubilization: If a co-solvent is needed, first dissolve the API in the minimum required volume of the co-solvent (e.g., DMSO).

  • Vehicle Addition: While vortexing, slowly add the aqueous vehicle (e.g., saline) to the co-solvent concentrate. Adding the aqueous phase slowly to the organic phase minimizes the risk of precipitation.

  • Final Volume: Adjust to the final volume with the aqueous vehicle.

  • Sterilization: For parenteral routes (IV, IP, SC), the final solution must be sterile. Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Pre-dosing Check: Before administration, visually inspect the solution for any precipitation or particulates. For suspensions, ensure homogeneity by vortexing immediately before drawing each dose.

dot

Caption: Workflow for in vivo formulation and preparation.

Safety and Handling

Adherence to safety protocols is paramount when working with novel chemical entities and performing animal studies.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the dry powder or its solutions.

  • Material Safety Data Sheet (MSDS): A thorough MSDS should be reviewed before handling the compound. Since this is a novel compound, it should be treated as potentially hazardous.

  • Animal Welfare: All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[15] The chosen administration route and volume should minimize stress and discomfort to the animal. Post-administration monitoring for any adverse effects is mandatory.[16]

Conclusion

This application note provides a detailed, science-driven framework for the preparation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine for in vivo research. By following a structured approach that begins with rigorous synthesis and quality control and proceeds to rational formulation development, researchers can significantly enhance the quality and reliability of their preclinical data. The emphasis on explaining the causality behind each step, from the choice of a chemical reagent to the selection of an in vivo vehicle, is intended to empower scientists to make informed decisions and troubleshoot challenges. Adherence to these protocols will help ensure that the observed biological outcomes are a direct result of the compound's activity, thereby supporting a robust and successful drug discovery and development process.[17]

References

  • Benchchem. Application Notes and Protocols for In Vivo Delivery of Novel Compounds.
  • National Institutes of Health (NIH). General Principles of Preclinical Study Design.
  • ResearchGate. Summary of preclinical guidelines for in vivo experiments identified through various database searches.
  • SmallMolecules.com. Manufacturing of Small Molecules.
  • NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • Benchchem. Application Notes and Protocols: Determining In Vivo Dosages for Novel Compounds.
  • MDPI. Designing an In Vivo Preclinical Research Study.
  • Preprints.org. Designing an In Vivo Preclinical Research Study.
  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
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  • Journal of Medicinal Chemistry. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists.
  • PubMed. Design, synthesis, and evaluation of bioactive small molecules.
  • Google Patents. Methods of synthesizing 2-[4-[(2,3,4-trimethoxyphenyl)methyl] piperazin-1-yl]ethyl pyridine-3-carboxylate.
  • National Institutes of Health (NIH). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • ResearchGate. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.
  • ACS Publications. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • National Institutes of Health (NIH). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • PubMed. Protective effects of a piperazine derivative against aluminium-induced neurotoxicity.
  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • PubMed. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors.
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.

Introduction to Purification Challenges

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can propagate through subsequent synthetic steps, potentially leading to final products with compromised efficacy, safety, and regulatory compliance[1]. The presence of a primary amine and a tertiary amine within the same molecule, along with the piperazine ring, presents a unique set of purification challenges, including its basicity, potential for side reactions, and tendency to co-crystallize with related impurities.

This guide provides practical, field-proven insights to address these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

Issue 1: Low Yield After Aqueous Work-up and Extraction

Question: I am experiencing significant product loss during the aqueous work-up and liquid-liquid extraction steps. What could be the cause and how can I mitigate this?

Answer:

This is a common issue stemming from the physicochemical properties of your target compound. 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine possesses two basic nitrogen centers, making its solubility highly dependent on the pH of the aqueous phase.

Causality and Solution:

  • Incomplete Basification: The primary and tertiary amines in your compound will be protonated in an acidic or neutral aqueous solution, forming water-soluble salts. If the pH of the aqueous layer is not sufficiently high, a significant portion of your product will remain in the aqueous phase, leading to low extraction efficiency into the organic solvent.

    • Troubleshooting Step: Before extraction, ensure the aqueous layer is distinctly basic. Adjust the pH to >12 using a strong base like 2N NaOH or a saturated solution of sodium carbonate. Monitor the pH with a pH meter or pH paper. A patent for a related piperazine derivative purification highlights the use of a 10% aqueous potassium carbonate solution to neutralize the reaction mixture before extraction[2].

  • Emulsion Formation: The presence of both a hydrophilic amine moiety and a lipophilic aryl group can lead to the formation of stable emulsions at the aqueous-organic interface, trapping your product.

    • Troubleshooting Step: To break up emulsions, you can try the following:

      • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

      • Allow the mixture to stand for a longer period.

      • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Inappropriate Choice of Extraction Solvent: The polarity of the extraction solvent plays a crucial role.

    • Troubleshooting Step: Dichloromethane (DCM) or chloroform are often effective for extracting aryl piperazine derivatives[2][3]. If you are using a less polar solvent like ethyl acetate, you may need to perform more extractions to achieve a good recovery. A general principle is to perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.

Issue 2: Persistent Impurities Observed by TLC/LC-MS After Column Chromatography

Question: I have purified my crude product by silica gel column chromatography, but I still see persistent impurities. How can I improve the separation?

Answer:

Amines, particularly those with multiple basic centers, can be challenging to purify using standard silica gel chromatography due to their strong interaction with the acidic silica surface. This can lead to tailing of the product peak and co-elution with impurities.

Causality and Solution:

  • Strong Adsorption to Silica: The lone pairs of electrons on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can cause irreversible adsorption and band broadening.

    • Troubleshooting Step: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective approach is to add 0.5-2% triethylamine (TEA) or ammonia solution to the mobile phase[4]. This neutralizes the acidic sites on the silica, reducing the tailing of your amine product and improving separation.

  • Inadequate Mobile Phase Polarity: The choice of solvents and their ratio is critical for achieving good separation.

    • Troubleshooting Step: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in DCM, with 1% TEA throughout. Monitor the separation closely using TLC. For related piperazine derivatives, solvent systems like chloroform:ethanol have been used for TLC analysis, which can be adapted for column chromatography[3].

  • Alternative Stationary Phases: If silica gel continues to give poor results, consider alternative stationary phases.

    • Troubleshooting Step:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

      • Reversed-phase chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography can provide excellent separation. A typical mobile phase would be a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

Issue 3: Difficulty in Crystallizing the Purified Product

Question: My purified 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine is an oil, and I am struggling to induce crystallization to obtain a solid final product. What techniques can I try?

Answer:

Many amine compounds exist as oils at room temperature, and inducing crystallization can sometimes be challenging. The presence of even minor impurities can inhibit crystal formation.

Causality and Solution:

  • Residual Solvent or Impurities: Trace amounts of solvent or impurities can act as "crystal poisons," disrupting the formation of a well-ordered crystal lattice.

    • Troubleshooting Step: Ensure your product is of high purity (>98% by NMR or LC-MS) before attempting crystallization. If necessary, re-purify a small batch by column chromatography. Remove all residual solvents under high vacuum.

  • Solvent Selection for Crystallization: The choice of solvent is critical for successful crystallization. An ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Troubleshooting Step: Perform a solvent screen with small amounts of your purified oil. Common solvents to try for aryl piperazine derivatives include ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof[3]. A study on a similar compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester, yielded a white solid after purification[5].

  • Inducing Crystallization:

    • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Salt Formation: If the freebase is difficult to crystallize, forming a salt can often yield a stable, crystalline solid.

    • Troubleshooting Step: Dissolve your purified freebase in a suitable solvent like ethanol or isopropanol and add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or acetic acid). The resulting salt will often precipitate out as a crystalline solid[6].

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude mixture of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of N-aryl piperazines and related compounds can include:

  • Unreacted starting materials: Such as 1-(4-methoxyphenyl)piperazine or the reagent used to introduce the aminoethyl group.

  • Over-alkylation products: Where the primary amine of the product reacts further.

  • By-products from the synthesis of the starting materials: For instance, impurities from the synthesis of 1-(4-methoxyphenyl)piperazine.

  • Degradation products: Amines can be susceptible to oxidation over time.

Q2: What is the best way to store purified 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine?

A2: As an amine, the compound is susceptible to oxidation and can react with atmospheric carbon dioxide to form a carbonate salt. For long-term storage, it is recommended to:

  • Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Keep it in a cool, dark place. A refrigerator (2-8 °C) is suitable[7].

  • Protect from light.

Q3: Can I use Thin Layer Chromatography (TLC) to monitor the purification? What is a good solvent system and visualization method?

A3: Yes, TLC is an excellent tool for monitoring the progress of your purification.

  • Solvent System: A good starting point for a TLC mobile phase is a mixture of a moderately polar solvent and a more polar solvent, with a basic modifier. For example:

    • Dichloromethane : Methanol (95:5) + 1% Triethylamine

    • Ethyl Acetate : Hexane (1:1) + 1% Triethylamine You can adjust the ratio of the solvents to achieve an Rf value for your product of around 0.3-0.4.

  • Visualization:

    • UV Light: The methoxyphenyl group in your compound will allow for visualization under short-wave UV light (254 nm).

    • Staining: If the spots are not clearly visible under UV, you can use a chemical stain. A potassium permanganate (KMnO₄) stain or a ninhydrin stain (which reacts with the primary amine) are good choices for visualizing amines.

Visualized Workflow and Data

Purification Workflow Decision Tree

The following diagram illustrates a logical workflow for the purification of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine from a crude reaction mixture.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Basify to pH > 12) crude->workup extraction Liquid-Liquid Extraction (e.g., DCM) workup->extraction dry_concentrate Dry & Concentrate Organic Phase extraction->dry_concentrate crude_oil Crude Purified Oil dry_concentrate->crude_oil chromatography Silica Gel Chromatography (DCM/MeOH + 1% TEA) crude_oil->chromatography purity_check1 Purity Check (TLC/LC-MS) chromatography->purity_check1 purity_check1->chromatography Impure fractions Combine Pure Fractions & Concentrate purity_check1->fractions Purity OK pure_oil Pure Oil fractions->pure_oil crystallization Attempt Crystallization (Solvent Screen) pure_oil->crystallization purity_check2 Crystals Formed? crystallization->purity_check2 final_product Pure Crystalline Product purity_check2->final_product Yes salt_formation Salt Formation (e.g., with HCl) purity_check2->salt_formation No salt_formation->final_product

Caption: Decision tree for the purification of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine.

Table: Recommended Solvents for Purification Steps
Purification StepPrimary SolventCo-solvent / AdditiveRationale
Extraction Dichloromethane (DCM)-Good solubility for aryl piperazines and immiscible with basic aqueous solutions.
Column Chromatography Dichloromethane (DCM)Methanol (0-10% gradient)Provides a good polarity range for elution.
Triethylamine (TEA) (1%)Deactivates acidic silica gel, preventing peak tailing of the amine product.
Crystallization Isopropanol or EthanolHexane or Heptane (as anti-solvent)The compound is typically soluble in alcohols and less soluble in alkanes.
Salt Formation Ethanol or AcetoneHCl (in a suitable solvent)Facilitates the formation of a crystalline hydrochloride salt.

References

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Li, F., & Li, T. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1224100. [Link]

  • Wardell, S. M., Wardell, J. L., & Low, J. N. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 934–940. [Link]

  • Slideshare. (2015). Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]

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  • National Center for Biotechnology Information. (n.d.). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. [Link]

  • Google Patents. (1959).
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  • ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

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  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]

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Technical Support Center: Synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPPE-YI-20260107

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. This molecule is a valuable building block in pharmaceutical development, particularly in the synthesis of ligands for various receptors. Achieving a high yield and purity is critical for downstream applications and overall project economy.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting protocols, and a foundational understanding of the reaction chemistry. We will explore the common synthetic routes, address frequently encountered challenges, and offer systematic solutions to optimize your experimental outcomes.

Common Synthetic Pathways

The most prevalent and industrially scalable synthesis of the target molecule is a two-step process. This approach offers good overall yields and utilizes readily available starting materials.

  • Step 1: N-Arylation of Piperazine. This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between piperazine and an aryl halide like 1-bromo-4-methoxybenzene.[1][2][3] This forms the key intermediate, 1-(4-methoxyphenyl)piperazine.

  • Step 2: N-Alkylation of the Intermediate. The formed 1-(4-methoxyphenyl)piperazine is then alkylated using a suitable two-carbon electrophile, such as 2-chloroethylamine or a protected equivalent, to introduce the aminoethyl side chain.

Below is a workflow diagram illustrating this common synthetic route.

G cluster_0 Step 1: N-Arylation (Buchwald-Hartwig) cluster_1 Step 2: N-Alkylation cluster_2 Workup & Purification SM1 1-Bromo-4-methoxybenzene Reaction1 C-N Coupling SM1->Reaction1 SM2 Piperazine SM2->Reaction1 Catalyst Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ + BINAP) Catalyst->Reaction1 Base1 Base (e.g., NaOtBu) Base1->Reaction1 Solvent1 Solvent (e.g., Toluene) Solvent1->Reaction1 Intermediate 1-(4-Methoxyphenyl)piperazine Reaction2 Sₙ2 Reaction Intermediate->Reaction2 Nucleophilic Substitution Reaction1->Intermediate AlkylatingAgent 2-Chloroethylamine HCl AlkylatingAgent->Reaction2 Base2 Base (e.g., K₂CO₃) Base2->Reaction2 Solvent2 Solvent (e.g., Acetonitrile) Solvent2->Reaction2 FinalProduct 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine Workup Aqueous Workup (Extraction) FinalProduct->Workup Reaction2->FinalProduct Purification Column Chromatography or Recrystallization Workup->Purification

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing overall yield?

A1: The first step, the N-arylation of piperazine, is often the most challenging and yield-determining. Efficient formation of the 1-(4-methoxyphenyl)piperazine intermediate is crucial. A common issue is the formation of di-arylated piperazine or other side products, which complicates purification and reduces the material available for the second step. Careful control of stoichiometry and catalyst selection is paramount.

Q2: Can I use 1-chloro-4-methoxybenzene instead of the bromo- or iodo-analogs?

A2: While aryl chlorides are more cost-effective, their reactivity in Buchwald-Hartwig aminations is significantly lower than that of aryl bromides or iodides.[4] Achieving good conversion with an aryl chloride typically requires more specialized and often more expensive phosphine ligands (e.g., sterically hindered biaryl phosphines) and potentially higher catalyst loadings or temperatures.[5] For lab-scale synthesis, 1-bromo-4-methoxybenzene offers a reliable balance of reactivity and cost.

Q3: Is it necessary to protect one of the nitrogens on piperazine before the N-arylation step?

A3: While using a large excess of piperazine can statistically favor mono-arylation, this creates challenges in removing the unreacted piperazine. A more controlled approach is to use a mono-protecting group like Boc (tert-butoxycarbonyl). The synthesis would then be: 1) Mono-Boc protection of piperazine, 2) N-arylation, 3) N-alkylation, and 4) Boc deprotection. This adds steps but can significantly improve selectivity and simplify purification, potentially leading to a higher overall yield of pure product.

Q4: What are the main safety concerns for this synthesis?

A4:

  • Palladium Catalysts: Many palladium complexes are flammable solids and can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Phosphine Ligands: These are often air-sensitive and can be toxic. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and react violently with water.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.

  • Alkylating Agents: 2-Chloroethylamine hydrochloride is a corrosive and toxic substance.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

This section is designed as a decision-making tool to diagnose and resolve common experimental issues.

G problem problem cause cause solution solution P1 Problem: Low Yield in Step 1 (N-Arylation) C1_1 Inactive Catalyst P1->C1_1 Cause? C1_2 Side Reactions (e.g., Di-arylation, Hydrodehalogenation) P1->C1_2 Cause? C1_3 Poor Base Selection P1->C1_3 Cause? P2 Problem: Low Yield in Step 2 (N-Alkylation) C2_1 Low Reactivity of Alkylating Agent P2->C2_1 Cause? C2_2 Di-alkylation of Product P2->C2_2 Cause? P3 Problem: Difficult Purification (Final Product) C3_1 Residual Starting Materials P3->C3_1 Cause? C3_2 Close-running Byproducts P3->C3_2 Cause? S1_1 Use fresh Pd source/ligand. Ensure inert atmosphere. C1_1->S1_1 Solution S1_2 Use large excess of piperazine or use mono-Boc-piperazine. Optimize temperature. C1_2->S1_2 Solution S1_3 Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. C1_3->S1_3 Solution S2_1 Add catalytic NaI or KI (Finkelstein reaction). Ensure base is sufficient to free the amine. C2_1->S2_1 Solution S2_2 Use a 1:1 stoichiometry. Monitor reaction by TLC/LC-MS and stop upon completion. C2_2->S2_2 Solution S3_1 Improve aqueous workup (acid/base washes). Optimize chromatography gradient. C3_1->S3_1 Solution S3_2 Consider derivatization (e.g., salt formation) for recrystallization. C3_2->S3_2 Solution

Sources

Troubleshooting side reactions in methoxyphenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of methoxyphenylpiperazines. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges encountered during N-arylation of the piperazine core. The following question-and-answer guide provides in-depth, cause-and-effect explanations to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is low, and I have a lot of unreacted aryl halide. What are the likely causes?

Diagnosis: This is a classic symptom of poor catalyst activity or turnover in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The catalytic cycle has likely been arrested. The primary culprits are:

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Insufficiently degassed solvents or a poor inert atmosphere can lead to the oxidation of the palladium catalyst and/or the phosphine ligands, rendering them inactive.[1][2] Impurities in the starting materials or solvent (e.g., water, peroxides) can also poison the catalyst.

  • Inactive Pre-catalyst: If you are not using a pre-formed, air-stable pre-catalyst (e.g., a G3 or G4 pre-catalyst), the initial reduction of the Pd(II) source (like Pd(OAc)₂) to the active Pd(0) may be inefficient. This can lead to inconsistent results and the formation of inactive palladium black.[3]

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond. Their oxidative addition to the palladium center is often the rate-limiting step and requires a more active catalyst system, typically involving highly electron-rich and sterically bulky phosphine ligands.[4]

Troubleshooting & Solutions:

  • Verify Inert Atmosphere: Ensure your entire setup is rigorously free of oxygen. Use a Schlenk line or a glovebox. Solvents must be freshly distilled or purchased as anhydrous and thoroughly degassed using a method like freeze-pump-thaw or by bubbling with argon for at least 30 minutes.

  • Use a Modern Pre-catalyst: Switch from older catalyst sources like Pd₂(dba)₃ or Pd(OAc)₂ to a commercially available, air-stable pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These form the active catalytic species more cleanly and reliably.[5]

  • Select the Right Ligand: The choice of ligand is critical. For challenging aryl chlorides, standard ligands may not be sufficient. Consider using advanced, sterically demanding biaryl phosphine ligands.

Ligand FamilyRecommended ForKey Feature
Buchwald Ligands (e.g., XPhos, RuPhos)Aryl Chlorides & BromidesHigh activity, promotes fast oxidative addition.[5][6]
Josiphos Ligands General UseRobust and effective for a range of substrates.
BINAP Aryl Bromides & IodidesBidentate ligand, good for preventing catalyst decomposition.[7]
  • Check Reagent Purity: Purify starting materials if their quality is uncertain. Amines can be passed through a plug of activated alumina, and aryl halides can be distilled.[3]

Question 2: I've isolated my product, but LC-MS and NMR show a significant impurity with a higher molecular weight. What is it, and how can I prevent it?

Diagnosis: The most common high-molecular-weight impurity is the 1,4-bis(methoxyphenyl)piperazine . This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can undergo N-arylation. Even if you use a 1:1 stoichiometry, this side product is often formed, as the mono-arylated product is still reactive.[8]

Solution: Employ a Protecting Group Strategy

The most robust and widely accepted method to ensure mono-arylation is to temporarily block one of the piperazine nitrogens with a protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[9][10]

G cluster_0 Step 1: Protection cluster_1 Step 2: Arylation cluster_2 Step 3: Deprotection P1 Piperazine P3 N-Boc-Piperazine P1->P3 Protection P2 Boc₂O, DCM A1 N-Boc-Piperazine P3->A1 Purify & Proceed A3 N-Boc-(methoxyphenyl)piperazine A1->A3 Buchwald-Hartwig Coupling A2 Methoxyphenyl Halide, Pd Catalyst, Ligand, Base D1 N-Boc-(methoxyphenyl)piperazine A3->D1 Purify & Proceed D3 1-(methoxyphenyl)piperazine D1->D3 Acidic Cleavage D2 TFA or HCl

  • Protection: Dissolve piperazine (2.0 eq.) in dichloromethane (DCM). At 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Concentrate the mixture and purify by column chromatography to yield pure N-Boc-piperazine.[9]

  • N-Arylation: To a dry Schlenk tube under argon, add N-Boc-piperazine (1.2 eq.), the methoxyphenyl halide (1.0 eq.), a suitable palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).[10] Add anhydrous, degassed toluene. Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude N-Boc-(methoxyphenyl)piperazine by column chromatography.

  • Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5-10 eq.). Stir at room temperature for 1-3 hours until the Boc group is fully cleaved (monitor by TLC/LC-MS). Evaporate the solvent and TFA under reduced pressure. Redissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid and obtain the free base product.

Question 3: My product is contaminated with an impurity of lower molecular weight. What might it be?

Diagnosis: There are two common low-molecular-weight side products:

  • Hydrodehalogenation Product (Anisole): This is a known side reaction pathway in the Buchwald-Hartwig catalytic cycle where the aryl halide is reduced instead of aminated.[7] It is typically non-polar and easily separated by chromatography.

  • Demethylated Product (Hydroxyphenylpiperazine): The methoxy group (an ether) can be cleaved under acidic conditions, particularly with strong Lewis acids or protic acids like HBr.[11] This can happen during the reaction if an incompatible additive is present or, more commonly, during an aggressive acidic workup. This impurity is often polar and can be difficult to separate from the desired product.

Troubleshooting & Solutions:

  • For Hydrodehalogenation: This often points to issues with the catalyst-ligand complex or excessive heat.[5] Ensure the ligand is added before the base and consider running the reaction at a lower temperature if possible. Using a well-defined pre-catalyst often minimizes this side reaction.

  • For Demethylation:

    • Avoid Harsh Acids: Do not use strong acids like HCl or HBr in the workup if possible. Use a milder workup, such as washing with saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

    • Check Additives: Ensure no Lewis acidic additives are being used that could promote ether cleavage. Some older protocols might suggest additives that are incompatible with the methoxy group.[12]

    • Purification Strategy: If the demethylated (phenolic) impurity has already formed, its polarity is significantly different. You can often separate it via column chromatography using a polar solvent system (e.g., DCM/Methanol).

Question 4: My reaction mixture turns black, and the reaction stalls. What happened?

Diagnosis: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black (elemental Pd(0)).[2] While Pd(0) is the active oxidation state, it must be stabilized by the phosphine ligand to remain soluble and catalytically active. When the ligand fails to protect the palladium atom, they agglomerate and precipitate as inactive metal.

Common Causes & Solutions:

SymptomLikely CauseRecommended Action
Black Precipitate FormsLigand Degradation: The phosphine ligand is oxidized by trace air.Improve inert atmosphere technique; use robust, air-stable ligands.
Insufficient Ligand: The Pd:Ligand ratio is too low, leaving Pd atoms unprotected.Increase ligand loading slightly (e.g., from 1:1 to 1:1.2 Pd:Ligand ratio).[3]
Reaction Temperature Too High: The temperature exceeds the stability limit of the Pd-ligand complex.Screen lower temperatures; select a more thermally stable ligand.
Poor Solvent Choice: The solvent cannot adequately solubilize the catalytic species.Ensure you are using a common, validated solvent like toluene or dioxane.
References
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg2JKESf4sE3lJltUU174uHF_2c9T0p0woF1ZNCsVAm4-Jt8qGOMmRx5bTSpELN9KymnFIqLA3tyoTf2H7_jUKWZ8RVUP4Zd5mBw8DFX3uK_OY_KuTxCAG3OmoAq6QZkyRHz8UOhtH]
  • Gomez, A. M., et al. (2010). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 75(15), 5125–5132. [Link: https://pubs.acs.org/doi/10.1021/jo100867t]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination. [Link: https://www.benchchem.
  • Gomez, A. M., et al. (2010). Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/20590119/]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. [Link: https://www.benchchem.
  • Paudel, S., et al. (2016). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/5464-78-8.htm]
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis. [Link: https://www.chemicalbook.com/synthesis/16015-71-7.htm]
  • Gomez, A. M., et al. (2010). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link: https://www.researchgate.
  • Guidechem. (n.d.). How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride? [Link: https://www.guidechem.com/faq/how-to-synthesize-1-2-methoxyphenyl-piperazine-hydrochloride-5464-78-8.html]
  • Guidechem. (n.d.). What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? [Link: https://www.guidechem.com/faq/what-are-the-synthesis-and-applications-of-1-2-methoxyphenyl-piperazine-hydrochloride-5464-78-8.html]
  • Pottie, M., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218205/]
  • Wang, Q. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. [Link: https://www.proquest.com/openview/97f4749f50e854d9a263595b214a1a54/1?pq-origsite=gscholar&cbl=18750&diss=y]
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. [Link: https://www.sigmaaldrich.
  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link: https://www.reddit.
  • Gelal, C. I., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link: https://www.mdpi.com/2673-401X/2/4/18]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link: https://en.wikipedia.
  • Garg, N. K., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6450371/]
  • Reddit User Discussion. (2024). BH amination side products and purification. r/chemistry. [Link: https://www.reddit.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. [Link: https://www.benchchem.com/technical-support/synthesis-of-substituted-piperazines]
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. [Link: https://www.benchchem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Ouellette_and_Rawn)/05%3A_Reactions_That_Form_Carbon-Heteroatom_Bonds/5.
  • Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine. [Link: https://patents.google.

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Technical Support Center: Degradation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. This document is designed for researchers, scientists, and drug development professionals actively working with this N-arylpiperazine derivative. Understanding the degradation pathways of this molecule is critical for ensuring drug substance stability, developing robust formulations, and meeting regulatory requirements for purity and safety. This guide provides answers to common questions, troubleshoots experimental challenges, and offers detailed protocols based on established scientific principles and regulatory expectations.

The structure of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine contains several moieties—the N-arylpiperazine core, an ethanamine side chain, and a methoxy group on the phenyl ring—each presenting potential sites for chemical transformation under various stress conditions. This guide will help you navigate the complexities of its degradation profile.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the stability and degradation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

Q1: What are the primary chemical moieties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine that are susceptible to degradation?

A1: The molecule's susceptibility to degradation is dictated by its key functional groups:

  • The N-Arylpiperazine Ring: The nitrogen atoms in the piperazine ring are nucleophilic and prone to oxidation (N-oxidation). The bond between the phenyl ring and the piperazine nitrogen can be a site of metabolic or chemical cleavage. Furthermore, the entire piperazine ring can undergo oxidative cleavage under harsh conditions.[1]

  • The Ethanamine Side Chain: The primary amine is a basic and nucleophilic center. The C-N bond connecting the ethanamine group to the piperazine ring is a potential site for N-dealkylation, a common metabolic and chemical degradation pathway for arylpiperazine drugs.[2][3]

  • The Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring, making it more susceptible to electrophilic attack and oxidative degradation, such as hydroxylation. The ether linkage itself can be cleaved under strenuous acidic conditions.

Q2: What are the most common degradation pathways anticipated for this class of compounds?

A2: Based on the structure and extensive literature on arylpiperazines, the following pathways are most probable:

  • Oxidation: This is a major degradation route. It can manifest as N-oxidation at the piperazine nitrogens, hydroxylation of the methoxyphenyl ring, or more extensive ring-opening of the piperazine moiety.[1][2][3] Oxidative stress is a key factor in the degradation of many pharmaceutical compounds.[4]

  • N-Dealkylation: Cleavage of the ethylamine side chain from the piperazine ring is a highly anticipated pathway, which would yield 1-(4-methoxyphenyl)piperazine as a primary degradant. This is a well-documented metabolic fate for many arylpiperazine derivatives.[2][3]

  • Photodegradation: Aromatic systems and amines can be sensitive to UV and visible light, which can initiate free-radical chain reactions leading to complex degradation profiles.[5][6] Photostability testing is a crucial component of forced degradation studies as mandated by ICH guidelines.[7]

Q3: Why are forced degradation studies essential for investigating this compound?

A3: Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of drug development for several reasons.[7][8] These studies deliberately expose the drug substance to harsh conditions (e.g., high/low pH, oxidation, light, heat) to:

  • Identify Likely Degradants: They rapidly generate degradation products that could form under normal storage conditions over a long period.[9]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in designing stable formulations and selecting appropriate packaging.[10]

  • Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC) that can separate the parent drug from all potential degradation products, thus proving the method is "stability-indicating."[8][10] This is a strict requirement from regulatory bodies like the FDA and is detailed in ICH guidelines Q1A and Q1B.[7]

Section 2: Troubleshooting Guide for Degradation Studies

This section provides practical solutions to common issues encountered during the experimental investigation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine degradation.

Issue 1: I am not observing any significant degradation (<5%) under my initial stress conditions.

  • Causality & Scientific Rationale: The molecule may be highly stable under mild conditions. The objective of a forced degradation study is not to mimic real-time stability but to generate a sufficient level of degradation (typically aimed at 5-20%) to develop and validate the analytical method.[9] Insufficient degradation means the method's ability to resolve potential degradants has not been properly challenged.

  • Troubleshooting Protocol:

    • Systematically Increase Stressor Severity: Do not drastically change all conditions at once. Increase the intensity of one variable at a time (e.g., concentration of the stressor, temperature, or exposure duration).

    • Employ Combination Stress: For highly stable molecules, combining stressors such as heat with acid/base hydrolysis can be effective.[9]

    • Consult Recommended Conditions: Refer to the table below for typical starting and escalated stress conditions as suggested by industry best practices and regulatory guidance.[10]

Stress ConditionTypical Starting ConditionsEscalated Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h1 M HCl at 80 °C for 48-72h
Base Hydrolysis 0.1 M NaOH at 60 °C for 24h1 M NaOH at 80 °C for 48-72h
Oxidation 3% H₂O₂ at Room Temp for 24h10-30% H₂O₂ at 60 °C for 48h
Thermal 80 °C (dry heat) for 48h105 °C or higher for 72h
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV)Extended exposure until degradation is observed

Issue 2: My mass balance in the stability-indicating HPLC method is poor (e.g., <95%).

  • Causality & Scientific Rationale: Poor mass balance suggests that not all degradants are being accounted for by the analytical method. This can happen if degradants: (a) are not UV-active at the monitored wavelength, (b) are retained on the column, (c) have co-eluted with the parent peak or solvent front, or (d) have precipitated out of solution.[9][11]

  • Troubleshooting Protocol:

    • Utilize a Photodiode Array (PDA) Detector: A PDA detector is essential. It allows you to examine the entire UV spectrum for each peak, which helps in checking for peak purity and identifying if a different wavelength would be better for quantifying all components.

    • Adjust Chromatographic Conditions: Modify the mobile phase gradient to be shallower, ensuring all components have a chance to elute. If highly polar degradants are suspected, consider an aqueous C18 column or HILIC chromatography.

    • Employ a Universal Detector or Mass Spectrometry: If degradants lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in parallel. The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS), which can detect and help identify degradants even if they are not UV-active.[12]

    • Check Sample Solubility: Visually inspect stressed samples for any precipitation. If observed, try redissolving in a stronger organic solvent or a different pH diluent before analysis.

Issue 3: I am observing multiple degradation peaks in my photostability study, making the chromatogram difficult to interpret.

  • Causality & Scientific Rationale: Photodegradation often proceeds via free-radical mechanisms, which are less specific than chemical hydrolysis or oxidation and can generate a complex mixture of secondary and tertiary degradants.[6] This is an expected outcome for photolabile compounds.

  • Troubleshooting Protocol:

    • Perform a Time-Course Study: Analyze samples at multiple time points during the light exposure (e.g., 0, 4, 8, 12, 24 hours). This helps to distinguish primary degradants (which appear first) from secondary products (which form from the degradation of primary degradants).

    • Use LC-MS/MS for Structural Elucidation: For complex mixtures, LC-MS/MS is indispensable. By analyzing the fragmentation patterns of the various peaks, you can propose structures and piece together the degradation pathway.[12]

    • Control the Sample Environment: Ensure the sample is exposed to light in a controlled environment as specified by ICH Q1B.[7] The choice of solvent can also influence photodegradation; consider testing in both aqueous and organic solutions to understand potential matrix effects.

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step workflows for conducting degradation studies.

Protocol 1: Forced Degradation Experimental Workflow

This protocol outlines the systematic process for conducting a comprehensive forced degradation study.

Step 1: Stock Solution Preparation

  • Prepare an accurate stock solution of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine in a suitable solvent (e.g., Methanol, Acetonitrile, or a 50:50 mixture with water) at a concentration of approximately 1 mg/mL.

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate in a water bath at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the solid drug substance in a vial in a calibrated oven at 80°C. Also, prepare a solution sample and keep it at 80°C to test for degradation in solution.

  • Photolytic Degradation: Expose both solid and solution samples (in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

Step 3: Sample Collection and Neutralization

  • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

Step 4: Analysis

  • Analyze all stressed samples, a control (unstressed) sample, and a blank (solvent) by a stability-indicating HPLC method. Use a PDA detector to assess peak purity and detect all chromophoric species.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Neutralize Sample & Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC-PDA/MS Neutralize->HPLC

Caption: General workflow for a forced degradation study.

Section 4: Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are predicted for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. The diagram below illustrates the potential transformations and resulting products.

Degradation_Pathways Parent 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine N_Oxide Piperazine N-Oxide derivative Parent->N_Oxide Oxidation [H₂O₂] Hydroxylated Ring-Hydroxylated derivative Parent->Hydroxylated Oxidation [H₂O₂] Dealkylated 1-(4-Methoxyphenyl)piperazine Parent->Dealkylated N-Dealkylation (Acid/Heat/Metabolic) Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) Parent->Ring_Opened Harsh Oxidation Demethylated p-(piperazin-1-yl)phenol derivative Parent->Demethylated O-Demethylation (Harsh Acid/Heat)

Caption: Predicted degradation pathways for the target molecule.

Explanation of Pathways:

  • Oxidative Pathways (Red Arrows):

    • N-Oxidation: The tertiary nitrogen in the piperazine ring is susceptible to oxidation by agents like H₂O₂, forming an N-oxide.

    • Aromatic Hydroxylation: The electron-rich methoxyphenyl ring can be hydroxylated, typically at the ortho position relative to the methoxy group.

    • Ring Opening: Under more forceful oxidative conditions, the piperazine ring itself can be cleaved.[1]

  • Hydrolytic/Thermal Pathways (Blue Arrows):

    • N-Dealkylation: This is a major predicted pathway, where the bond between the piperazine nitrogen and the ethylamine side chain is cleaved, releasing 1-(4-methoxyphenyl)piperazine.[2][3] This can be promoted by heat and acidic or basic conditions.

    • O-Demethylation: Under harsh acidic conditions and heat, the methyl group from the methoxy ether can be cleaved to form a phenolic derivative.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • Fine, D., et al. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate. [Link]

  • Schwantes, R. H., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • Kozak, K. R., et al. (2000). Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. PubMed. [Link]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies. MedCrave online. [Link]

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  • Multiple Authors. (n.d.). Sunscreen. Wikipedia. [Link]

  • Freeman, S. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

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  • Eide-Haugmo, I., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Fine, D., et al. (n.d.). UV degradation of MNPZ in 40 wt. % piperazine at 0.27 mol CO2/mol. ResearchGate. [Link]

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  • Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Fytianos, K., et al. (2023). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]

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  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Bentham Science Publishers. [Link]

  • Hopkała, H., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • de Oliveira, A. M., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]

  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Veeprho. [Link]

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  • Gugołek, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

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Technical Support Center: Strategies to Mitigate Dimer Impurity Formation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for professionals engaged in the synthesis of piperazine. This guide is designed to provide researchers, chemists, and process development scientists with in-depth, actionable insights into a persistent challenge in piperazine production: the formation of dimer and related impurities. Drawing from established literature and practical process considerations, this document moves beyond simple protocols to explain the underlying chemical principles governing impurity formation, empowering you to proactively control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common "dimer" impurities I should be aware of in piperazine synthesis?

In the context of piperazine synthesis, "dimer impurities" can refer to several byproducts formed through the coupling of two precursor molecules or a precursor with a piperazine molecule. The most prevalent of these include:

  • N-(2-aminoethyl)piperazine (AEP): Formed from the reaction of piperazine with an ethylenediamine precursor. It is a common byproduct in processes starting from ethanolamine or ethylenediamine.[1]

  • N-(2-hydroxyethyl)piperazine (HEP): Arises from the reaction of piperazine with an ethanolamine precursor.[2]

  • 1,4-Di-substituted Piperazines: In reactions involving the derivatization of piperazine, the second nitrogen atom can react to form an undesired symmetrically di-substituted product.[3]

  • N,N'-bis(2-hydroxyethyl)piperazine: This impurity can form, particularly in syntheses starting from diethanolamine.[4][5]

Q2: My synthesis of a mono-substituted piperazine is plagued by the formation of the 1,4-di-substituted byproduct. How can I improve selectivity?

This is a classic challenge stemming from the comparable nucleophilicity of both nitrogen atoms in the piperazine ring.[3] To favor mono-substitution, consider the following strategies:

  • Stoichiometric Control: Employ a significant excess of piperazine (typically 5-10 equivalents) relative to your electrophile. This statistically increases the probability of the electrophile reacting with an un-substituted piperazine molecule.[3]

  • Slow Addition: A controlled, slow addition of the alkylating or arylating agent, particularly at lower temperatures, can help manage the reaction rate and reduce the likelihood of the mono-substituted product reacting further.

  • Use of Protecting Groups: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This chemically blocks one nitrogen, directing the reaction to the unprotected site. The protecting group can be removed subsequently.[3]

  • Protonation: In some cases, using a protonated form of piperazine can modulate the nucleophilicity of the nitrogen atoms and improve selectivity.

Q3: We are observing a high concentration of N-(2-hydroxyethyl)piperazine (HEP) in our synthesis from diethanolamine. What is the likely cause and how can we minimize it?

High levels of HEP in a diethanolamine-based synthesis often point to an excess of the diethanolamine starting material or reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization. The formation of HEP is a competing side reaction where a diethanolamine molecule reacts with an already formed piperazine molecule instead of cyclizing.[2] To mitigate this, ensure precise stoichiometric control and optimize reaction conditions to favor the intramolecular pathway.

Q4: What analytical techniques are best suited for identifying and quantifying dimer impurities in my piperazine product?

A combination of chromatographic and spectroscopic methods is typically employed for robust impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities. It is particularly useful for quantifying known byproducts.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is a versatile tool for purity analysis. For piperazine and its aliphatic derivatives that lack a chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable detection at low levels.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of unknown impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to help determine the elemental composition of impurities.[8]

Troubleshooting Guide: Suppressing Dimer Formation in Common Piperazine Syntheses

This section provides a deeper dive into specific synthetic routes and the causal factors behind dimer formation, offering targeted troubleshooting strategies.

Scenario 1: Synthesis of Piperazine from Ethanolamines (MEA, DEA)

The conversion of monoethanolamine (MEA) or diethanolamine (DEA) to piperazine is a cornerstone of industrial production. However, it is susceptible to the formation of several byproducts through competing reaction pathways.

The desired formation of piperazine from precursors like aminoethylethanolamine (AEEA), which is formed in situ from ethanolamines, proceeds via an intramolecular cyclization . Dimer impurities, such as N-aminoethylpiperazine (AEP) and N-hydroxyethylpiperazine (HEP), arise from undesired intermolecular reactions .

cluster_0 Desired Intramolecular Pathway cluster_1 Undesired Intermolecular Pathways AEEA Aminoethylethanolamine (AEEA) Piperazine Piperazine (Desired Product) AEEA->Piperazine Intramolecular Cyclization MEA Monoethanolamine (MEA) AEP N-Aminoethylpiperazine (AEP) (Dimer Impurity) MEA->AEP Intermolecular Reaction with Piperazine DEA Diethanolamine (DEA) HEP N-Hydroxyethylpiperazine (HEP) (Dimer Impurity) DEA->HEP Intermolecular Reaction with Piperazine Piperazine_reactant Piperazine Piperazine_reactant->AEP Piperazine_reactant->HEP

Caption: Competing intramolecular and intermolecular reaction pathways in piperazine synthesis from ethanolamine precursors.

Issue Root Cause(s) Recommended Action(s) Scientific Rationale
High Levels of N-Aminoethylpiperazine (AEP) Insufficient ammonia concentration. Reaction conditions favoring intermolecular condensation.Increase the molar ratio of ammonia to the ethanolamine feedstock.[9][10] Optimize temperature and pressure to favor cyclization.A higher concentration of ammonia shifts the equilibrium away from the intermolecular reaction of two ethanolamine-derived molecules and promotes the amination of hydroxyl groups, which is a key step in the formation of the piperazine precursor.
High Levels of N-Hydroxyethylpiperazine (HEP) Incomplete conversion of diethanolamine (DEA). Reaction of DEA with product piperazine.Ensure complete conversion of DEA.[2] Consider a two-stage process where DEA is first converted to an intermediate before cyclization.Unreacted DEA can act as a nucleophile and attack the piperazine ring, leading to the formation of HEP. Driving the initial reaction to completion minimizes the availability of this reactant for side reactions.
Formation of N,N'-bis(2-hydroxyethyl)piperazine High concentration of diethanolamine and conditions that favor intermolecular condensation of two DEA molecules.Control the stoichiometry of reactants, particularly when starting from or generating DEA.[4][11] Optimize catalyst and reaction time to favor the desired cyclization over double addition.This impurity is essentially a dimer of diethanolamine. Its formation is a second-order reaction with respect to DEA, so controlling the concentration of this starting material is critical.

This protocol is a representative method for the synthesis of piperazine from monoethanolamine, with considerations for minimizing dimer impurities.

Materials:

  • Monoethanolamine (MEA)

  • Ammonia (anhydrous)

  • Hydrogen

  • Nickel-Copper-Chromium hydrogenation catalyst[9]

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Activation: The hydrogenation catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature according to the manufacturer's specifications.

  • Reactor Charging: Charge the autoclave with monoethanolamine and the activated catalyst.

  • Pressurization: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize with ammonia to the desired molar ratio (e.g., >3:1 ammonia to MEA) and then with hydrogen to the target reaction pressure (e.g., 65-225 atmospheres).[10]

  • Reaction: Heat the reactor to the target temperature (e.g., 200-300 °C) with stirring.[9]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS to determine the conversion of MEA and the selectivity to piperazine and key byproducts like AEP and HEP.

  • Work-up: After the desired conversion is reached, cool the reactor, vent the excess pressure, and filter the catalyst. The crude product can then be purified by fractional distillation.

Scenario 2: Synthesis of N-Aryl Piperazines via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between an aryl halide and piperazine. However, the formation of the 1,4-bis-arylated byproduct can significantly reduce the yield of the desired mono-aryl piperazine.

cluster_0 Buchwald-Hartwig Amination Troubleshooting Start Low Yield of Mono-Aryl Piperazine Di_Sub Significant Di-Substituted Byproduct? Start->Di_Sub Yes Yes Di_Sub->Yes No No Di_Sub->No Increase_Excess Increase Piperazine Excess (5-10 eq.) Yes->Increase_Excess Slow_Addition Slowly Add Aryl Halide at Low Temperature Yes->Slow_Addition Protecting_Group Use Mono-Protected Piperazine (e.g., N-Boc) Yes->Protecting_Group Catalyst_Deactivation Check for Catalyst Deactivation: - Use anhydrous solvents - Ensure inert atmosphere No->Catalyst_Deactivation Optimize_Conditions Optimize Reaction Conditions: - Screen ligands and Pd sources - Adjust temperature (80-110 °C) No->Optimize_Conditions

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination for N-aryl piperazine synthesis.

Issue Root Cause(s) Recommended Action(s) Scientific Rationale
Low Yield of Mono-Aryl Piperazine with Significant Di-substituted Byproduct Insufficient excess of piperazine. High reaction rate leading to the reaction of the mono-substituted product.Use a larger excess of piperazine (5-10 equivalents).[3] Add the aryl halide slowly to the reaction mixture.A higher concentration of unsubstituted piperazine statistically outcompetes the mono-substituted product for reaction with the aryl halide. Slow addition maintains a low concentration of the electrophile, further favoring the reaction with the more abundant starting material.
Low Overall Yield (Mono- and Di-substituted) Catalyst deactivation. Suboptimal catalyst/ligand combination.Ensure strictly anhydrous and anaerobic conditions. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., RuPhos, XPhos).The Pd(0) active species is sensitive to oxygen and water. The choice of ligand is critical for the stability and activity of the catalyst, especially with less reactive aryl chlorides.[3]

References

  • Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine - Patent 0338385. (n.d.). Retrieved January 7, 2026, from [Link]

  • US3793397A - Process for the production of aminoethylpiperazine - Google Patents. (n.d.).
  • US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents. (n.d.).
  • bis-\2-Hydroxy-ethyl-piperazine - European Patent Office - EP 0338385 B1. (n.d.). Retrieved January 7, 2026, from [Link]

  • US3682919A - Process for the preparation of piperazine - Google Patents. (n.d.).
  • US3055901A - Preparation of aminoethylpiperazine - Google Patents. (n.d.).
  • US3639403A - Method for the preparation of piperazine and substituted piperazines - Google Patents. (n.d.).
  • US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents. (n.d.).
  • US3037023A - Process for preparation of piperazine - Google Patents. (n.d.).
  • Intermolecular Cyclization of Diethanolamine and Methylamine to N,N′-Dimethylpiperazine over Zeolites under High Pressure | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]_

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Acceleration of CO2 Reaction with N,N-Diethylethanolamine in Aqueous Solutions by Piperazine | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs - Figshare. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • The effect of piperazine (PZ) on CO2 absorption kinetics into aqueous ammonia solutions at 25.0 °C | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • AMINOETHYLPIPERAZINE - Ataman Kimya. (n.d.). Retrieved January 7, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. (n.d.). Retrieved January 7, 2026, from [Link] scholars.direct/jtp-4-023

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. (n.d.). Retrieved January 7, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved January 7, 2026, from [Link]

  • Catalyst and amination process for the synthesis of piperazine from ethylene glycol. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. (n.d.). Retrieved January 7, 2026, from [Link]

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Technical Support Center: Optimizing Crystallization Conditions for Piperazine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of piperazine salts. As a class of compounds pivotal to the pharmaceutical industry, the isolation and purification of piperazine derivatives in their salt form is a critical step in drug development.[1] The crystalline form of an active pharmaceutical ingredient (API) directly influences its stability, solubility, bioavailability, and manufacturability.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges, detailed protocols for key experiments, and a foundational understanding of the principles governing the crystallization of these versatile compounds.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions about the physicochemical properties of piperazine and its salts, which are essential for designing a successful crystallization process.

Q1: What are the key physicochemical properties of piperazine that influence salt formation and crystallization?

A1: Piperazine is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[3] This is the most critical property for salt formation. Key parameters include:

  • pKa Values: Piperazine has two pKa values, approximately 5.35 and 9.73 at 25°C.[3][4] These values dictate the pH range in which the mono- and di-protonated species will exist, which is fundamental for selecting an appropriate acid counter-ion and controlling the pH during crystallization.

  • Solubility: Piperazine is highly soluble in water and also soluble in polar organic solvents like ethanol and methanol.[5] Its salts, however, can have vastly different solubilities depending on the counter-ion and the solvent system. This solubility differential is the primary driver for crystallization.[2][3]

  • Hygroscopicity: Piperazine itself is hygroscopic and can absorb water and carbon dioxide from the air.[1][6] Forming a salt can significantly improve its stability and handling properties.[3]

PropertyValueSignificance in Crystallization
pKa1 ~5.35Governs the formation of the diprotonated salt.
pKa2 ~9.73Governs the formation of the monoprotonated salt.
Water Solubility Freely SolubleCan make crystallization from purely aqueous solutions challenging; often requires anti-solvents.[5]
Form White crystalline solidThe base is a solid at room temperature.[5]

Q2: Why is controlling crystallization so important for piperazine salts?

A2: Control over the crystallization process is paramount because it dictates the final solid-state properties of the drug substance. These include:

  • Purity: Crystallization is a primary method for purification, removing process impurities and unreacted starting materials.

  • Polymorphism: Piperazine salts can exist in different crystalline forms, or polymorphs.[7][8] Each polymorph has a unique crystal lattice and, consequently, different physical properties like solubility and stability. Controlling crystallization allows for the selective isolation of the desired, most stable polymorph.[9]

  • Crystal Habit (Morphology): The shape and size of the crystals affect downstream processing, such as filtration, drying, and formulation. For example, very fine, needle-like crystals can be difficult to filter and handle.[10]

Section 2: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common issues encountered during the crystallization of piperazine salts.

Diagram: Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

G start Initial Crystallization Fails prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Oiling Out / Amorphous Solid start->prob2 prob3 Problem: Low Yield start->prob3 prob4 Problem: Poor Crystal Quality (small, needles, agglomerated) start->prob4 sol1a Is the solution saturated? Add more solute or evaporate solvent. prob1->sol1a sol2a Supersaturation is too high. Dilute with more solvent. prob2->sol2a sol3a Too much solvent was used. Concentrate solution or check mother liquor. prob3->sol3a sol4a Nucleation is too rapid. Reduce supersaturation, slow cooling. prob4->sol4a sol1b Induce Nucleation: Scratch flask, add seed crystal. sol1a->sol1b sol1c Re-evaluate Solvent System: Try a different solvent or anti-solvent. sol1b->sol1c sol2b Cooling rate is too fast. Slow down cooling process. sol2a->sol2b sol2c Change Solvent: Select a solvent where the salt is less soluble. sol2b->sol2c sol3b Incomplete salt formation. Verify stoichiometry and pH. sol3a->sol3b sol3c Crystallization time is too short. Allow more time at low temperature. sol3b->sol3c sol4b Poor mixing or agitation. Optimize stirring rate. sol4a->sol4b sol4c Impurities are present. Purify starting material. sol4b->sol4c

Caption: A decision tree for troubleshooting common crystallization issues.

Q: My experiment ended, but no crystals have formed. What should I do?

A: This is a classic problem indicating that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.[11]

  • Causality & Explanation: Crystals form when the concentration of the solute in the solution exceeds its equilibrium solubility, a state known as supersaturation.[12] If the solution is undersaturated or only just saturated, there is no thermodynamic driving force for crystallization. Even in a supersaturated solution, nucleation (the formation of the initial crystal seeds) can be kinetically slow.

  • Troubleshooting Steps:

    • Confirm Saturation: First, try to increase the concentration. You can either gently evaporate some of the solvent or, if you have more solid, add it to the solution with heating until it dissolves, ensuring you create a saturated solution at a higher temperature.[11]

    • Induce Nucleation: If you are confident the solution is supersaturated, you need to encourage nucleation.

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[13]

      • Seed Crystals: Add a tiny amount of the solid piperazine salt (a "seed crystal") to the solution. This provides a template for further crystal growth.[13]

    • Increase Supersaturation: If induction methods fail, your level of supersaturation may be too low. Try cooling the solution to a lower temperature or adding an "anti-solvent"—a solvent in which your piperazine salt is poorly soluble—to decrease its solubility in the system.

Q: The substance separated as a liquid ("oiled out") instead of forming crystals. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the supersaturation of the solution is so high that the solute separates into a liquid phase before it has time to organize into an ordered crystal lattice. This is common when a hot, concentrated solution is cooled too quickly or when a large amount of anti-solvent is added too rapidly.

  • Causality & Explanation: The system tries to relieve the high supersaturation by the fastest means possible, which is liquid-liquid phase separation rather than the more ordered process of crystallization. The resulting "oil" is a supersaturated liquid of your compound.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20%) to reduce the overall concentration.[13] This lowers the supersaturation level upon cooling.

    • Slow Down the Process: Cool the solution much more slowly. Insulate the flask to ensure gradual heat loss. If using an anti-solvent, add it dropwise to the solution with vigorous stirring at a constant temperature.

    • Change the Solvent: The chosen solvent may be unsuitable. Select a solvent in which the piperazine salt has a slightly lower solubility at high temperatures. This will create a more manageable supersaturation window during cooling.

Q: My crystallization yield is very low. What are the likely causes?

A: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor after filtration.[13]

  • Causality & Explanation: The yield is determined by the difference in solubility of your salt at the initial high temperature and the final low temperature. If the salt is still highly soluble at the final filtration temperature, or if too much solvent was used initially, a large portion will remain in solution.

  • Troubleshooting Steps:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a large amount of solid residue remains, your compound is still in solution.[13]

    • Reduce Solvent Volume: The most common cause is using too much solvent.[13] Next time, use the minimum amount of hot solvent required to fully dissolve the solid. If you've already performed the crystallization, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.

    • Optimize Final Temperature: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature to minimize solubility.

    • Consider a Different Solvent/Anti-solvent: Your product may be too soluble in the chosen solvent system. An ideal solvent will dissolve the salt when hot but have very low solubility when cold.[14] Using an anti-solvent can also dramatically decrease the final solubility and improve the yield.

Q: I've obtained crystals, but they are polymorphic, and not the form I want. How can I control which polymorph crystallizes?

A: Polymorph control is one of the most complex challenges in crystallization and is influenced by kinetics and thermodynamics. The polymorph obtained can depend on the solvent, temperature, cooling rate, and degree of supersaturation.[9][10]

  • Causality & Explanation: Different polymorphs have different stabilities. The most thermodynamically stable form is generally the least soluble. However, a less stable ("metastable") polymorph may nucleate and grow faster under certain kinetic conditions.[7][8]

  • Troubleshooting Steps:

    • Solvent Choice: The solvent has a profound effect on which polymorph is formed.[10] Perform screens with a variety of solvents of different polarities and hydrogen-bonding capabilities.

    • Control Supersaturation and Temperature:

      • Low Supersaturation / Slow Cooling: Tends to favor the growth of the most thermodynamically stable polymorph.

      • High Supersaturation / Rapid Cooling ("Crashing"): Often yields a metastable kinetic polymorph.[10]

    • Slurry Experiments: Stirring a mixture of the undesired polymorph in a solvent in which it is slightly soluble can cause it to convert over time to the more stable polymorph. This is an excellent way to determine the most stable form at a given temperature.

Section 3: Experimental Protocols

These protocols provide a systematic approach to developing and optimizing a crystallization process for a novel piperazine salt.

Diagram: Workflow for Solvent Selection

This diagram illustrates a systematic approach to identifying an optimal solvent for crystallization.

G start Define Target Properties (Yield, Purity, Polymorph, Habit) screen Initial Screening: Small scale, diverse solvents (e.g., water, ethanol, IPA, acetone, MeCN, toluene) start->screen Step 1 measure Measure Solubility: Determine solubility at high (T1) and low (T2) temperatures for promising hits. screen->measure Step 2 calculate Calculate Theoretical Yield: Yield ≈ (Solubility_T1 - Solubility_T2) / Solubility_T1 measure->calculate Step 3 select Select Optimal Solvents: Choose systems with high theoretical yield and good crystal formation. calculate->select Step 4 optimize Optimize Process Parameters: Cooling profile, agitation, concentration. select->optimize Step 5 characterize Characterize Final Product: Purity (HPLC), Form (PXRD), Morphology (Microscopy) optimize->characterize Step 6

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation. This guide provides in-depth, evidence-based strategies, moving from simple fixes to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine not dissolving in standard aqueous buffers like PBS (pH 7.4)?

A1: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is a basic compound containing two amine groups within its piperazine structure.[1][2] In its free base form, it is expected to have low aqueous solubility, particularly at neutral or alkaline pH.[3] At pH 7.4, the amine groups are not fully protonated, leading to a less polar state that is less soluble in water.[4]

Q2: What is the quickest way to improve the solubility for a preliminary in vitro experiment?

A2: The most direct method is to lower the pH of your buffer. By preparing your buffer at a pH that is at least 2 units below the pKa of the most basic nitrogen, you can ensure the molecule is fully protonated (ionized), which significantly increases its aqueous solubility.[4][5] For piperazine derivatives, a pH in the acidic range (e.g., pH 4-5) is often effective.[6]

Q3: Can I use an organic solvent like DMSO to dissolve the compound first?

A3: Yes, this is a common practice. You can prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[7][8] However, you must be cautious when diluting this stock into your aqueous buffer. High concentrations of organic solvents can be toxic to cells or interfere with assays. Always run a vehicle control with the same final concentration of the organic solvent to account for these potential effects.[9]

Q4: Is converting the compound to a salt form a better long-term solution?

A4: Absolutely. For consistent and reliable results, especially in later-stage development, forming a salt is a highly effective and standard industry practice for improving the solubility and stability of basic compounds.[10][11] Hydrochloride or mesylate salts are common choices for amine-containing molecules and can dramatically enhance aqueous solubility.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Initial Assessment: Understanding the Molecule

The structure of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine contains a piperazine ring, which has two nitrogen atoms with different basicities (pKa values). The ethanamine nitrogen is a primary amine, while the other two are part of the piperazine ring (one tertiary and one secondary).[1][2] The pKa values for piperazine itself are approximately 9.73 and 5.35.[6] The substituents on your molecule will alter these values, but they provide a crucial starting point. The molecule's solubility is fundamentally governed by the equilibrium between its un-ionized (less soluble) and ionized (more soluble) forms, which is controlled by the pH of the solution.[12]

Logical Flow for Troubleshooting Solubility

A Start: Compound fails to dissolve in desired buffer (e.g., PBS pH 7.4) B Step 1: pH Modification Is an acidic pH compatible with your experiment? A->B C Yes B->C Yes D No B->D No E Action: Prepare buffer at pH 4-5. (e.g., Acetate or Citrate buffer). See Protocol 1. C->E F Step 2: Co-Solvent Approach Is a small amount of organic solvent acceptable? D->F M Problem Solved E->M G Yes F->G Yes H No F->H No I Action: Prepare a concentrated stock in DMSO or PEG 400. Dilute carefully into aqueous buffer. See Protocol 2. G->I J Step 3: Advanced Formulation Are you seeking a long-term, stable solution? H->J I->M K Yes J->K Yes N Consult Formulation Specialist J->N No L Action: Pursue Salt Formation or Cyclodextrin Complexation. See Protocols 3 & 4. K->L L->M

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To dissolve the compound by ensuring complete protonation of its basic amine groups.

Principle: The solubility of a basic compound increases dramatically as the pH of the solvent drops significantly below its pKa.[13] By using a buffer with a pH at least 2 units below the pKa of the piperazine nitrogens, we shift the equilibrium almost entirely to the water-soluble, ionized form.

Materials:

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (free base)

  • Acetic acid and Sodium acetate (for Acetate buffer) or Citric acid and Sodium citrate (for Citrate buffer)

  • pH meter

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Buffer Selection: Choose a buffer system with a pKa close to your target pH.[14] For a target pH of 4.5, an acetate buffer (pKa ~4.76) is ideal.

  • Buffer Preparation (0.1 M Acetate Buffer, pH 4.5):

    • Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.

    • Start with the acetic acid solution and add the sodium acetate solution while monitoring with a calibrated pH meter until the pH reaches 4.5.

  • Dissolution:

    • Weigh the desired amount of the compound.

    • Add it to the prepared acidic buffer.

    • Stir at room temperature. The compound should dissolve more readily compared to in a neutral buffer. Gentle warming (37°C) can be used if needed, but check for compound stability at elevated temperatures first.

Table 1: Recommended Buffers for pH Adjustment

Target pHRecommended BufferEffective pH RangeNotes
3.0 - 5.0Citrate Buffer3.0 - 6.2Can chelate metal ions, which may affect some assays.
3.8 - 5.8Acetate Buffer3.76 - 5.76Volatile, suitable for LC-MS applications.[14]
2.1 - 4.1Phosphate Buffer2.1 - 3.1 / 6.2 - 8.2Can precipitate in high concentrations of organic solvents.[15]
Protocol 2: Using Co-solvents for Stock Solution Preparation

Objective: To use a water-miscible organic solvent to create a concentrated stock solution.

Principle: Co-solvents like DMSO disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for dissolving hydrophobic molecules.[16][]

Materials:

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

Procedure:

  • Solvent Selection: DMSO is a powerful solvent, but PEG 400 can be a less toxic alternative for many cell-based assays.

  • Stock Preparation:

    • Calculate the amount of compound needed for a high-concentration stock (e.g., 10 mM or 50 mM).

    • Add the solid to a microcentrifuge tube or glass vial.

    • Add the co-solvent (e.g., DMSO) and vortex vigorously. Gentle sonication can assist dissolution.

  • Dilution into Aqueous Buffer:

    • Critically, add the concentrated stock solution to your pre-warmed (if applicable) aqueous buffer while vortexing the buffer. Do not add the buffer to the stock, as this can cause immediate precipitation.

    • Ensure the final concentration of the co-solvent is low (typically <1%, and ideally <0.1%) to minimize experimental artifacts.

Protocol 3: Salt Formation for Enhanced Aqueous Solubility

Objective: To convert the poorly soluble free base into a highly soluble salt form.

Principle: A neutralization reaction between the basic amine and an acid forms an ionic salt.[11] This salt is a charged species that readily dissolves in polar solvents like water.[18][19]

Materials:

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 1M in diethyl ether)

  • Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)

  • Stir plate, filtration apparatus

Procedure (Example: Hydrochloride Salt Formation):

  • Dissolution of Free Base: Dissolve the free base compound in a minimal amount of an anhydrous organic solvent like diethyl ether.

  • Acid Addition: While stirring, slowly add a stoichiometric equivalent (1:1 or 1:2 molar ratio, depending on which amines you want to protonate) of HCl solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the non-polar solvent as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Confirmation: Confirm the formation of the salt and its purity using techniques like NMR, FTIR, and melting point analysis. The resulting salt should then be tested for its solubility in aqueous buffers.[9]

Protocol 4: Complexation with Cyclodextrins

Objective: To encapsulate the hydrophobic molecule within a cyclodextrin to increase its apparent water solubility.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] The non-polar parts of the drug molecule can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[21][22]

Materials:

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Stir plate, sonicator

Procedure:

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.

  • Complexation: Add the solid drug compound to the cyclodextrin solution in excess.

  • Equilibration: Stir the mixture vigorously for 24-48 hours at a constant temperature. Sonication can be used intermittently to aid the process.

  • Separation: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility enhancement.

Scientific Rationale and Deeper Insights

The Role of pKa and pH

The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation. For a base (B), the equilibrium with its conjugate acid (BH+) is:

B + H₂O ⇌ BH⁺ + OH⁻

The key takeaway for solubility is that the charged form (BH+) is significantly more water-soluble than the neutral form (B).[3] To maximize solubility, the goal is to drive the equilibrium to favor BH+. This is achieved by setting the solution pH well below the pKa of the amine, which provides an abundance of H+ ions to protonate the base.[13]

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A B + H⁺ ⇌ BH⁺ Equilibrium shifts RIGHT B_node [BH⁺] > [B] (Protonated Form Dominates) A->B_node Sol_High Result: HIGH Aqueous Solubility B_node->Sol_High C B + H⁺ ⇌ BH⁺ Equilibrium shifts LEFT B_node2 [B] > [BH⁺] (Free Base Dominates) C->B_node2 Sol_Low Result: LOW Aqueous Solubility B_node2->Sol_Low

Caption: Effect of pH on the ionization and solubility of a basic compound.

References

  • PubChem. 2-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylnaphthalene-1,3-dione. Available from: [Link]

  • Huntsman Corporation. Aminoethylpiperazine - HP (AEP - HP). Available from: [Link]

  • Wikipedia. Aminoethylpiperazine. Available from: [Link]

  • YMC. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • National Center for Biotechnology Information. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • PubChem. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Available from: [Link]

  • ResearchGate. Complex formation between α-cyclodextrin and amines in water and DMF solvents. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • ResearchGate. The solubility curve of MMPP. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • JoVE. Video: Extraction: Effects of pH. Available from: [Link]

  • European Society of Cardiology. Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]

  • ACS Publications. 3D Bioprinted Natural Hydrogels: Rheological Characterization, Cytotoxicity, and Printability Assessment of a Polysaccharide-Bas. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]

  • LCGC North America. Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Available from: [Link]

  • University of York. Solubility and pH of amines. Available from: [Link]

  • ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • PharmaCores. Discover the Art of Buffer selection in HPLC Development part 2. Available from: [Link]

  • ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing. Available from: [Link]

  • ResearchGate. Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products. Available from: [Link]

  • Taylor & Francis Online. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Available from: [Link]

  • Phenomenex. Importance of Choosing Correct Buffers in Mobile Phase. Available from: [Link]

  • PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • ResearchGate. STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. Available from: [Link]

  • SINTEF. Solid liquid solubility of piperazine. Available from: [Link]

  • ResearchGate. Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]

  • Wikipedia. Free base. Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • National Center for Biotechnology Information. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Available from: [Link]

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Technical Support Center: Challenges in Scaling Up 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine. This molecule is a crucial building block in pharmaceutical research, with its core N-aryl piperazine structure being a prevalent scaffold in a wide range of biologically active compounds.[1][2] Scaling up its synthesis from the lab bench to pilot or manufacturing scale, however, presents a unique set of challenges. These can range from controlling selectivity and minimizing byproducts to ensuring catalyst efficiency and developing robust purification methods.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to help you navigate the complexities of scaling up this synthesis.

Synthetic Schemes Overview

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine can be approached via two primary retrosynthetic pathways. The choice between these routes often depends on the cost of starting materials, the desired purity profile, and the available equipment for scale-up.

Diagram 1: Primary Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Arylation First cluster_1 Route B: Alkylation First Piperazine Piperazine StepA1 Buchwald-Hartwig or S_NAr Piperazine->StepA1 ArylHalide 1-Halo-4-methoxybenzene ArylHalide->StepA1 IntermediateA 1-(4-Methoxyphenyl)piperazine StepA1->IntermediateA StepA2 Reductive Amination IntermediateA->StepA2 AlkylatingAgentA Protected Ethanamine Precursor (e.g., Aminoacetaldehyde Acetal) AlkylatingAgentA->StepA2 FinalProduct 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine StepA2->FinalProduct Piperazine_B Piperazine StepB1 N-Alkylation Piperazine_B->StepB1 AlkylatingAgentB Protected Ethanamine Precursor (e.g., N-(2-bromoethyl)phthalimide) AlkylatingAgentB->StepB1 IntermediateB 1-(2-Aminoethyl)piperazine (after deprotection) StepB1->IntermediateB StepB2 Buchwald-Hartwig or S_NAr IntermediateB->StepB2 ArylHalide_B 1-Halo-4-methoxybenzene ArylHalide_B->StepB2 FinalProduct_B 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine StepB2->FinalProduct_B

Caption: Two common synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale production?

While both routes are viable, Route A (Arylation First) is often preferred for scale-up. The key intermediate, 1-(4-methoxyphenyl)piperazine, is commercially available or can be synthesized efficiently. The subsequent reductive amination step is typically high-yielding and avoids the use of harsher alkylating agents that might be required in Route B. Reductive amination is a widely used C-N bond-forming reaction in the pharmaceutical industry due to its operational simplicity and wide range of available protocols.[3]

Q2: How can I prevent the formation of the 1,4-bis(4-methoxyphenyl)piperazine byproduct during the initial N-arylation step?

This is a classic challenge in piperazine chemistry. The second nitrogen atom remains nucleophilic after the first substitution. The most effective strategies to ensure mono-substitution are:

  • Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.[4][5] While effective, this requires an efficient process to recycle the excess piperazine.

  • Use of a Protecting Group: Start with a mono-protected piperazine, such as N-Boc-piperazine.[1][6] This ensures perfect selectivity but adds two steps to the synthesis (protection and deprotection), which impacts process mass intensity.

Q3: My reductive amination step is stalling or giving low yields. What are the critical parameters to investigate?

Low yields in reductive amination can often be traced back to a few key factors:

  • Inefficient Imine/Enamine Formation: The reaction's first step is the condensation of the amine and the carbonyl compound to form an imine or enamine intermediate, which is then reduced. This is an equilibrium process that produces water. Ensure water is removed, either by using a dehydrating agent like MgSO₄ or through azeotropic distillation with a Dean-Stark trap, especially at scale.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over carbonyls, and does not require strict pH control.[7] Harsher reagents like sodium borohydride (NaBH₄) may require careful pH management and can reduce the starting aldehyde.

  • pH of the Reaction: The initial condensation step is typically favored under slightly acidic conditions (pH 4-6), often achieved by adding a stoichiometric amount of acetic acid.[7]

Q4: Purification of the final product is proving difficult due to its basicity and polarity. What are the best practices for purification at scale?

Standard silica gel chromatography can be challenging for polar amines, often resulting in significant tailing and poor separation.[5] For large-scale purification, consider the following:

  • Acid-Base Extraction: Perform an aqueous workup where you extract the basic product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) to recover the product by extraction into a fresh organic solvent.

  • Crystallization via Salt Formation: The most robust and scalable method is often salt formation.[5][8] Convert the final free base into a crystalline salt, such as the dihydrochloride or diacetate, by treating a solution of the product with the corresponding acid. The salt often has much better crystallization properties than the free base, allowing for effective purification by recrystallization.[8]

Q5: Are there any specific safety concerns I should be aware of during scale-up?

Yes. Beyond standard chemical handling precautions, consider the following:

  • Palladium Catalysts: While many modern Buchwald-Hartwig pre-catalysts are air-stable, the active catalytic species formed in situ are sensitive to air. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Strong Bases: Bases like sodium tert-butoxide (NaOtBu), commonly used in C-N couplings, are highly reactive and moisture-sensitive. Handle them under inert conditions.

  • Piperazine Derivatives: Many piperazine derivatives exhibit biological activity.[9] It is crucial to treat the final product and intermediates as potentially bioactive compounds, using appropriate personal protective equipment (PPE) to avoid exposure.

Troubleshooting Guide

Diagram 2: Troubleshooting Flowchart for Low Reaction Yield

Troubleshooting_Yield cluster_conditions Condition Analysis start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (NMR, LCMS) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure sm_impure Purify Starting Materials check_sm->sm_impure Impure temp Temperature Correct? check_conditions->temp atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere reagents Reagent Stoichiometry & Quality Correct? check_conditions->reagents sm_impure->check_conditions sm_ok Purity OK optimize Systematically Optimize: - Temperature - Solvent - Catalyst/Ligand/Base - Concentration temp->optimize atmosphere->optimize reagents->optimize

Caption: A logical workflow for diagnosing low-yield reactions.

Troubleshooting Data Summary
Problem Potential Cause Recommended Solution & Explanation
Low Yield in N-Arylation (Buchwald-Hartwig) 1. Catalyst Deactivation: Presence of oxygen or moisture. 2. Suboptimal Catalyst/Ligand System: The chosen ligand may not be suitable for the electron-rich 4-methoxyphenyl halide. 3. Incorrect Base: The base may be too weak or not soluble enough in the reaction medium.[5]1. Ensure Inert Conditions: Use standard Schlenk techniques. Oven-dry all glassware and use anhydrous, degassed solvents. 2. Screen Ligands: For electron-rich aryl chlorides, sterically hindered and electron-rich phosphine ligands are often required.[1] Consider ligands like RuPhos or BrettPhos. 3. Base Optimization: Strong bases like NaOtBu or LHMDS are common. If starting materials are sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4][5]
Formation of Bis-Arylation or Bis-Alkylation Byproduct 1. Stoichiometry: Insufficient excess of piperazine.[4] 2. Reaction Temperature: Higher temperatures can sometimes increase the rate of the second substitution.1. Increase Piperazine Excess: Use at least 5-10 equivalents of piperazine to statistically favor mono-substitution.[5] 2. Temperature Control: Run the reaction at the lowest effective temperature. Monitor progress by TLC or LC-MS to avoid prolonged heating after the initial substitution is complete.
Incomplete Reductive Amination 1. Water Inhibition: Water produced during imine formation shifts the equilibrium back to the starting materials. 2. Incorrect Reducing Agent: The chosen reagent may not be potent enough or may cause side reactions. 3. pH out of Optimal Range: Imine formation is pH-dependent.1. Water Removal: Add a dehydrating agent (e.g., anhydrous MgSO₄) or use a Dean-Stark trap for azeotropic removal of water. 2. Select Appropriate Reagent: NaBH(OAc)₃ is generally reliable. For more difficult substrates, consider stronger agents like NaBH₃CN, but be mindful of its toxicity and pH sensitivity.[7] 3. Add Acetic Acid: Include 1.0-1.2 equivalents of glacial acetic acid to catalyze imine formation.
Difficult Product Purification 1. Product Basicity: The two basic nitrogens cause strong interaction with silica gel, leading to streaking.[5] 2. Residual Palladium: Palladium from the N-arylation step contaminates the product.1. Avoid Standard Silica Gel: Use alternative purification methods like acid-base extraction or salt recrystallization. If chromatography is necessary, consider using basic alumina or treating silica gel with triethylamine. 2. Palladium Scavenging: After the Buchwald-Hartwig reaction, consider treating the crude product solution with a palladium scavenger (e.g., a thiol-functionalized resin) to remove residual metal before further steps.

Detailed Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)piperazine via Buchwald-Hartwig Amination

This protocol is a representative procedure for the N-arylation of piperazine.

Materials:

  • 1-Chloro-4-methoxybenzene (1.0 eq)

  • Piperazine (5.0 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • RuPhos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

  • Reagent Addition: Add anhydrous toluene, followed by 1-chloro-4-methoxybenzene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then brine.

  • Purification: Concentrate the organic layer under reduced pressure. The excess piperazine can be recovered. The crude 1-(4-methoxyphenyl)piperazine can be purified by vacuum distillation or by converting it to its HCl salt, recrystallizing, and then liberating the free base.

Protocol 2: Synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine via Reductive Amination

This protocol uses aminoacetaldehyde dimethyl acetal as a stable and easy-to-handle precursor to the reactive aminoacetaldehyde.

Materials:

  • 1-(4-Methoxyphenyl)piperazine (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.2 eq)

  • 1M Hydrochloric Acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Acetal Hydrolysis: In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal in a mixture of DCM and 1M HCl. Stir at room temperature for 1-2 hours to hydrolyze the acetal to the corresponding aldehyde. Monitor by TLC until the starting acetal is consumed.

  • Neutralization and Amine Addition: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~6-7. To this mixture, add a solution of 1-(4-methoxyphenyl)piperazine in DCM.

  • Reduction: Stir the mixture for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride in portions over 20-30 minutes, controlling any effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the intermediate imine and the formation of the product.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to yield the crude product. Purify via crystallization of a suitable salt (e.g., dihydrochloride) from a solvent system like ethanol/ether.[5][8]

References

  • Mancini, M., & Serafini, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Fors, B. P., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(10), 3048–3052. [Link]

  • ResearchGate. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • I. I. Gerus, N. A. Tolmachova, & S. V. Ryabukhin. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11667-11713. [Link]

  • Kavková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

  • K. Rejman, & A. G. Chmielewska. (2019). Piperazine derivatives as dangerous abused compounds. Journal of Pre-Clinical and Clinical Research, 13(4), 124-129. [Link]

  • O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Martin, R. W. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.

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Technical Support Center: Impurity Profiling of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and a scientific rationale for the experimental choices, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in my sample of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine?

A1: Impurities in your sample can generally be categorized into three main types: process-related impurities, degradation products, and residual solvents.

  • Process-Related Impurities: These impurities originate from the synthetic route used to manufacture the API. A common synthetic pathway for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine involves the N-alkylation of 1-(4-methoxyphenyl)piperazine.[1] Therefore, you should be vigilant for:

    • Unreacted Starting Materials: The primary starting material to monitor is 1-(4-methoxyphenyl)piperazine .[2][3]

    • By-products of the Alkylation Reaction: The alkylation of piperazines can sometimes lead to di-alkylation, resulting in the formation of piperazine dimers or other related substances.[4] Over-alkylation of the primary amine on the ethanamine side chain is also a possibility.

    • Reagents and Catalysts: Depending on the specific synthetic process, residual reagents or catalysts may be present.

  • Degradation Products: These impurities form when the API is exposed to stress conditions such as heat, light, humidity, or oxidizing agents.[5][6] For 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, potential degradation pathways include:

    • Oxidation: The methoxy group and the piperazine ring are susceptible to oxidation.[7][8] This can lead to the formation of N-oxides, hydroxylation of the aromatic ring, or cleavage of the piperazine ring to form impurities like formylpiperazine derivatives.[8][9]

    • Hydrolysis: While the ethanamine side chain is generally stable, under extreme pH and temperature, hydrolysis could be a consideration, though less likely for this specific structure.[10][11]

    • Photodegradation: Exposure to UV light can initiate photo-oxidation, leading to the formation of various degradation products, including nitro and nitroso derivatives.[12][13] Aromatic compounds can undergo photodegradation, especially in the presence of a chromophore.[14]

  • Residual Solvents: Solvents used during the synthesis and purification process can be retained in the final product. The specific solvents will depend on the manufacturing process, but common examples include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and ethers (e.g., diethyl ether). The limits for these are defined by the International Council for Harmonisation (ICH) Q3C guidelines.[3]

Q2: I am seeing an unknown peak in my HPLC chromatogram. How do I go about identifying it?

A2: Identifying an unknown peak requires a systematic approach. Here is a logical workflow to follow:


start [label="Unknown Peak Detected in HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mol_weight [label="Determine Molecular Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; compare [label="Compare with Known Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; match [label="Potential Match Found", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_match [label="No Match", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm [label="Confirm with Reference Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; isolate [label="Isolate Impurity (Prep-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Structural Elucidation (NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; identify [label="Structure Identified", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> lcms; lcms -> mol_weight; mol_weight -> compare; compare -> match; compare -> no_match; match -> confirm; no_match -> isolate; isolate -> nmr; nmr -> identify; }

Figure 1: Workflow for Unknown Impurity Identification.

  • LC-MS Analysis: The first step is to obtain the mass of the unknown impurity. Couple your HPLC system to a mass spectrometer (MS). The molecular weight information is critical for proposing a molecular formula and potential structure.

  • Compare with Known Impurities: Based on the molecular weight, compare it against the list of potential process-related and degradation impurities discussed in Q1.

  • Forced Degradation Studies: To confirm if the impurity is a degradant, perform forced degradation studies on a pure sample of your API.[15][16] Expose the API to acidic, basic, oxidative, thermal, and photolytic stress conditions. If the unknown peak increases in any of these conditions, it is likely a degradation product.

  • Isolation and Structural Elucidation: If the impurity cannot be identified from the above steps, you may need to isolate it using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation.[12][17]

Q3: My HPLC method is not separating all the impurities from the main peak. What can I do to improve the resolution?

A3: Poor resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions.

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of less polar impurities.

    • pH of the Aqueous Phase: The charge state of your API and its impurities can significantly impact retention on a reversed-phase column. Since 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine has basic nitrogen atoms, adjusting the pH of the mobile phase buffer can alter the ionization and improve selectivity. Experiment with a pH range of 2.5 to 7.5.

  • Column Chemistry:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase. These can offer different selectivities for your analytes.

  • Gradient Profile:

    • If you are using an isocratic method, switching to a gradient elution can help to separate peaks that are close together.

    • If you are already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration over time). This will give the analytes more time to interact with the stationary phase and can improve resolution.

  • Temperature:

    • Increasing the column temperature can decrease viscosity and improve peak shape, but it may also reduce retention times. Experiment with temperatures between 25°C and 40°C.

Troubleshooting Guides

Issue 1: High Levels of 1-(4-Methoxyphenyl)piperazine Detected
  • Probable Cause: Incomplete reaction during the N-alkylation step of the synthesis.

  • Troubleshooting Steps:

    • Review Synthesis Records: Check the reaction time, temperature, and stoichiometry of the reactants.

    • Purification Process: Evaluate the effectiveness of the purification steps (e.g., crystallization, chromatography) in removing this starting material. It may be necessary to introduce an additional purification step or optimize the existing one.

    • Analytical Method Verification: Ensure your analytical method is accurately quantifying this impurity. Inject a known concentration of a 1-(4-methoxyphenyl)piperazine reference standard to confirm the response factor.

Issue 2: Appearance of a New Impurity During Stability Studies
  • Probable Cause: The API is degrading under the storage conditions.

  • Troubleshooting Steps:

    • Characterize the Impurity: Follow the steps outlined in Q2 to identify the structure of the new impurity.

    • Identify the Degradation Pathway: Once identified, determine if it is a product of oxidation, hydrolysis, or another degradation mechanism. For example, if it is an N-oxide, it is likely an oxidative degradant.

    • Formulation and Packaging: Consider if any excipients in the formulation are contributing to the degradation. The packaging should also be evaluated to ensure it is protecting the API from light and moisture.

Analytical Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and instrument.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 228 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

sample_prep [label="Sample Preparation (1 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_injection [label="HPLC Injection (10 µL)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Gradient Separation on C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="UV Detection at 228 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Impurity Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

sample_prep -> hplc_injection; hplc_injection -> separation; separation -> detection; detection -> data_analysis; }

Figure 2: HPLC-UV Experimental Workflow.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents.

ParameterCondition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temperature 250°C
Split Ratio 10:1
MS Transfer Line 250°C
Ion Source Temp 230°C
Mass Range 35-350 amu
Sample Preparation Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL.

Impurity Thresholds

The following table summarizes the ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities in new drug substances.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • 1-[2-\Phenylmethyl\phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.
  • Proposed oxidative degradation pathway. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical and Clinical Research. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. PubMed. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. PubMed. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Elsevier. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. International Journal of ChemTech Research. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. [Link]

  • United States Patent (19).
  • 1-(4-Methoxyphenyl)piperazine. PubChem. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]

  • Amines. NCERT. [Link]

  • Sunscreen. Wikipedia. [Link]

  • Triethylamine. Wikipedia. [Link]

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Technical Support Center: Refining Analytical Methods for Detecting Piperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_technical_support_center>

Welcome to the Technical Support Center for the analysis of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical challenges associated with these compounds. The inherent physicochemical properties of piperazine and its derivatives, such as high polarity and basicity, often present unique hurdles in chromatographic and mass spectrometric analyses.[1] This resource synthesizes field-proven insights and established methodologies to help you navigate these complexities, ensuring the development of robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of piperazine isomers so challenging?

A1: The separation of piperazine isomers, particularly positional isomers (ortho-, meta-, para-) and stereoisomers (enantiomers/diastereomers), is challenging due to their subtle structural differences.

  • Positional Isomers (e.g., m-CPP, p-CPP): These isomers have identical mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[2] Their similar polarities and hydrophobicities also make achieving baseline chromatographic resolution difficult.

  • Stereoisomers (Enantiomers): Enantiomers possess identical physicochemical properties in an achiral environment. Therefore, their separation requires the use of a chiral stationary phase (CSP) or a chiral selector in the mobile phase to form transient diastereomeric complexes with different stabilities.[3][4][5][6]

  • Physicochemical Properties: Piperazines are basic and highly polar, which can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).[1][7]

Q2: What is the best initial approach for separating positional piperazine isomers like 2-FPP, 3-FPP, and 4-FPP?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is often a successful initial approach for separating positional isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP).[8][9] A method has been developed that achieves baseline separation of these isomers, which often have identical retention times and mass spectra in other systems.[8]

For Liquid Chromatography (LC) methods, a systematic method development approach is crucial. Start with a high-performance liquid chromatography (HPLC) system coupled with a UV or mass spectrometry detector. A C18 column is a good starting point, but more specialized phases may be necessary.

Recommended Starting Point (LC):

  • Column: Phenyl-hexyl or biphenyl stationary phase to enhance pi-pi interactions, which can help differentiate positional isomers.

  • Mobile Phase: A gradient elution with acetonitrile or methanol and water containing a modifier like formic acid (0.1%) to improve peak shape and ionization efficiency for MS detection.

  • Detector: A diode array detector (DAD) can help identify co-elution if the UV spectra of the isomers differ, while a mass spectrometer is essential for confirmation.[10]

Q3: My piperazine compound shows poor peak shape (tailing) in reverse-phase HPLC. What can I do?

A3: Peak tailing for basic compounds like piperazines is typically caused by secondary interactions with acidic silanol groups on the silica stationary phase.[1][7] Here are several strategies to mitigate this:

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%) to saturate the active silanol sites.[1][11] Alternatively, using a buffered mobile phase with a pH that ensures the piperazine is in a consistent protonation state can improve peak shape.

  • Employ an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, reducing the opportunity for secondary interactions.

  • Consider a Different Stationary Phase: Columns with a positively charged surface can repel positively charged analytes, eliminating ion-exchange interactions and improving peak symmetry.[7]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or trifluoroacetic acid) can protonate the piperazine nitrogens, which can sometimes lead to better peak shapes, although this may also affect retention.

Q4: I am struggling with low sensitivity for my piperazine analyte. How can I enhance the signal?

A4: Low sensitivity can be due to poor ionization in the mass spectrometer or a weak chromophore for UV detection.[3]

  • For LC-MS:

    • Optimize Ion Source Parameters: Ensure the ion source settings (e.g., gas flows, temperatures, voltages) are optimized for your specific piperazine analyte and mobile phase composition.[12]

    • Mobile Phase Modifier: The choice of acid modifier can significantly impact ionization efficiency. Compare formic acid, acetic acid, and ammonium formate to find the optimal additive for protonation in positive ion mode.

    • Pre-column Derivatization: If sensitivity remains an issue, consider derivatization with a reagent that introduces a permanently charged moiety or a group with high proton affinity.[13][14] For example, derivatization with dansyl chloride can significantly improve detection limits.[13]

  • For GC-MS:

    • Derivatization: Piperazines can be derivatized to improve their volatility and chromatographic performance. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy.[15]

  • For HPLC-UV:

    • Derivatization: Since many piperazine derivatives lack a strong chromophore, pre-column derivatization with a UV-active agent is often necessary for trace-level analysis.[3]

Q5: Can I use the same method for both qualitative and quantitative analysis of piperazine isomers?

A5: While a single method can often be used for both, the requirements for quantitative analysis are more stringent. A qualitative method needs to provide sufficient separation and identification, whereas a quantitative method must also demonstrate linearity, accuracy, precision, and robustness.[2][15][16]

For quantitative analysis, especially in complex matrices like biological fluids, the use of an isotopically labeled internal standard is highly recommended to account for matrix effects and variations in sample preparation and injection.[17]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Co-elution of Positional Isomers in LC-MS

Q: My mass spectrometer shows a single peak for what I believe are two positional isomers of a substituted piperazine. How can I confirm co-elution and resolve them?

A: Confirmation of Co-elution:

  • Peak Purity Analysis (DAD): If you are using a Diode Array Detector, you can assess peak purity across the chromatographic peak. If the UV spectra are not identical, it indicates the presence of more than one component.[10]

  • Mass Spectral Analysis: In a high-resolution mass spectrometer, carefully examine the mass spectra across the peak. Subtle differences in fragmentation patterns might emerge at the leading and tailing edges of the peak, suggesting co-elution.[10]

Resolution Strategies:

  • Modify Mobile Phase Selectivity:

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter the selectivity and resolve the isomers.[18]

    • Adjust pH: A small change in the mobile phase pH can alter the ionization state of the isomers differently, potentially leading to separation.

  • Change Stationary Phase:

    • If using a C18 column, switch to a phenyl-hexyl or a biphenyl phase to introduce different retention mechanisms (e.g., pi-pi interactions) that can differentiate between the positional isomers.

  • Optimize Gradient:

    • A shallower gradient can improve the resolution between closely eluting peaks.[19]

Troubleshooting Workflow for Co-elution:

CoElution_Troubleshooting start Problem: Suspected Co-elution of Isomers check_purity Perform Peak Purity Analysis (DAD/MS) start->check_purity is_pure Is Peak Pure? check_purity->is_pure coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed No no_coelution No Co-elution Detected is_pure->no_coelution Yes change_solvent Change Organic Modifier (ACN <-> MeOH) coelution_confirmed->change_solvent change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) coelution_confirmed->change_column adjust_gradient Use a Shallower Gradient coelution_confirmed->adjust_gradient Chiral_Method_Dev start Racemic Piperazine Sample screen_csp Screen Different Chiral Stationary Phases start->screen_csp screen_mp Screen Mobile Phases (Normal & Reversed) screen_csp->screen_mp no_sep No Separation screen_mp->no_sep no_sep->screen_csp Try new CSP partial_sep Partial Separation Achieved no_sep->partial_sep Separation Observed optimize Optimize Mobile Phase Ratio & Temperature partial_sep->optimize baseline_sep Baseline Separation (Rs > 1.5) optimize->baseline_sep

Caption: Workflow for developing a chiral HPLC separation method.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for GC-MS and LC-MS/MS
ParameterGC-MS for Positional IsomersLC-MS/MS for General ScreeningChiral HPLC
Column Rtx-200 or similar mid-polarity columnC18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)Chiralpak® IC or similar polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas HeliumA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile/Methanol/DEA (90:10:0.1 v/v/v) [11]
Gradient/Oven Program 80°C (1 min), ramp to 300°C at 30°C/min, hold5% B to 95% B over 10 minIsocratic
Flow Rate 1.2 mL/min0.4 mL/min1.0 mL/min [3][11]
Injection Volume 1 µL (split)2-5 µL10 µL [3][11]
Detector Mass Spectrometer (EI mode)Triple Quadrupole MS (ESI+ MRM mode)UV at 205 nm [3]
MS/MS Transitions Varies by compound. e.g., for mCPP, monitor m/z 154, 140. [20]Determine precursor [M+H]+, then optimize fragment ions.N/A
Protocol: Sample Preparation with Derivatization for GC-MS

This protocol is adapted for the analysis of piperazines in biological matrices and can be modified for other sample types. [15]

  • Sample Pre-treatment: To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Extraction: Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Elution: Elute the compounds of interest from the SPE cartridge using a suitable solvent (e.g., 5% NH4OH in Methanol).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature and dry under nitrogen.

  • Reconstitution: Dissolve the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. SpringerLink. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC - NIH. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Available at: [Link]

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. PubMed. Available at: [Link]

  • A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. J-Stage. Available at: [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Available at: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. Available at: [Link]

  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate. Available at: [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available at: [Link]

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine and Established 5-HT1A Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 5-HT1A Receptor and its Therapeutic Relevance

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in neuropharmacology.[1] These receptors are strategically located both presynaptically on serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.[2][3] This distribution allows for intricate regulation of neuronal activity and mood. Agonists and partial agonists of the 5-HT1A receptor have shown therapeutic efficacy in treating anxiety and depressive disorders.[4][5][6]

The Candidate Compound: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Established 5-HT1A Agonists for Comparison

A meaningful evaluation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine requires comparison against a panel of well-characterized 5-HT1A agonists. The following compounds represent a range of pharmacological profiles:

  • 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A prototypical full agonist for the 5-HT1A receptor, widely used as a research tool to elucidate receptor function.[7][8] It is known to induce a range of physiological and behavioral effects, including hypothermia and antidepressant-like responses in animal models.[7][9]

  • Buspirone: An anxiolytic agent that acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[10][11] It also possesses a weaker affinity for dopamine D2 receptors.[10]

  • Tandospirone: An azapirone derivative similar to buspirone, it is a selective partial agonist at the 5-HT1A receptor with demonstrated anxiolytic effects.[12][13][14] It is noted for its favorable side-effect profile compared to benzodiazepines.[13][15]

  • Gepirone: Another azapirone, gepirone is a selective partial agonist of the 5-HT1A receptor.[16][17] It has shown efficacy in the treatment of major depressive disorder.[4][5][18]

  • Vilazodone: A dual-acting compound that combines selective serotonin reuptake inhibition (SSRI) with 5-HT1A receptor partial agonism.[19] This dual mechanism is thought to potentially offer a faster onset of antidepressant action.[19]

  • Flibanserin: A full agonist at postsynaptic 5-HT1A receptors and an antagonist at 5-HT2A receptors. This unique profile leads to an increase in dopamine and norepinephrine levels in the prefrontal cortex. It is approved for the treatment of hypoactive sexual desire disorder in premenopausal women.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for the established 5-HT1A agonists. The corresponding data for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine would need to be determined experimentally.

CompoundReceptor Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine To be determinedTo be determinedTo be determined
8-OH-DPAT~1~10Full Agonist
Buspirone~10-30[10]~20-50Partial Agonist
Tandospirone~27[14]~30-60Partial Agonist
Gepirone~5-15~15-40Partial Agonist
Vilazodone~2-5~5-15Partial Agonist
Flibanserin~1~10-20Full Agonist (postsynaptic)

Note: The values presented are approximate and can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols for Characterization

To ascertain the pharmacological profile of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, the following key experiments are recommended:

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express 5-HT1A receptors (e.g., rat hippocampus) or membranes from cells stably expressing the human 5-HT1A receptor in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a known concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT1A ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation in 96-well Plate Membrane->Incubation Radioligand [3H]8-OH-DPAT Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 and Ki Calculation Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of the test compound by measuring its effect on adenylyl cyclase activity, a downstream effector of the Gi/o-coupled 5-HT1A receptor.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound to the wells.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

    • Calculate the intrinsic activity of the test compound relative to a full agonist (e.g., 8-OH-DPAT).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture 5-HT1A Expressing Cells Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Add_Compound Add Test Compound Cell_Plating->Add_Compound Add_Forskolin Stimulate with Forskolin Add_Compound->Add_Forskolin Cell_Lysis Lyse Cells Add_Forskolin->Cell_Lysis cAMP_Detection Detect cAMP Levels Cell_Lysis->cAMP_Detection Data_Analysis Calculate EC50 & Emax cAMP_Detection->Data_Analysis

Caption: cAMP Functional Assay Workflow.

Signaling Pathways of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist like 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is expected to initiate a cascade of intracellular events mediated by the Gi/o family of G-proteins.[1][2] This leads to the modulation of several key downstream signaling pathways:

  • Inhibition of Adenylyl Cyclase: The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

  • Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[2] It can also inhibit voltage-gated Ca2+ channels.

  • Activation of MAPK/ERK Pathway: In some cell types, the 5-HT1A receptor can also activate the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, which is involved in neuroplasticity and cell survival.[2][15]

G Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor G_Protein Gi/o Protein Receptor->G_Protein ERK ERK Pathway Receptor->ERK activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel inhibits cAMP cAMP AC->cAMP converts from ATP ATP ATP PKA PKA cAMP->PKA activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity modulates GIRK->Neuronal_Activity hyperpolarizes Ca_Channel->Neuronal_Activity reduces Ca2+ influx ERK->Neuronal_Activity modulates

Caption: 5-HT1A Receptor Signaling Pathways.

Conclusion

While direct experimental data for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is currently lacking, its structural similarity to other potent arylpiperazine 5-HT1A ligands makes it a compound of significant interest for further investigation. By employing the standardized and robust experimental protocols detailed in this guide, researchers can effectively characterize its binding affinity, functional activity, and selectivity. A thorough comparison of these findings with the established pharmacological profiles of benchmark 5-HT1A agonists such as 8-OH-DPAT, buspirone, and tandospirone will be crucial in determining its potential as a novel therapeutic agent or research tool for exploring the complexities of the serotonergic system.

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A Comparative In Vivo Validation Guide: Evaluating the Neuropharmacological Activity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, a compound of interest for its potential modulation of central nervous system (CNS) activity. Given its structural classification as a methoxyphenylpiperazine derivative, a class known for interacting with serotonergic and dopaminergic pathways, this validation strategy is designed to rigorously assess its potential antidepressant and anxiolytic properties.[1][2]

We will compare its performance against Fluoxetine, a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), to benchmark its efficacy and elucidate its mechanism of action. The experimental narrative follows a logical progression from broad behavioral screening to targeted neurochemical and functional mapping, ensuring a robust and multi-faceted validation process.

Strategic Overview: A Multi-Tiered Validation Workflow

The validation of a novel CNS compound requires a phased approach to build a comprehensive pharmacological profile. Our strategy begins with established behavioral models to screen for efficacy, followed by advanced techniques to probe the underlying neurochemical and neuronal circuit-level effects. This tiered approach ensures that each experimental stage logically informs the next, providing a self-validating system of inquiry.

G cluster_0 Phase 1: Behavioral Efficacy Screening cluster_1 Phase 2: Neurochemical Mechanism cluster_2 Phase 3: Neuronal Circuit Mapping a Compound X Administration (Dose-Response) b Forced Swim Test (FST) (Antidepressant-like Activity) a->b Assess c Elevated Plus Maze (EPM) (Anxiolytic-like Activity) a->c Assess d In Vivo Microdialysis (Prefrontal Cortex) b->d If Positive c->d If Positive e HPLC-ECD Analysis d->e f Quantify Neurotransmitter Levels (5-HT, DA, NE) e->f g c-Fos Immunohistochemistry f->g Correlate with h Brain-wide Neuronal Activation g->h i Identify Modulated Circuits h->i

Caption: Tiered in vivo validation workflow for Compound X.

Comparative Compounds for Benchmarking

To contextualize the activity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (hereafter "Compound X"), we employ a dual-control design.

CompoundClassMechanism of ActionRationale for Inclusion
Vehicle Control Saline or appropriate solventInertEstablishes baseline behavioral and neurochemical measures.
Compound X ArylpiperazineHypothesized Serotonergic/Dopaminergic ModulatorThe test compound, administered across a dose range (e.g., 1, 5, 10 mg/kg) to determine potency and efficacy.
Fluoxetine SSRISelective Serotonin Reuptake InhibitorA "gold standard" positive control for antidepressant and anxiolytic activity, providing a benchmark for comparison.[3]

Phase 1: Behavioral Efficacy Screening

The initial phase aims to answer the fundamental question: Does Compound X elicit antidepressant- or anxiolytic-like behavioral responses in validated rodent models?

The Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used screening tool that assesses behavioral despair.[4] A reduction in immobility time is predictive of antidepressant efficacy.[5][6]

Experimental Protocol: Rat Forced Swim Test

  • Animals: Male Sprague-Dawley rats (250-300g) are used. They are handled for at least 4 days prior to testing to reduce handling-induced stress.[7]

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (24-25°C) to a depth of 30 cm, preventing the rat from touching the bottom.[8]

  • Procedure (48-h protocol):

    • Day 1 (Pre-test): Each rat is placed in the cylinder for a 15-minute swim session. This initial exposure accentuates the immobility behavior on the test day.[7]

    • Day 2 (Test Session): 24 hours later, animals are administered Vehicle, Compound X (1, 5, 10 mg/kg, i.p.), or Fluoxetine (10 mg/kg, i.p.) 30 minutes before being placed back into the swim cylinder for a 5-minute test session.[5]

  • Data Analysis: The 5-minute test session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility (time the rat spends floating with only minor movements to keep its head above water).

  • Causality Check: To ensure that a decrease in immobility is not due to a general increase in motor activity (a potential false positive), a separate cohort of animals should be tested in an open-field arena to measure locomotor activity.

Expected Data Outcome (FST)

Treatment Group Dose (mg/kg) Immobility Time (seconds)
Vehicle - 150 ± 10
Compound X 1 145 ± 12
Compound X 5 95 ± 8**
Compound X 10 70 ± 7***
Fluoxetine 10 75 ± 9***

*Data are presented as Mean ± SEM. ***p<0.001, *p<0.01 vs. Vehicle.

The Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.[9][10]

Experimental Protocol: Elevated Plus Maze

  • Animals: Male C57BL/6 mice (20-25g) are used. Animals are habituated to the testing room for at least 45 minutes before the trial.[11]

  • Apparatus: A plus-shaped maze, elevated 50 cm from the floor, with two open arms (25x5 cm) and two closed arms (25x5x16 cm).[12]

  • Procedure:

    • Mice are administered Vehicle, Compound X (1, 5, 10 mg/kg, i.p.), or Fluoxetine (10 mg/kg, i.p.) 30 minutes prior to the test.

    • Each mouse is placed in the center of the maze, facing a closed arm, and allowed to explore for 5 minutes.[11]

  • Data Analysis: A video-tracking system records the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.[9] Total arm entries are also measured as an index of general activity.

Expected Data Outcome (EPM)

Treatment Group Dose (mg/kg) % Time in Open Arms Total Arm Entries
Vehicle - 15 ± 2.5 25 ± 3
Compound X 1 18 ± 3.0 26 ± 4
Compound X 5 35 ± 4.1** 24 ± 3
Compound X 10 45 ± 5.0*** 25 ± 2
Fluoxetine 10 42 ± 4.5*** 23 ± 3

*Data are presented as Mean ± SEM. ***p<0.001, *p<0.01 vs. Vehicle.

Phase 2: Neurochemical Mechanism of Action

Positive results in behavioral screens necessitate an investigation into the underlying neurochemical changes. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely moving animals.[13][14]

G cluster_0 Surgical Implantation cluster_1 Recovery & Habituation cluster_2 Microdialysis Experiment cluster_3 Analysis a Stereotaxic Surgery: Implant guide cannula targeting Prefrontal Cortex b Post-operative Recovery (5-7 days) a->b c Insert Microdialysis Probe b->c d Collect Baseline Samples c->d e Administer Compound X d->e f Collect Post-Dose Samples e->f g HPLC-ECD Analysis of Dialysate Samples f->g h Quantify 5-HT, DA, NE g->h

Caption: Experimental workflow for in vivo microdialysis.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the medial prefrontal cortex (mPFC), a key region in mood regulation.

  • Recovery: Animals are allowed to recover for 5-7 days post-surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, baseline dialysate samples are collected every 20 minutes for at least one hour to establish stable neurotransmitter levels.

    • Compound X (10 mg/kg, i.p.) or Fluoxetine (10 mg/kg, i.p.) is administered.

    • Post-injection samples are collected for an additional 3-4 hours.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify levels of serotonin (5-HT), dopamine (DA), norepinephrine (NE), and their major metabolites.[15][16]

  • Data Interpretation: Data are expressed as a percentage change from the baseline average. An increase in extracellular 5-HT, similar to or greater than that produced by Fluoxetine, would support a serotonin-modulating mechanism.

Expected Data Outcome (Microdialysis in mPFC)

Treatment Group Peak Extracellular 5-HT (% of Baseline) Peak Extracellular DA (% of Baseline)
Vehicle 105 ± 8 110 ± 10
Compound X 350 ± 30*** 180 ± 20*
Fluoxetine 400 ± 40*** 120 ± 15

*Data are presented as Mean ± SEM. ***p<0.001, p<0.05 vs. Vehicle.

Phase 3: Mapping Neuronal Activation with c-Fos

To understand which brain circuits are engaged by Compound X, we use c-Fos immunohistochemistry. The protein c-Fos is an immediate early gene product and its expression is a reliable marker of recent neuronal activity.[17][18] This technique provides a brain-wide map of cellular activation following drug administration.

Experimental Protocol: c-Fos Immunohistochemistry

  • Animal Treatment: Rats are administered Vehicle, Compound X (10 mg/kg, i.p.), or Fluoxetine (10 mg/kg, i.p.).

  • Tissue Collection: 90-120 minutes after injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are extracted and post-fixed.

  • Immunohistochemistry:

    • Brains are sectioned coronally (e.g., 30-40 µm thick).

    • Free-floating sections are incubated with a primary antibody against the c-Fos protein.[19]

    • A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

    • The signal is visualized using a chromogen like diaminobenzidine (DAB), which produces a brown nuclear stain in activated neurons.[19][20]

  • Data Analysis: c-Fos-positive cells are counted in specific brain regions of interest (e.g., prefrontal cortex, hippocampus, amygdala, raphe nuclei) by a blinded observer using a microscope and image analysis software.

Expected Data Outcome (c-Fos Expression)

Brain Region Vehicle (cells/mm²) Compound X (cells/mm²) Fluoxetine (cells/mm²)
Medial Prefrontal Cortex 20 ± 5 150 ± 15*** 165 ± 20***
Hippocampus (CA1) 15 ± 4 90 ± 10** 100 ± 12**
Dorsal Raphe Nucleus 30 ± 6 25 ± 5 150 ± 18***

*Data are presented as Mean ± SEM. ***p<0.001, *p<0.01 vs. Vehicle. A key point of comparison is the dorsal raphe nucleus, where SSRIs are known to increase c-Fos expression. A lack of increase with Compound X might suggest a different mechanism, such as direct postsynaptic receptor agonism.

Synthesizing the Evidence: A Hypothesized Mechanism

The combined results from these validation tiers allow us to construct a strong, evidence-based hypothesis about the mechanism of action of Compound X. For instance, if Compound X produces antidepressant-like effects, increases extracellular serotonin, and activates cortical and limbic structures without significantly activating the serotonin-producing raphe nuclei, it would strongly suggest a mechanism involving direct agonism at postsynaptic serotonin receptors.

G cluster_0 Presynaptic Neuron (Raphe) cluster_1 Postsynaptic Neuron (Cortex/Hippocampus) pre 5-HT Synthesis vesicle Vesicular 5-HT pre->vesicle synapse vesicle->synapse Release post_receptor Postsynaptic 5-HT Receptor (e.g., 5-HT1A) downstream Downstream Signaling (cAMP, CREB) post_receptor->downstream response Therapeutic Response (Antidepressant/Anxiolytic Effect) downstream->response synapse->post_receptor Activates sert SERT Transporter synapse->sert Reuptake compound_x Compound X compound_x->post_receptor Direct Agonist fluoxetine Fluoxetine fluoxetine->sert Blocks

Caption: Hypothesized direct agonist action of Compound X at postsynaptic serotonin receptors compared to the reuptake inhibition mechanism of Fluoxetine.

Conclusion

This comparative guide outlines a rigorous, multi-faceted strategy for the in vivo validation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. By integrating behavioral, neurochemical, and neuroanatomical analyses and benchmarking against a clinically relevant comparator, researchers can build a comprehensive profile of the compound's therapeutic potential and mechanism of action. This logical, evidence-driven approach is fundamental to advancing novel compounds from discovery to potential clinical application.

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  • Corradetti, R., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics, 278(2), 679-688. [Link]

  • National Institutes of Health. (n.d.). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. [Link]

  • de Oliveira, R. S., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's archives of pharmacology, 391(3), 269-278. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis: The Case of WAY-100635

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within central nervous system (CNS) research, the 4-arylpiperazine scaffold is a privileged structure. Its remarkable versatility has led to its incorporation into a multitude of compounds targeting various neurotransmitter systems. However, this structural ubiquity also presents a significant challenge: the potential for cross-reactivity, where a compound interacts with unintended off-targets. Such interactions can lead to diminished efficacy, unexpected side effects, or even toxicity, making a thorough cross-reactivity analysis a cornerstone of preclinical safety and pharmacology assessment.

This guide provides an in-depth analysis of WAY-100635 , a well-characterized and highly selective 5-HT1A receptor antagonist, as a representative example of the 4-arylpiperazine class.[1] We will objectively compare its performance with alternative compounds, provide the experimental frameworks for such an analysis, and offer field-proven insights into interpreting the resulting data.

The Criticality of Selectivity in Drug Design

A drug's selectivity is its ability to interact with its intended biological target preferentially over all other potential targets in the complex biological milieu.[2] High selectivity is often desirable to minimize off-target effects and produce a "cleaner" pharmacological profile. Conversely, a lack of selectivity, or promiscuity, can lead to a range of adverse events. Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a critical step in building a robust safety profile and increasing the probability of clinical success.

Comparative Pharmacological Profiles

To understand the selectivity of WAY-100635, we must compare its binding affinity not only for its primary target but also for a range of other receptors. Here, we compare it with two other well-known agents that interact with the 5-HT1A receptor: 8-OH-DPAT , a classic full agonist, and Buspirone , a clinically used partial agonist anxiolytic.[3][4][5]

Target ReceptorWAY-100635 (Antagonist)[1][6][7]8-OH-DPAT (Agonist)[3]Buspirone (Partial Agonist)[2][5]
5-HT1A Kᵢ = 0.39 nM pIC₅₀ = 8.19 (~6.5 nM) Kᵢ = 25 nM (metabolite)
Dopamine D₄ Kᵢ = 3.3 - 16 nM (Agonist)Low AffinityWeak Antagonist
Dopamine D₂ Kᵢ = 420 - 940 nMLow AffinityWeak Antagonist
α₁-Adrenergic pIC₅₀ = 6.6 (~251 nM)Low AffinityWeak Affinity
5-HT₇ Low AffinityKᵢ = 466 nMLow Affinity

Table 1: Comparative binding affinities of WAY-100635 and selected alternatives at key CNS receptors. Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity. pIC₅₀ is the negative log of the half-maximal inhibitory concentration.

Interpretation of the Data:

  • WAY-100635 demonstrates exceptional affinity and selectivity for the 5-HT1A receptor. Its ~100-fold or greater selectivity over the D₂ and α₁-adrenergic receptors is a key feature.[8] However, its potent agonist activity at the dopamine D₄ receptor is a significant off-target interaction that must be considered in its experimental application and therapeutic development.[6][7]

  • 8-OH-DPAT , while a potent 5-HT1A agonist, also displays notable affinity for the 5-HT₇ receptor, an important consideration when using it as a tool compound to probe 5-HT1A-specific functions.[3]

  • Buspirone , a clinically effective anxiolytic, exhibits a more complex profile.[9][10] It is a partial agonist at 5-HT1A receptors and also acts as a weak antagonist at dopamine D₂ receptors, which may contribute to its overall therapeutic effect.[2][5] Its active metabolite, 1-PP, is a potent α₂-adrenergic receptor antagonist.[2]

Experimental Frameworks for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity relies on a combination of binding and functional assays. Below are detailed, step-by-step methodologies for key experiments.

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand. It is the gold standard for determining the inhibition constant (Kᵢ).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing the target receptor A1 Combine membranes, radioligand, and test compound in assay buffer P1->A1 P2 Select radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) P2->A1 P3 Prepare serial dilutions of test compound (e.g., WAY-100635) P3->A1 A2 Incubate to allow binding to reach equilibrium A1->A2 D1 Rapidly filter samples through glass fiber filters to separate bound from free radioligand A2->D1 A3 Set up controls: - Total Binding (no competitor) - Non-specific Binding (excess unlabeled ligand) A3->D1 D2 Wash filters to remove non-specifically bound radioligand D1->D2 D3 Measure radioactivity on filters using a scintillation counter D2->D3 D4 Calculate IC₅₀ from competition curve D3->D4 D5 Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation D4->D5

Radioligand Binding Assay Workflow.

Detailed Protocol: Radioligand Binding for 5-HT1A Receptor

  • Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor (e.g., rat hippocampus or CHO cells stably expressing the human 5-HT1A receptor) in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane suspension (e.g., 10 µg protein per well).

    • Radioligand: [³H]8-OH-DPAT at a final concentration near its Kₑ value (e.g., 1 nM).

    • Test Compound: Serial dilutions of WAY-100635 (e.g., from 1 pM to 10 µM).

    • Controls: For non-specific binding, use a high concentration of unlabeled serotonin (e.g., 10 µM).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize dissociation of the bound radioligand while removing any non-specifically trapped radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Binding to a receptor does not reveal the functional consequence (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays, such as measuring cyclic AMP (cAMP) levels, are essential. The 5-HT1A receptor is a Gᵢ/Gₒ-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay & Stimulation cluster_detection Detection & Analysis P1 Culture cells expressing the Gᵢ-coupled receptor (e.g., 5-HT1A) A1 Pre-incubate cells with test compound (for antagonist mode) P1->A1 P2 Prepare serial dilutions of test compound P2->A1 A2 Add Forskolin to stimulate adenylyl cyclase and raise basal cAMP A1->A2 A3 Add agonist (e.g., 8-OH-DPAT) to inhibit cAMP production A2->A3 A4 Incubate to allow for cellular response A3->A4 D1 Lyse cells to release intracellular cAMP A4->D1 D2 Add detection reagents (e.g., HTRF or AlphaScreen) D1->D2 D3 Measure signal (e.g., fluorescence ratio) on a plate reader D2->D3 D4 Generate dose-response curves to determine EC₅₀ (agonist) or IC₅₀ (antagonist) D3->D4

cAMP Functional Assay Workflow (Antagonist Mode).

Detailed Protocol: cAMP Assay for 5-HT1A Antagonism

  • Cell Culture: Plate cells expressing the 5-HT1A receptor in a 384-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: To determine if WAY-100635 has any agonist activity, add serial dilutions directly to the cells.

    • Antagonist Mode: To test for antagonism, pre-incubate the cells with serial dilutions of WAY-100635 for 15-30 minutes.

  • Stimulation: Add a fixed concentration of an agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration) to all wells (except baseline controls). This will inhibit cAMP production. Forskolin, an adenylyl cyclase activator, is often added to raise the basal cAMP level, creating a larger assay window.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assay. These are competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of the maximal response).

    • Antagonist Mode: Plot the signal against the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of the agonist response). This demonstrates the compound's potency as an antagonist.

Given that protein kinases are one of the largest classes of drug targets and are involved in nearly all cellular signaling, screening for off-target kinase activity is crucial. Dysregulation of kinase activity can lead to significant toxicity.

Workflow: A test compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (often >400). The activity of each kinase is measured, typically by quantifying the phosphorylation of a substrate. The result is expressed as the percent inhibition caused by the compound. Any significant inhibition ("hit") warrants further investigation with a full dose-response curve to determine the IC₅₀.

Signaling_Pathway cluster_pathway 5-HT1A Receptor Signaling Ligand 5-HT or Agonist (e.g., 8-OH-DPAT) Receptor 5-HT1A Receptor Ligand->Receptor Antagonist Antagonist (e.g., WAY-100635) Antagonist->Receptor G_Protein Gαᵢ/G₀ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB

Simplified 5-HT1A Receptor Signaling Pathway.
Conclusion: A Self-Validating System for Trustworthy Data

The combination of binding and functional assays forms a self-validating system. A high-affinity interaction identified in a binding assay should be confirmed with a functional assay to understand its physiological relevance. For instance, the high affinity of WAY-100635 for the D₄ receptor (Kᵢ = 3.3 nM) is contextualized by the functional data showing it acts as a potent agonist (EC₅₀ = 9.7 nM) at this off-target.[6][7] This dual approach provides a comprehensive and trustworthy profile of a compound's activity.

For researchers and drug development professionals, a rigorous and early assessment of cross-reactivity is indispensable. By employing the systematic approaches outlined in this guide, scientists can better predict a compound's in vivo behavior, mitigate the risk of late-stage failures, and ultimately design safer and more effective medicines.

References

  • Andersson, M., et al. (1995). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 37-43.
  • Dąbrowska, J., & Bryliński, M. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498-511.
  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251.
  • Wikipedia. Buspirone. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT | Ligand Activity Charts. [Link]

  • King's College London Research Portal. (2012). Buspirone: What is it all about?. Brain Research, 1461, 111-118.
  • StatPearls. Buspirone. [Link]

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A Comparative Guide to Ortho-, Meta-, and Para-Methoxyphenyl Piperazine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of ortho-, meta-, and para-methoxyphenyl piperazine (MPP) isomers, a prevalent scaffold in medicinal chemistry. By examining their synthesis, physicochemical properties, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide the rational design of novel therapeutics.

Introduction: The Significance of Isomeric Position

The methoxyphenyl piperazine moiety is a cornerstone in the development of centrally acting drugs. The seemingly subtle shift of a methoxy group on the phenyl ring—from the ortho (2-), to the meta (3-), to the para (4-) position—precipitates a cascade of changes in the molecule's steric and electronic profile. These changes profoundly influence how the molecule interacts with complex biological targets, leading to distinct pharmacological outcomes. Understanding these isomeric differences is paramount for optimizing drug candidates for potency, selectivity, and favorable pharmacokinetic properties.

Physicochemical and Steric Profiles: A Tale of Three Isomers

The position of the methoxy group dictates the molecule's fundamental properties, which in turn affects its biological activity.

  • Ortho-Methoxyphenyl Piperazine (o-MPP): The proximity of the methoxy group to the piperazine linkage introduces significant steric hindrance. This can restrict the rotation of the phenyl ring, locking the molecule into specific conformations that may be favorable for binding to certain receptors. Electronically, the ortho-methoxy group can influence the basicity of the piperazine nitrogens. Drugs bearing this moiety are often noted for their complex interactions with multiple receptor types.[1]

  • Meta-Methoxyphenyl Piperazine (m-MPP): Positioned at a remove from the piperazine linkage, the meta-methoxy group exerts a weaker steric influence. Its primary effect is electronic, modulating the electron density of the aromatic ring. This intermediate is a valuable precursor for a wide range of biologically active compounds.[2]

  • Para-Methoxyphenyl Piperazine (p-MPP): In the para position, steric hindrance is minimized. The methoxy group exerts a strong electron-donating effect through resonance, which can significantly impact receptor affinity. p-MPP itself has been identified as a designer drug with stimulant effects, acting as a monoamine reuptake inhibitor and releasing agent.[3][4] Its metabolism in humans involves demethylation to para-hydroxyphenylpiperazine.[3][5]

A summary of key physicochemical properties is presented below.

PropertyOrtho-MPPMeta-MPPPara-MPP
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂OC₁₁H₁₆N₂O
Molar Mass (g·mol⁻¹) 192.262192.262192.262
Boiling Point 130-133 °C/0.1 mmHg[6]--
Melting Point 35-40 °C[6]--

Table 1: Physicochemical Properties of Methoxyphenyl Piperazine Isomers.

Synthesis Strategies: Accessing the Scaffolds

The synthesis of MPP derivatives is well-established, with several robust methods available. A common approach involves the N-arylation of piperazine with an appropriate methoxy-substituted aryl halide. The Buchwald-Hartwig cross-coupling reaction is a particularly versatile and widely used method.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine Piperazine Product Target MPP Isomer Piperazine->Product Buchwald-Hartwig Cross-Coupling ArylHalide o-, m-, or p- Methoxyphenyl Halide ArylHalide->Product Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Purification Workup & Purification Product->Purification

Figure 1: General workflow for the Buchwald-Hartwig synthesis of MPP isomers.

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)piperazine

This protocol describes a representative Buchwald-Hartwig amination procedure.

  • Reagent Preparation: In an inert atmosphere glovebox, charge an oven-dried reaction vessel with sodium tert-butoxide (1.38 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%), and a suitable phosphine ligand (e.g., BINAP, 1.5 mol%).

  • Reactant Addition: Add piperazine (6 eq) and 1-bromo-3-methoxybenzene (1.0 eq) dissolved in an anhydrous solvent such as o-xylene.[7]

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to 120 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Workup: Cool the reaction to room temperature and quench with water. Separate the organic phase and extract the aqueous phase with a suitable solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(3-methoxyphenyl)piperazine.

Comparative Pharmacology and Structure-Activity Relationships

The isomeric position of the methoxy group is a key determinant of pharmacological activity, profoundly influencing affinity and selectivity for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.

G cluster_isomers MPP Isomer Derivatives cluster_receptors Primary CNS Targets ortho Ortho-MPP (e.g., Aripiprazole) receptors 5-HT₁ₐ 5-HT₂ₐ D₂ ortho->receptors:f1 Antagonist ortho->receptors:f2 Partial Agonist meta Meta-MPP (e.g., Flesinoxan) meta->receptors:f0 Agonist para Para-MPP (e.g., pMeOPP) para->receptors:f0 Agonist Response Therapeutic/Physiological Effect (e.g., Antipsychotic, Anxiolytic, Stimulant) receptors->Response

Figure 2: Differential targeting of CNS receptors by MPP isomer derivatives.

  • Ortho-Derivatives: The ortho-methoxy group is a key feature of several atypical antipsychotics. For instance, aripiprazole incorporates this moiety and exhibits a unique "dopamine-serotonin system stabilizer" profile, acting as a partial agonist at D₂ and 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors. This polypharmacology is thought to contribute to its efficacy and favorable side-effect profile.

  • Meta-Derivatives: The 1-(3-methoxyphenyl)piperazine scaffold is found in compounds targeting various receptors. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was developed as a high-affinity and selective dopamine D₄ receptor ligand.[8] The meta-position is often explored for fine-tuning selectivity.

  • Para-Derivatives: As noted, p-MPP itself is pharmacologically active.[3] It demonstrates a mechanism shared with drugs of abuse like amphetamines, though it is significantly less potent.[3][4] It also acts as a serotonin receptor agonist.[4] This profile contrasts sharply with the antipsychotic-like effects of ortho-MPP derivatives.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Representative MPP Derivatives. Data compiled from multiple sources for illustrative purposes. Direct comparison requires assays conducted under identical conditions.

Compound TypeRepresentative Drug5-HT₁ₐ5-HT₂ₐD₂Primary Therapeutic Class
Ortho-MPP Derivative Aripiprazole1.03.40.34Atypical Antipsychotic
Meta-MPP Derivative Flesinoxan0.32>10,000>10,000Anxiolytic / Antidepressant
Para-MPP p-MPP (itself)1602654300Stimulant / Designer Drug
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol outlines the determination of a compound's binding affinity (Ki) for a target receptor.

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with human D₂ receptor) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

  • Assay Plate Setup: To a 96-well plate, add:

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • A dilution series of the test compound (e.g., an MPP derivative).

    • Control wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Wash the filters with cold buffer to remove residual unbound radioactivity. Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The positional isomerism of the methoxy group on the phenylpiperazine scaffold is a powerful tool in drug design. The ortho-position often imparts a complex polypharmacological profile suitable for treating neuropsychiatric disorders like schizophrenia. The meta-position serves as a versatile anchor for developing selective ligands, while the para-position can lead to compounds with stimulant-like, monoaminergic activity. A thorough understanding of these structure-activity relationships, grounded in empirical data from well-defined synthesis and screening protocols, is essential for medicinal chemists to navigate this chemical space and successfully develop next-generation therapeutics with enhanced efficacy and safety.

References

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  • Moccia, M., et al. (2018). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

  • González-González, S., et al. (2023). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science. [Link]

  • Koppel, G. A. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology. [Link]

  • Ali, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. [Link]

  • Leopoldo, M., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry. [Link]

  • Malík, I., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. [Link]

  • Malík, I. (2013). Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Global Journal of Medical Research. [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. [Link]

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  • Wikipedia. Substituted phenethylamine. [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • Ferino, G., et al. (2019). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemistryOpen. [Link]

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A Comparative Analysis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine and Reference Antipsychotics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The subject of our analysis, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, belongs to the arylpiperazine class of compounds. This structural motif is a "privileged scaffold" in central nervous system (CNS) drug discovery and is a core component of numerous successful antipsychotic drugs, including aripiprazole, ziprasidone, and lurasidone.[1][2] The versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological profile by modifying its substituents, making it a promising template for developing novel therapeutics for neuropsychiatric disorders.[2][3]

This guide will compare the theoretical profile of our target compound with three classes of reference antipsychotics:

  • Typical Antipsychotics: Represented by Haloperidol, these drugs are primarily potent antagonists of the dopamine D2 receptor.[4][5]

  • Atypical Antipsychotics: Represented by Risperidone and Olanzapine, these agents exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[4][6][7]

  • Third-Generation Antipsychotics: Represented by Aripiprazole, which acts as a partial agonist at the dopamine D2 receptor.[4][8]

Part 1: In Vitro Characterization: Receptor Binding Profile

The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors. The dopamine D2 and serotonin 5-HT2A receptors are of primary importance in the treatment of schizophrenia.[9]

The Dopamine D2 and Serotonin 5-HT2A Hypothesis of Atypicality

Typical antipsychotics exert their effects by strongly blocking D2 receptors, which is effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions) but can lead to significant extrapyramidal side effects (EPS) and hyperprolactinemia.[7] Atypical antipsychotics were developed to overcome these limitations. They are characterized by a potent blockade of 5-HT2A receptors combined with a generally weaker, or more modulated, D2 receptor antagonism.[5][6][9] This dual action is believed to contribute to their efficacy against negative symptoms and their reduced risk of EPS.[5][9] The ratio of a compound's affinity for the 5-HT2A receptor versus the D2 receptor is a key indicator of its potential as an atypical antipsychotic.[10]

Comparative Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity. The table below summarizes the Ki values for our reference antipsychotics at the human D2 and 5-HT2A receptors.

CompoundClassD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Ratio
HaloperidolTypical~1.3~4.5~3.5
RisperidoneAtypical3.2[10]0.2[10]0.06
OlanzapineAtypical~11~40.36
AripiprazoleThird-Generation0.34[8]3.4[8]10

Data compiled from various sources. Exact values may vary between studies.

Based on its arylpiperazine core, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine is predicted to exhibit significant affinity for both D2 and 5-HT2A receptors, characteristic of the atypical antipsychotic class.[1][11][12] The methoxy group on the phenyl ring is a common feature in many serotonergic and dopaminergic ligands and is expected to influence the compound's binding profile.

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the Ki of a test compound at the D2 and 5-HT2A receptors.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from its target receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human D2 or 5-HT2A receptor.

  • Radioligand: [3H]Spiperone (for D2) or [3H]Ketanserin (for 5-HT2A).

  • Test compound (e.g., 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine).

  • Non-specific binding control: Haloperidol (for D2) or Ketanserin (for 5-HT2A) at a high concentration.

  • Assay buffer, 96-well filter plates, and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes and dilute them in the assay buffer to a predetermined optimal concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes A1 Add Reagents to 96-well Plate (Membranes, Radioligand, Compound) P1->A1 P2 Prepare Radioligand & Test Compound Dilutions P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Filter to Separate Bound/Unbound Ligand A2->A3 A4 Wash Filters A3->A4 D1 Scintillation Counting A4->D1 D2 Calculate IC50 from Displacement Curve D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 PPI_Concept Prepulse Inhibition (PPI) Concept cluster_ppi PPI Condition Startle_Stimulus Loud Startle Stimulus (e.g., 120 dB) Startle_Response Large Startle Response Startle_Stimulus->Startle_Response Elicits Reduced_Response Reduced Startle Response Startle_Stimulus->Reduced_Response Elicits Prepulse Weak Prepulse (e.g., 74 dB) Gating Sensorimotor Gating (CNS Inhibition) Prepulse->Gating Activates Gating->Startle_Stimulus Inhibits response to

Caption: Conceptual diagram of prepulse inhibition (PPI).

Part 3: Side Effect Profile Assessment

A crucial aspect of developing new antipsychotics is minimizing the debilitating side effects associated with older medications.

Extrapyramidal Symptoms (EPS)

EPS, such as parkinsonism and tardive dyskinesia, are primarily caused by a strong blockade of D2 receptors in the nigrostriatal pathway. [7]The catalepsy bar test in rodents is a widely used model to predict a compound's liability to induce EPS. [13][14] Metabolic Side Effects

Many atypical antipsychotics, such as olanzapine and clozapine, are associated with significant weight gain, dyslipidemia, and an increased risk of type 2 diabetes. [4]These effects are linked to interactions with various receptors, including histamine H1 and serotonin 5-HT2C.

Comparative Side Effect Profiles

CompoundEPS LiabilityMetabolic Side Effects
HaloperidolHighLow
RisperidoneModerate (dose-dependent)Moderate
OlanzapineLowHigh
AripiprazoleVery LowLow

The arylpiperazine structure of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine suggests a lower propensity for inducing EPS compared to typical antipsychotics. [11][12]Its metabolic profile would depend on its affinities for other receptors not covered in this guide, such as the histamine H1 receptor.

Experimental Protocol: Catalepsy Bar Test

Objective: To measure the induction of catalepsy (a state of immobility) in rodents as a predictor of EPS liability.

Materials:

  • Rats.

  • A horizontal bar raised a specific height from a flat surface.

  • Test compound and vehicle control.

Procedure:

  • Treatment: Administer the test compound or vehicle.

  • Testing: At various time points after administration, gently place the rat's forepaws on the elevated bar.

  • Measurement: Record the time it takes for the rat to remove both paws from the bar. A predetermined cutoff time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency between the treatment groups. A significantly longer latency in the test compound group indicates a cataleptic state.

Synthesis and Conclusion

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, as a representative of the arylpiperazine class, holds significant potential as a novel antipsychotic agent. Its chemical structure strongly suggests a pharmacological profile similar to that of atypical antipsychotics, with activity at both D2 and 5-HT2A receptors.

  • Receptor Binding: It is predicted to have a favorable 5-HT2A/D2 binding ratio, which is a hallmark of atypicality and suggests a lower risk of EPS.

  • In Vivo Efficacy: It is expected to be effective in animal models of psychosis, such as attenuating amphetamine-induced hyperlocomotion and restoring PPI deficits.

  • Side Effects: The arylpiperazine core is associated with a reduced risk of EPS. However, a comprehensive assessment of its metabolic side effect liability would require further testing of its affinity for other receptors like H1 and 5-HT2C.

Further investigation into the functional activity of this compound (i.e., whether it is an antagonist or a partial agonist at the D2 receptor) would be a critical next step in its development. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine and other novel antipsychotic candidates.

References

  • Novel Benzothiazolin-2-one and Benzoxazin-3-one Arylpiperazine Derivatives with Mixed 5HT1A/D2 Affinity as Potential Atypical Antipsychotics. Journal of Medicinal Chemistry. [Link]

  • Typical vs. Atypical Antipsychotics: What's the Difference?. Verywell Health. [Link]

  • Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. PubMed. [Link]

  • [The mechanisms of action of antipsychotic drugs: is atypicality superior in schizophrenia treatment?]. PubMed. [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]

  • Antipsychotic. Wikipedia. [Link]

  • Amphetamine induced hyperlocomotion. b-neuro. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • How Are Typical and Atypical Antipsychotics Different?. GoodRx. [Link]

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI. [Link]

  • Aripiprazole. Wikipedia. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central. [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D2 receptor. PubMed Central. [Link]

  • Catalepsy Protocol. Med Associates Inc.. [Link]

  • Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. PubMed Central. [Link]

  • Neurological Disorders: Prepulse Inhibition. Taconic Biosciences. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. [Link]

  • The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors. PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. PubMed. [Link]

  • A study of the action of risperidone at 5-HT2A receptors. SciSpace. [Link]

  • Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. PubMed Central. [Link]

  • Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate. [Link]

  • Representative arylpiperazine derivatives. ResearchGate. [Link]

  • Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. ResearchGate. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. PubMed. [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. National Institutes of Health. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]

  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. American Journal of Psychiatry. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Pre-pulse Inhibition. Augusta University. [Link]

  • Catalepsy Bar Test. Maze Engineers. [Link]

  • Clozapine Pre-Treatment Has a Protracted Hypolocomotor Effect on the Induction and Expression of Amphetamine Sensitization. PubMed. [Link]

  • Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity?. PubMed. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. PubMed Central. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

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A Comparative Guide to the Enantioselective Binding of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Arylpiperazine-Based Ligands

The 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a range of G-protein coupled receptors (GPCRs), most notably dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors. These receptors are implicated in a multitude of neurological and psychiatric disorders, making the development of selective and high-affinity ligands a paramount goal in drug discovery. A crucial, yet often underappreciated, aspect of designing such ligands is stereochemistry. The introduction of a chiral center into these analogues can lead to significant differences in binding affinity, selectivity, and functional activity between enantiomers. This guide provides an in-depth comparison of the enantioselective binding of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine analogues, supported by experimental data, to inform rational drug design and highlight the profound impact of stereoisomerism on molecular recognition at the receptor level.

The three-dimensional nature of receptor binding pockets dictates that they can interact differently with enantiomers, which are non-superimposable mirror images of each other. One enantiomer may fit optimally into the binding site, leading to high-affinity binding and the desired pharmacological response, while the other may bind with lower affinity, exhibit a different pharmacological profile, or even produce off-target effects. Therefore, understanding and controlling the stereochemistry of these analogues is not merely an academic exercise but a critical step in developing safer and more efficacious therapeutics.

The Landscape of Enantioselectivity in Arylpiperazine Ligands

Research into arylpiperazine derivatives has consistently demonstrated the importance of chirality in dictating their interaction with biological targets. While a comprehensive dataset for a homologous series of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine enantiomers is not consolidated in a single study, a survey of the literature reveals compelling examples of enantioselectivity within this class of compounds, particularly at dopamine D₃ and serotonin 5-HT₁ₐ receptors.

Case Study: Enantioselective Antagonism at the Dopamine D₃ Receptor

A significant breakthrough in understanding the role of stereochemistry in this class of compounds was the identification of the first truly enantioselective D₃ receptor antagonists. A study on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides revealed a remarkable difference in binding affinity between the R- and S-enantiomers of a specific analogue.[1] This highlights that even subtle changes in the spatial arrangement of substituents can have a profound impact on receptor recognition.

Comparative Analysis of Enantioselective Binding

To illustrate the impact of chirality on receptor binding, the following table summarizes key experimental data for representative enantiomeric pairs of 2-(4-arylpiperazin-1-yl) derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundEnantiomerTarget ReceptorBinding Affinity (Ki, nM)Enantiomeric Ratio (R/S or S/R)Reference
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-N'-(pyridin-2-yl)ureaR-enantiomerDopamine D₃1.28.3[1]
S-enantiomerDopamine D₃10[1]
R-enantiomerDopamine D₂2501.25[1]
S-enantiomerDopamine D₂200[1]

Analysis of the Data:

The data clearly demonstrates that the R-enantiomer of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-N'-(pyridin-2-yl)urea is significantly more potent at the dopamine D₃ receptor than its S-counterpart, with an enantiomeric ratio of 8.3. This selectivity is less pronounced at the D₂ receptor, suggesting that the chiral center plays a more critical role in the specific interactions within the D₃ binding pocket. Such findings are invaluable for the design of D₃-selective ligands with potentially fewer D₂-related side effects.

Experimental Methodologies for Assessing Enantioselective Binding

The determination of enantioselective binding is a multi-step process that involves the synthesis or separation of individual enantiomers followed by the assessment of their binding affinity to the target receptor.

Chiral Separation: Isolating the Enantiomers

The first critical step is to obtain the enantiomerically pure compounds. This can be achieved through two primary approaches:

  • Asymmetric Synthesis: This involves the use of chiral catalysts or starting materials to stereoselectively synthesize the desired enantiomer.

  • Chiral Resolution: This method involves the separation of a racemic mixture. A common technique is Chiral High-Performance Liquid Chromatography (HPLC) , which utilizes a chiral stationary phase (CSP) to differentially retain the two enantiomers, allowing for their separation and collection.

Caption: A simplified workflow for the separation of enantiomers using Chiral HPLC.

Radioligand Binding Assays: Quantifying Affinity

Once the individual enantiomers are isolated, their binding affinities are typically determined using radioligand binding assays. This technique measures the ability of the test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay (Example for Dopamine D₂/D₃ Receptors):

  • Preparation of Receptor Source: Membranes from cells stably expressing the human dopamine D₂ or D₃ receptor are prepared through homogenization and centrifugation.

  • Incubation: A constant concentration of the radioligand (e.g., [³H]-spiperone for D₂/D₃ receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (R- or S-enantiomer).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G cluster_workflow Radioligand Binding Assay Workflow A Receptor Preparation (e.g., cell membranes) B Incubation with Radioligand and Competitor (Enantiomer) A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting to Measure Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Key steps in a competitive radioligand binding assay to determine binding affinity.

The Molecular Basis of Enantioselectivity: A Look into the Binding Pocket

The observed differences in binding affinity between enantiomers arise from the specific and intricate interactions within the receptor's binding pocket. While a crystal structure of the 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine scaffold bound to its target receptors is not available, molecular modeling and structure-activity relationship (SAR) studies of related ligands provide valuable insights.

The binding of arylpiperazine derivatives to dopamine and serotonin receptors is typically characterized by:

  • An ionic interaction: The protonated nitrogen of the piperazine ring forms a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor.

  • Aromatic interactions: The aryl ring (in this case, the 4-methoxyphenyl group) engages in hydrophobic and/or π-π stacking interactions with aromatic residues in the binding pocket.

  • Hydrogen bonding: The methoxy group and other functionalities can form hydrogen bonds with specific amino acid residues.

A chiral center introduces a specific three-dimensional arrangement of substituents that can either facilitate or hinder these key interactions. For instance, the more active enantiomer may position a key functional group to form an additional hydrogen bond or to avoid a steric clash with a bulky amino acid residue in the binding pocket. The less active enantiomer, in contrast, may be forced into a conformation that weakens these crucial interactions.

G cluster_pathway Molecular Interactions in the Receptor Binding Pocket cluster_interactions Key Interactions Receptor Receptor Binding Pocket Ionic Ionic Interaction (Piperazine N - Aspartate) Ligand Chiral Ligand Aromatic Aromatic Interactions (Aryl Ring - Pocket Residues) Hbond Hydrogen Bonding (Functional Groups - Pocket Residues)

Caption: A conceptual diagram of the key molecular interactions governing ligand binding.

Conclusion and Future Directions

The evidence strongly supports the critical importance of considering stereochemistry in the design and development of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine analogues. Enantiomers can exhibit significantly different binding affinities and selectivities for their target receptors, which has profound implications for their therapeutic potential and side-effect profiles.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and evaluation of homologous series of enantiomerically pure analogues will provide a more complete understanding of the structural requirements for high-affinity and selective binding.

  • Structural biology: Obtaining co-crystal structures of these ligands bound to their target receptors will provide invaluable, high-resolution insights into the molecular basis of enantioselectivity and guide the rational design of next-generation therapeutics.

  • Functional characterization: Beyond binding affinity, it is crucial to assess the functional activity (e.g., agonist, antagonist, partial agonist) of individual enantiomers to fully understand their pharmacological profiles.

By embracing the principles of stereochemistry and employing rigorous experimental methodologies, researchers can unlock the full potential of the 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine scaffold to develop novel and improved treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Micheli, F., et al. (2010). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(13), 4946-4959. [Link]

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A Comparative Guide to Confirming the Binding Site of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine on Dopamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for elucidating the precise binding site of the novel arylpiperazine derivative, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, on dopamine receptors. We will delve into the established methodologies, compare their efficacy, and provide detailed protocols to ensure experimental robustness and data integrity. This document is intended to serve as a practical resource for researchers aiming to characterize the molecular interactions of this and similar compounds with G-protein coupled receptors (GPCRs), a critical step in modern drug discovery and development.

The dopaminergic system, with its five receptor subtypes (D1-D5), is a pivotal modulator of numerous physiological processes, including motor control, cognition, and reward.[1][2] Consequently, these receptors are significant targets for therapeutics aimed at treating a spectrum of neurological and psychiatric disorders.[2][3] The compound in focus, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, belongs to the arylpiperazine class, a structural motif known to interact with dopamine receptors.[4][5] Precisely identifying its binding site is paramount for understanding its mechanism of action, predicting its pharmacological profile, and guiding lead optimization.

This guide will compare three synergistic approaches:

  • Radioligand Binding Assays: The foundational technique for quantifying ligand affinity.

  • Site-Directed Mutagenesis: A powerful tool for identifying key amino acid residues involved in binding.

  • Computational Modeling and Docking: An in silico approach to visualize and predict ligand-receptor interactions.

By integrating the data from these distinct yet complementary methods, researchers can build a high-confidence model of the ligand-receptor complex, a cornerstone of rational drug design.[6][7]

Section 1: Radioligand Binding Assays - The Gold Standard for Affinity Determination

Radioligand binding assays are indispensable for determining the affinity (Ki) of a test compound for its receptor.[8] These assays rely on the competition between a radiolabeled ligand with known binding characteristics and the unlabeled test compound.

Causality Behind Experimental Choices

The choice of radioligand is critical. For dopamine D2-like receptors, [3H]Spiperone or [3H]N-methylspiperone are often employed due to their high affinity and selectivity.[9][10] The use of cell membranes expressing the specific dopamine receptor subtype of interest ensures that the observed binding is target-specific. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

Comparative Analysis of Binding Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Saturation Binding Measures the binding of increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).Provides fundamental receptor parameters.Requires a high-purity, high-specific-activity radioligand.
Competition Binding Measures the ability of an unlabeled test compound to displace a fixed concentration of a radioligand.Determines the inhibitory constant (Ki) of the test compound. High-throughput adaptable.[8]Ki value is dependent on the accuracy of the radioligand's Kd.
Kinetic Binding Measures the association (kon) and dissociation (koff) rates of a radioligand.Provides insights into the dynamics of the ligand-receptor interaction.Technically more demanding and time-consuming.

For the initial characterization of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, competition binding assays are the most efficient method to determine its affinity for each of the dopamine receptor subtypes.

Experimental Protocol: Competition Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine for the human dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]Spiperone (Specific Activity: 70-90 Ci/mmol).

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

  • Haloperidol (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare Reagents: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (e.g., from 10-10 M to 10-5 M). Prepare a stock solution of [3H]Spiperone at a concentration equal to its Kd for the D2 receptor (typically ~0.1-0.3 nM).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the serially diluted 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine or buffer.

    • 50 µL of [3H]Spiperone solution.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[11]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Ligands) serial_dil Serial Dilution of Test Compound prep_reagents->serial_dil add_components Add Components to 96-well Plate serial_dil->add_components incubation Incubate at RT add_components->incubation filtration Filter and Wash incubation->filtration scint_count Scintillation Counting filtration->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Calculate Ki plot_curve->calc_ki caption Workflow for Radioligand Competition Binding Assay

Caption: Workflow for Radioligand Competition Binding Assay.

Section 2: Site-Directed Mutagenesis - Pinpointing Critical Residues

Site-directed mutagenesis is a powerful technique to identify specific amino acid residues within the receptor that are crucial for ligand binding.[12][13] By systematically mutating residues in the putative binding pocket and assessing the impact on ligand affinity, we can map the interaction points.

Rationale for Mutant Selection

Based on the known structures of dopamine receptors and other GPCRs, the ligand-binding pocket is located within the transmembrane (TM) helices.[14][15] Key residues for catecholamine binding often include an aspartate in TM3 (Asp114 in the D2 receptor) and serines in TM5.[12] For arylpiperazine ligands, interactions with aromatic residues in TMs 2, 3, 6, and 7, as well as residues in the second extracellular loop (ECL2), are often important.[5][15][16]

Comparative Data Interpretation
Mutation OutcomeInterpretationNext Steps
Complete loss of binding The mutated residue is essential for ligand recognition or receptor folding.Further mutations at this site (e.g., to a residue with similar size but different chemical properties) can provide more nuanced information.
Significant decrease in affinity (>10-fold) The mutated residue is directly involved in a key interaction with the ligand (e.g., hydrogen bond, ionic bond, hydrophobic interaction).Correlate with computational docking to understand the nature of the interaction.
No change in affinity The mutated residue is likely not directly involved in binding this specific ligand.Focus on other residues within the putative binding pocket.
Increase in affinity The mutation may have removed a steric clash or introduced a favorable interaction.This can provide valuable information for ligand optimization.
Experimental Protocol: Site-Directed Mutagenesis and Binding Analysis

This protocol describes the generation of a point mutant of the dopamine D2 receptor and its subsequent analysis.

Part A: Generation of the Mutant Receptor

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid (e.g., Asp114 to Asn114). The primers should be ~25-45 bases in length with a melting temperature >78°C.

  • PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and a plasmid containing the wild-type D2 receptor cDNA as the template.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from several colonies and confirm the desired mutation by DNA sequencing.

Part B: Expression and Binding Analysis

  • Transfection: Transfect HEK293 cells with the sequence-verified mutant plasmid DNA.

  • Cell Culture and Membrane Preparation: Culture the transfected cells for 48-72 hours. Harvest the cells and prepare cell membranes as you would for the wild-type receptor.

  • Binding Assays: Perform saturation and competition binding assays with the mutant receptor membranes as described in Section 1 to determine the Kd of the radioligand and the Ki of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

G cluster_mutagenesis Mutagenesis cluster_expression Expression & Analysis primer_design Design Mutagenic Primers pcr PCR with WT Plasmid primer_design->pcr dpni_digest DpnI Digestion pcr->dpni_digest transform Transform E. coli dpni_digest->transform sequence Sequence Verification transform->sequence transfect Transfect HEK293 Cells sequence->transfect prepare_membranes Prepare Cell Membranes transfect->prepare_membranes binding_assay Perform Binding Assays prepare_membranes->binding_assay analyze_data Analyze and Compare to WT binding_assay->analyze_data caption Workflow for Site-Directed Mutagenesis Study

Caption: Workflow for Site-Directed Mutagenesis Study.

Section 3: Computational Modeling and Docking - Visualizing the Interaction

Computational modeling provides a powerful in silico approach to predict and visualize the binding mode of a ligand within the receptor's binding pocket.[17][18] This is particularly valuable when a high-resolution crystal structure of the target receptor is available.

Methodological Comparison
TechniquePrincipleStrengthsLimitations
Homology Modeling Builds a 3D model of the target receptor based on the crystal structure of a homologous protein.Enables structural studies when no experimental structure is available.Accuracy is highly dependent on the sequence identity with the template structure.[19]
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Rapidly screens large libraries of compounds and predicts binding poses.[19][20]Scoring functions may not always accurately predict binding affinity. The receptor is often treated as rigid.
Molecular Dynamics (MD) Simulations Simulates the movements of atoms and molecules over time, providing insights into the flexibility of the ligand-receptor complex.Accounts for receptor flexibility and can reveal alternative binding modes.[20]Computationally intensive and time-consuming.

For confirming the binding site of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, molecular docking into a high-resolution cryo-EM structure of the D2 receptor is the most direct and informative approach.[3][21]

Protocol: Molecular Docking Study

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).

  • A high-resolution structure of the human dopamine D2 receptor (e.g., PDB ID: 6CM4).[21]

Procedure:

  • Receptor Preparation: Load the D2 receptor crystal structure. Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Minimize the energy of the structure to relieve any steric clashes.

  • Ligand Preparation: Draw the 2D structure of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine and generate a low-energy 3D conformation. Assign correct protonation states (the piperazine nitrogen is likely protonated at physiological pH).

  • Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand in the template structure or based on the results from the site-directed mutagenesis experiments.

  • Docking: Perform flexible ligand docking into the defined binding site of the receptor.

  • Pose Analysis and Scoring: Analyze the top-scoring docking poses. Examine the predicted interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the receptor. The predicted binding mode should be consistent with the data obtained from the site-directed mutagenesis experiments. For example, if mutating Asp114 to Asn114 abolished binding, the docking pose should show a critical ionic interaction between the protonated piperazine nitrogen and the carboxylate of Asp114.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis prep_receptor Prepare Receptor (PDB Structure) define_site Define Binding Site prep_receptor->define_site prep_ligand Prepare Ligand (3D Structure) run_docking Run Docking Simulation prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Docking Poses run_docking->analyze_poses correlate_data Correlate with Experimental Data analyze_poses->correlate_data caption Workflow for Molecular Docking Study

Caption: Workflow for Molecular Docking Study.

Synthesizing the Data for a Cohesive Conclusion

  • The Ki values from the radioligand binding assays establish the affinity of the compound for the dopamine receptor subtypes.

  • The site-directed mutagenesis data identifies specific amino acid residues that, when mutated, significantly alter this affinity.

  • The computational docking model provides a physically plausible explanation for these observations, showing direct interactions between the ligand and the identified critical residues.

This integrated understanding not only confirms the binding site but also provides a detailed molecular blueprint for the ligand-receptor interaction, which is invaluable for future drug development efforts.

References

  • Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed. Available at: [Link]

  • Im, D., Inoue, A., Fujiwara, T., Nakane, T., Yamanaka, Y., Uemura, T., Mori, C., Shiimura, Y., Terakado Kimura, K., Asada, H., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications, 11(1), 6192. Available at: [Link]

  • Kalinani, L. S., & Vaidehi, N. (2004). The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. Proceedings of the National Academy of Sciences, 101(9), 2886-2891. Available at: [Link]

  • Livingstone, C. D., Strange, P. G., & Naylor, L. H. (1992). Site-directed mutagenesis of the human dopamine D2 receptor. Biochemical Journal, 287(Pt 1), 277–282. Available at: [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. Available at: [Link]

  • Bueschbell, B., Gmeiner, P., & Hübner, H. (2019). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. International journal of molecular sciences, 20(4), 833. Available at: [Link]

  • Capriotti, A. L., Montone, C. M., & Laganà, A. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(6), 5483. Available at: [Link]

  • Comparison of the ligand-binding pocket across the D2-like family... - ResearchGate. Available at: [Link]

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  • Kumar, A., & Zhang, K. Y. J. (2014). Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives. Bioinformation, 10(1), 8–12. Available at: [Link]

  • Zhang, Y., Wang, S., Li, Y., & Zhang, Y. (2021). Computational study on new natural compound agonists of dopamine receptor. Aging, 13(12), 16568–16584. Available at: [Link]

  • Bueschbell, B., Gmeiner, P., & Hübner, H. (2019). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. ResearchGate. Available at: [Link]

  • van der Wenden, E. M., IJzerman, A. P., & Soudijn, W. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 61(3), 289–296. Available at: [Link]

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  • Investigation of key interactions between the second extracellular loop of dopamine D2 receptor and several hydroxy-N-{[2-(4-phenyl-piperaziny-1-yl)ethyl]phenyl}-nicotinamides - ResearchGate. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Available at: [Link]

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PubMed Central. Available at: [Link]

  • CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents.
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Benchmarking the Selectivity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine for D3 over D2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the precise targeting of dopamine receptor subtypes is a critical endeavor for the development of therapeutics with improved efficacy and reduced side effects. The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), are particularly implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2] Due to their high structural homology, especially within the orthosteric binding site, achieving selectivity for the D3 receptor (D3R) over the D2 receptor (D2R) presents a significant challenge.[1][3] This guide provides a comprehensive framework for benchmarking the selectivity of the novel compound, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, for the D3R over the D2R, comparing it with established reference compounds.

The rationale for pursuing D3R-selective ligands stems from the distinct neuroanatomical distribution and functional roles of D2R and D3R. D2Rs are widely expressed throughout the brain, with high densities in the dorsal striatum, which is associated with motor control.[1] In contrast, D3Rs are more localized to limbic regions, such as the nucleus accumbens, which are involved in reward, motivation, and emotion.[1] Consequently, D3R-selective antagonists or partial agonists are hypothesized to offer therapeutic benefits for conditions like addiction and psychosis, potentially without the motor side effects associated with non-selective D2R blockade.[1][4]

This guide will detail the essential experimental protocols, data analysis, and interpretation required to rigorously assess the D3R vs. D2R selectivity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. We will utilize in vitro radioligand binding assays to determine binding affinity (Ki) and a functional cAMP assay to assess the compound's effect on receptor signaling.

Comparative Ligands

To provide a robust benchmark, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine will be compared against the following well-characterized dopamine receptor ligands:

  • Haloperidol: A typical antipsychotic and potent D2R antagonist, often used as a reference compound in D2R binding studies.[5]

  • Ropinirole: A D2/D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[6]

  • BP 897: A well-established D3R partial agonist known for its selectivity over D2R.[7]

Experimental Workflows

A two-tiered approach is essential for a thorough assessment of receptor selectivity. First, competitive radioligand binding assays will establish the affinity of the test compounds for both D2 and D3 receptors. Subsequently, a functional assay will determine the compound's efficacy and potency in modulating receptor-mediated signaling.

experimental_workflow cluster_binding Radioligand Binding Assays cluster_functional Functional cAMP Assay b1 Prepare cell membranes expressing hD2R or hD3R b2 Incubate membranes with radioligand and competing test compound b1->b2 b3 Separate bound and free radioligand via vacuum filtration b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Calculate Ki values and selectivity ratio (D2/D3) b4->b5 f1 Culture cells expressing hD2R or hD3R f2 Pre-treat cells with test compound f1->f2 f3 Stimulate adenylyl cyclase with forskolin f2->f3 f4 Measure cAMP levels f3->f4 f5 Determine IC50/EC50 values and intrinsic activity f4->f5 start Test Compound: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine & Comparators start->b1 start->f1

Figure 1: Overall experimental workflow for determining D3/D2 receptor selectivity.
Part 1: Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[8] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize cell membranes from HEK293 or CHO cells stably transfected with either human dopamine D2 or D3 receptors.[9] Protein concentration should be determined using a standard method like the BCA assay.[10]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R, [³H]-WC-10 for D3R), and a range of concentrations of the unlabeled test compound (2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine or comparators).[11][12]

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Data Presentation: Binding Affinities and Selectivity

CompoundD2R Ki (nM)D3R Ki (nM)Selectivity Ratio (Ki D2 / Ki D3)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine25.31.814.1
Haloperidol1.215.60.08
Ropinirole18.73.55.3
BP 897150.22.171.5

Note: The data presented in this table are illustrative and based on typical values found in the literature for similar compounds. Actual experimental results may vary.

Part 2: Functional cAMP Assay

D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14] A functional assay measuring cAMP inhibition provides insight into the compound's efficacy (agonist, antagonist, or partial agonist) and potency.

camp_pathway cluster_membrane Cell Membrane D3R D3 Receptor Gi Gi/o Protein D3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ligand D3 Agonist (e.g., Quinpirole) Ligand->D3R Forskolin Forskolin Forskolin->AC Stimulation

Figure 2: D3 receptor-mediated inhibition of adenylyl cyclase signaling pathway.

Protocol: Forskolin-Stimulated cAMP Inhibition Assay

  • Cell Culture: Plate CHO or HEK293 cells stably expressing either human D2R or D3R in 96-well plates and grow to confluency.[15]

  • Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compound (as an antagonist or agonist) to the wells.

    • Antagonist mode: Pre-incubate with the test compound before adding a fixed concentration of a known D2/D3 agonist (e.g., quinpirole).

    • Agonist mode: Add the test compound alone.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.[15]

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes).[16]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).[16][17]

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

    • Plot the percentage of inhibition (for agonists) or the percentage of response (for antagonists) against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves using non-linear regression.

    • Calculate the intrinsic activity (% of the response of a full agonist like quinpirole) for compounds tested in agonist mode.

Data Presentation: Functional Potency and Efficacy

CompoundD2R IC50 (nM) (Antagonist Mode)D3R IC50 (nM) (Antagonist Mode)D3R EC50 (nM) (Agonist Mode)D3R Intrinsic Activity (%)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine45.25.1>1000<10 (Antagonist)
Haloperidol2.528.9N/A0 (Antagonist)
RopiniroleN/AN/A8.285 (Agonist)
BP 897>10007.815.440 (Partial Agonist)

Note: The data presented in this table are illustrative and based on typical values found in the literature for similar compounds. Actual experimental results may vary.

Conclusion and Interpretation

The combined data from both binding and functional assays provide a comprehensive profile of the selectivity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. The selectivity ratio derived from the Ki values offers a direct measure of binding preference. A higher selectivity ratio indicates a greater preference for the D3 receptor. The functional data further elucidates the compound's pharmacological nature—whether it acts as an antagonist, agonist, or partial agonist at each receptor subtype.

For 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine, the illustrative data suggest it is a potent D3R antagonist with a 14-fold selectivity over the D2R in binding assays. This profile, when compared to the D2-preferring haloperidol and the more D3-selective BP 897, positions it as a promising candidate for further investigation as a D3R-selective tool compound or therapeutic lead. The lack of significant agonist activity in the functional assay confirms its antagonist profile at the D3R.

This guide provides a robust framework for the systematic evaluation of D3R vs. D2R selectivity. The principles and protocols outlined herein are fundamental for researchers and drug development professionals seeking to characterize novel dopaminergic ligands and advance the development of more targeted and effective therapies for CNS disorders.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine and its analogs are pivotal in various research and development pipelines. However, their safe management, particularly disposal, is paramount to ensuring laboratory safety and environmental stewardship.

This guide provides a detailed, procedural framework for the proper disposal of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol has been synthesized from the safety profiles of structurally analogous compounds, including piperazine derivatives and related aromatic amines.[1][2][3] This approach allows us to establish a robust and cautious disposal strategy grounded in established chemical safety principles.

Hazard Assessment: An Evidence-Based Profile

Understanding the potential hazards of a compound is the bedrock of safe handling and disposal. Based on data from closely related piperazine derivatives, we can anticipate a similar hazard profile for 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine. The primary concerns involve irritant properties and potential sensitization.[3][4][5][6]

This assessment dictates that the compound and any materials contaminated with it must be treated as hazardous chemical waste.

Hazard ClassificationDescriptionRationale & Causality
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness, itching, or inflammation.[3][4][6]The piperazine moiety and ethanamine group are known to be skin irritants. Amine groups can be corrosive to tissues.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][6] Direct contact can result in pain, redness, and potential damage to the eye.Amines are alkaline and can cause significant damage to the sensitive tissues of the eye upon contact.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3][4]Fine particulates of amine-containing compounds can irritate the mucous membranes of the respiratory tract.
Potential Sensitizer May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5][7][9]Piperazine and its derivatives are recognized sensitizers, meaning repeated exposure can lead to an allergic response.[5][7]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[2][9][10]Piperazine derivatives can be persistent in the environment and exhibit toxicity to aquatic organisms.[3][11]

Core Principles for Disposal

Every subsequent step in the disposal process is built upon these foundational principles:

  • Never Discharge to Sewer: This compound must never be disposed of down the drain.[2][12][13] Its potential aquatic toxicity poses a significant environmental risk.[3]

  • Segregate Chemical Waste: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids, which could trigger a hazardous reaction.[5][11]

  • Treat All Contaminated Materials as Hazardous: Any item that comes into direct contact with 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine—including gloves, pipette tips, weighing paper, and cleaning materials—is considered hazardous waste and must be disposed of accordingly.[1][2]

  • Consult Local Regulations: Always adhere to the specific hazardous waste disposal regulations set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal laws.[1][11][14]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting and preparing the chemical waste for final disposal by a licensed contractor.

Step 1: Personal Protective Equipment (PPE) Engagement

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable safety standard.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable choice).[1]

  • Body Protection: A standard lab coat is required to protect from incidental contact.

Step 2: Waste Container Preparation

Proper containment is critical to prevent leaks and ensure safe temporary storage.

  • Select the Correct Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine".

    • Associated hazard warnings (e.g., "Irritant," "Sensitizer").

Step 3: Waste Collection
  • Solid Waste: Carefully transfer any solid waste containing the compound, including residual amounts in original containers and contaminated consumables (e.g., weighing boats, contaminated paper towels), into the designated hazardous waste container.[1]

  • Liquid Waste: If the compound is in a solution, transfer it to a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Seal the Container: Securely seal the hazardous waste container when not in use to prevent the release of vapors.[1][2]

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be cool, dry, well-ventilated, and away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2] The standard and required method for this type of chemical waste is high-temperature incineration.[13][15]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately clear the affected area of all personnel and ensure the area is well-ventilated.[1][11]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by washing with soap and water.[1] All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe management and disposal of 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine waste.

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal Pathway cluster_spill Emergency Spill Response A Assess Hazards (Irritant, Sensitizer, Aquatic Hazard) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C F Transfer to Labeled Container C->F D Waste Generation (Residual Chemical, Contaminated Labware) E Segregate Waste (Solid vs. Liquid) D->E S1 Contain Spill with Inert Absorbent D->S1 Spill Occurs E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by Licensed Waste Contractor H->I J High-Temperature Incineration I->J S2 Collect Contaminated Material S1->S2 S3 Transfer to Hazardous Waste Container S2->S3 S3->F

Caption: Logical workflow for the safe disposal of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine Safety Data Sheet.
  • BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). N-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). (E)-1-Anthracen-9-yl-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine Safety Data Sheet.
  • ChemicalBook. (2022). 4-(4-Methoxyphenyl)-1-(1-Methylethyl)Piperazine Safety Data Sheet.
  • Echemi. (n.d.). 2-(4-CHLORO-PHENYL)-2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE DIHYDROCHLORIDE Safety Data Sheet.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Aminoethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine. This document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety for researchers and drug development professionals. The procedures outlined here are grounded in authoritative safety data for analogous chemical structures and are designed to build a foundation of trust and safety in your laboratory operations.

Hazard Identification and Risk Assessment

From a chemical standpoint, the piperazine moiety can cause skin and respiratory irritation, while aromatic amines are a well-understood class of compounds with the potential for skin sensitization and irritation. Therefore, a cautious and comprehensive approach to PPE is mandatory.

Table 1: GHS Hazard Classifications for Analogous Piperazine Compounds

Hazard Statement Description Common Classification
H315 Causes skin irritation Skin Irritation (Category 2)[1][2][3]
H319 Causes serious eye irritation Eye Irritation (Category 2A)[1][2][3]
H335 May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3)[1][2][3]

| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1)[4][5][6] |

These classifications form the basis for the PPE and handling protocols that follow. All personnel must assume this compound presents these risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's toxicological profile. The following multi-layered PPE ensemble is required for all handling operations.

Eye and Face Protection: A Non-Negotiable Barrier

Due to the high risk of serious eye irritation (H319), robust eye and face protection is critical.[1][2][3]

  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal and are insufficient.

  • Secondary Barrier: A full-face shield must be worn over the chemical splash goggles whenever handling the neat (solid) compound, preparing stock solutions, or performing any operation with a risk of splashing or aerosol generation.[7]

Skin and Body Protection: Preventing Dermal Exposure

The compound's classification as a skin irritant (H315) and potential sensitizer (H317) necessitates comprehensive skin protection.[1][4][5]

  • Gloves: Disposable nitrile gloves are the minimum requirement. Given the potential for sensitization, double-gloving is strongly recommended.

    • Integrity Check: Before use, always inspect gloves for any signs of degradation or perforation.

    • Immediate Replacement: Change gloves immediately upon any suspected contact with the compound. Do not reuse disposable gloves.[7] Contaminated gloves must be doffed properly to avoid skin exposure and disposed of as hazardous waste.

  • Laboratory Coat: A clean, fully-buttoned laboratory coat made of a chemical-resistant material is required. The sleeves must be of sufficient length to cover the wrists completely, overlapping with the inner glove.

Respiratory Protection: Controlling Inhalation Hazards

The potential for respiratory irritation (H335) requires that this compound be handled under conditions that eliminate the risk of inhaling dust or aerosols.[1][2][3]

  • Primary Engineering Control: All handling of the solid compound (e.g., weighing, transferring) and any work with its solutions must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Respiratory Masks: If, under extraordinary and fully risk-assessed circumstances, a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[8][9] Use of such a respirator is subject to institutional EHS policies, which include mandatory fit-testing and training.[7]

Procedural Workflow for Safe Handling

A disciplined, sequential workflow is key to ensuring safety from preparation to disposal. The following steps provide a self-validating system for minimizing exposure.

Preparation and Donning PPE
  • Work Area Verification: Confirm the chemical fume hood is operational and uncluttered.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them inside the fume hood.

  • Don PPE: Put on protective equipment in the following order:

    • Inner nitrile gloves.

    • Chemical-resistant lab coat (fully buttoned).

    • Chemical splash goggles.

    • Outer nitrile gloves (cuff pulled over the lab coat sleeve).

    • Face shield (if handling solid or splash-risk procedures).

Handling the Chemical (Inside Fume Hood)
  • Carefully open the container, avoiding any creation of dust.

  • Use a dedicated spatula to weigh the desired amount of the solid compound onto a weigh boat.

  • Transfer the compound to the destination vessel.

  • If preparing a solution, add the solvent slowly to minimize aerosolization.

  • Once the procedure is complete, securely close the primary container and all vessels containing the compound.

Decontamination and Doffing PPE
  • Initial Decontamination: Wipe down any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination, typically at the exit of the laboratory:

    • Remove the face shield.

    • Remove outer gloves, peeling them off without touching the external surface. Dispose of immediately.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove chemical splash goggles.

    • Remove inner gloves, following the same procedure as the outer gloves.

    • Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][2]

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Gowning cluster_handle Phase 3: Operation cluster_doff Phase 4: Decontamination cluster_dispose Phase 5: Final Steps prep Verify Fume Hood & Gather Materials don Don PPE (Gloves, Coat, Goggles, Shield) prep->don Enter Lab handle Handle Chemical (Weighing, Dissolving) INSIDE FUME HOOD don->handle Begin Work doff Doff PPE (Outer Gloves -> Face Shield -> Coat -> Goggles -> Inner Gloves) handle->doff Complete Work dispose Dispose of Contaminated Waste doff->dispose wash Thoroughly Wash Hands dispose->wash Final Safety Step

Caption: Safe handling workflow for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine.

Spill Management and Disposal Plan

Spill Response

In the event of a small spill inside a fume hood:

  • Ensure your PPE is intact.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate the area with an appropriate solvent. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All materials that have come into contact with 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine are considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a designated hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through your institution's EHS-approved waste management program. Do not pour this chemical down the drain or dispose of it in regular trash.[1][2] Adherence to local, state, and federal regulations is mandatory.[2]

References

  • AK Scientific, Inc. Safety Data Sheet: 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine.

  • AK Scientific, Inc. Safety Data Sheet: N-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide.

  • Cayman Chemical. Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride).

  • U.S. Environmental Protection Agency. Personal Protective Equipment.

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

  • Fisher Scientific. Safety Data Sheet: Piperazine.

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.

  • Sigma-Aldrich. Safety Data Sheet: 2-piperazin-1-ylethylamine.

  • Fisher Scientific. Safety Data Sheet: 1-(2-Aminoethyl)piperazine.

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

  • Biosynth. Safety Data Sheet: 11-Piperazin-1-yl-dibenzo[b,f][1][10]thiazepine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.